molecular formula C12H16O2 B1195768 1-Phenylethyl isobutyrate CAS No. 7775-39-5

1-Phenylethyl isobutyrate

Cat. No.: B1195768
CAS No.: 7775-39-5
M. Wt: 192.25 g/mol
InChI Key: JZCCYSDOUYQZMW-UHFFFAOYSA-N
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Description

1-Phenylethyl isobutyrate (CAS 7775-39-5) is an organic ester compound belonging to the class of benzyloxycarbonyls . It is characterized by a complex flavor and fragrance profile, described as fruity, tropical, green, and reminiscent of jasmin . This makes it a compound of significant interest for research and development in organoleptic science, particularly in the synthesis and study of advanced flavor systems and fragrance compositions. Researchers value this ester for its utility in organic synthesis and as a reference standard in analytical chemistry. Its molecular formula is C12H16O2, with an average molecular weight of 192.25 g/mol . Predicted physicochemical properties include a water solubility of approximately 0.11 g/L and a logP of 3.5, indicating low water solubility and high lipophilicity . These properties are critical for experimental design involving solubility, partitioning, and metabolic studies. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCCYSDOUYQZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864119
Record name Propanoic acid, 2-methyl-, 1-phenylethyl ester
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Molecular Weight

192.25 g/mol
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Physical Description

colourless oily liquid with a sweet, floral-green odour
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.983
Record name alpha-Methylbenzyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7775-39-5
Record name 1-Phenylethyl 2-methylpropanoate
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Record name Styralyl isobutyrate
Source ChemIDplus
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Record name Propanoic acid, 2-methyl-, 1-phenylethyl ester
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Record name 1-phenylethyl isobutyrate
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Record name .ALPHA.-METHYLBENZYL ISOBUTYRATE
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Record name 1-Phenylethyl isobutyrate
Source Human Metabolome Database (HMDB)
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethyl Isobutyrate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Phenylethyl Isobutyrate, a significant ester in the realm of aroma chemicals. Designed for researchers, chemists, and professionals in the drug development and flavor & fragrance industries, this document delves into the core chemical properties, structural nuances, a validated synthesis protocol, and applications of this compound, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym α-methylbenzyl isobutyrate, is a carboxylic ester recognized for its distinct sensory characteristics.[1][2] Its identity is unequivocally established by its CAS number, 7775-39-5.[1][2] The compound's key identifiers and properties are summarized below, providing a foundational dataset for laboratory and industrial applications.

PropertyValueSource
IUPAC Name 1-phenylethyl 2-methylpropanoate[2]
CAS Number 7775-39-5[1][2]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Appearance Colorless oily liquid[2]
Odor Profile Sweet, floral-green[2]
Taste Profile Fruity, green, and jasmin[1]
Solubility Insoluble in water; soluble in organic solvents and oils[2]
Predicted Water Solubility 0.11 g/L[1]
Predicted logP 3.5[1]

Molecular Structure and Mechanistic Insights

The chemical structure of this compound is fundamental to its physical properties and aroma profile. It is composed of a phenyl group attached to an ethyl chain, which is esterified with isobutyric acid. A critical structural feature is the presence of a chiral center at the first carbon of the ethyl group (the carbon atom bonded to both the phenyl ring and the ester oxygen). This chirality means the molecule exists as two enantiomers, (R)- and (S)-1-phenylethyl isobutyrate, which may possess distinct olfactory properties.

The molecule's overall non-polarity, conferred by the phenyl ring and hydrocarbon portions, explains its low solubility in water and high solubility in organic solvents and oils.[2] The ester functional group is the primary site of chemical reactivity and is the key contributor, or "osmophore," responsible for its characteristic fruity and floral scent.

Caption: Molecular structure of this compound.

Validated Synthesis Protocol: Fischer Esterification

The synthesis of this compound is efficiently achieved via Fischer esterification. This classic acid-catalyzed reaction involves the condensation of a carboxylic acid (isobutyric acid) with an alcohol (1-phenylethanol). The choice of this method is based on its reliability, scalability, and the ready availability of the starting materials.

Causality of Experimental Choices: The reaction is an equilibrium process. To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed, thereby driving the reaction to completion in accordance with Le Châtelier's principle. An acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Experimental Methodology
  • Reagent Assembly: In a round-bottom flask, combine 1-phenylethanol (1.0 eq), isobutyric acid (1.2 eq), and toluene (approx. 2 mL per mmol of alcohol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Reaction Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acids), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.[2]

Synthesis_Workflow Reagents 1. Combine Reagents (1-Phenylethanol, Isobutyric Acid, Toluene) Catalyst 2. Add Acid Catalyst (H₂SO₄) Reagents->Catalyst Reflux 3. Heat to Reflux (with Dean-Stark Trap) Catalyst->Reflux Monitor 4. Monitor H₂O Removal (Drive Equilibrium) Reflux->Monitor Workup 5. Quench & Wash (NaHCO₃, H₂O, Brine) Monitor->Workup Dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Workup->Dry Purify 7. Vacuum Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Fischer esterification workflow for this compound.

Structural Verification and Quality Assurance

The identity and purity of the synthesized this compound must be rigorously confirmed. This constitutes a self-validating system where analytical data directly supports the successful execution of the protocol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would confirm the presence of the key functional group. A strong, sharp absorption band is expected around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester. The absence of a broad O-H stretch (from the starting alcohol and carboxylic acid) would indicate the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide a distinct fingerprint. Key signals would include a multiplet for the aromatic protons of the phenyl ring, a quartet for the single proton at the chiral center (CH-O), a doublet for the adjacent methyl group (CH₃-CH), and signals corresponding to the isopropyl group of the isobutyrate moiety.

    • ¹³C NMR: Would show the correct number of carbon signals, including a characteristic signal for the ester carbonyl carbon around 176 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would confirm the molecular weight. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192, corresponding to the molecular formula C₁₂H₁₆O₂.

Industrial and Research Applications

The primary application of this compound is as a flavoring agent in the food and beverage industry.[1][2] Its unique sensory profile, described as fruity, green, and reminiscent of jasmine, makes it a valuable component in creating complex flavor profiles for a variety of consumer products.[1] Its classification as a benzyloxycarbonyl compound is relevant to its use in flavor chemistry.[1]

In the fragrance industry , its sweet and floral-green odor is utilized in perfume compositions to impart fresh, natural-smelling notes.[2] Its properties also make it suitable for inclusion in cosmetics and personal care items to enhance their sensory appeal.

Conclusion

This compound is a structurally interesting and commercially valuable aroma chemical. Its distinct olfactory and gustatory properties are a direct consequence of its molecular architecture, specifically the interplay between the phenyl, ester, and chiral alkyl components. The Fischer esterification provides a reliable and well-understood pathway for its synthesis, with the protocol's success being readily verifiable through standard analytical techniques. This guide provides the foundational knowledge for professionals to effectively synthesize, analyze, and apply this versatile ester in their respective fields.

References

  • FooDB. (2015). Showing Compound this compound (FDB016845). Retrieved from FooDB database. [Link]

  • PubChem. (2023). 1-Phenylethyl 2-methylpropanoate. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethyl isobutyrate is an organic ester with the chemical formula C₁₂H₁₆O₂. As a chiral molecule, it exists as two enantiomers. This compound and its isomers are of interest in the flavor and fragrance industry and can serve as important synthons or building blocks in organic synthesis and drug development. Accurate structural elucidation and purity assessment are paramount for these applications, necessitating a comprehensive understanding of its spectroscopic properties.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectra for this compound, this guide will leverage available data for its structural isomer, phenethyl isobutyrate, to provide a comparative framework for interpretation. Understanding the subtle yet significant differences in the spectra of these isomers is a critical skill for any analytical chemist.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Interpretation: this compound

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 192, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

Table 1: Key Mass Spectral Data for this compound

m/zProposed Fragment
192Molecular Ion [C₁₂H₁₆O₂]⁺
105[C₇H₇O]⁺ or [C₈H₉]⁺
77[C₆H₅]⁺
71[C₄H₇O]⁺
43[C₃H₇]⁺
Fragmentation Pathway

The primary fragmentation of this compound in EI-MS is driven by the cleavage of the ester bond and rearrangements.

192 [C12H16O2]+• (m/z 192) This compound 105 [C8H9]+ (m/z 105) 1-Phenylethyl cation 192->105 Loss of C4H7O2• 71 [C4H7O]+ (m/z 71) Isobutyrylium ion 192->71 Loss of C8H9• 77 [C6H5]+ (m/z 77) Phenyl cation 105->77 Loss of C2H2 43 [C3H7]+ (m/z 43) Isopropyl cation 71->43 Loss of CO

Caption: Proposed EI-MS fragmentation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Data Interpretation: A Comparative Analysis with Phenethyl Isobutyrate

Table 2: ¹H NMR Data for Phenethyl Isobutyrate (CDCl₃)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAr-H
4.29t, J = 7.0 Hz2H-O-CH₂-
2.95t, J = 7.0 Hz2H-CH₂-Ar
2.55sept, J = 7.0 Hz1H-CH(CH₃)₂
1.18d, J = 7.0 Hz6H-CH(CH₃)₂

Table 3: ¹³C NMR Data for Phenethyl Isobutyrate (CDCl₃)

Chemical Shift (δ) / ppmAssignment
177.0C=O
138.0Ar-C (quaternary)
129.0Ar-CH
128.5Ar-CH
126.5Ar-CH
65.0-O-CH₂-
35.0-CH₂-Ar
34.0-CH(CH₃)₂
19.0-CH(CH₃)₂
Predicted ¹H and ¹³C NMR Spectra for this compound

The key structural difference between the two isomers is the position of the ester linkage on the ethyl chain. This will lead to distinct changes in the NMR spectra.

cluster_0 Phenethyl Isobutyrate cluster_1 This compound PE_structure Ar-CH2-CH2-O-CO-CH(CH3)2 1PE_structure Ar-CH(CH3)-O-CO-CH(CH3)2 PE_structure->1PE_structure Isomeric Relationship

Caption: Structural difference between the two isomers.

¹H NMR Predictions for this compound:

  • Aromatic Protons (Ar-H): Similar to phenethyl isobutyrate, a multiplet between δ 7.4-7.2 ppm for the 5 aromatic protons is expected.

  • Methine Proton (-O-CH-): Instead of a triplet at ~4.3 ppm, there will be a quartet at a more downfield position (likely δ 5.5-6.0 ppm) due to being adjacent to both the oxygen and the phenyl group. This proton will be coupled to the adjacent methyl group.

  • Methyl Protons (-CH-CH₃): A doublet at around δ 1.5 ppm, integrating to 3H, coupled to the methine proton.

  • Isobutyrate Protons: The methine and methyl protons of the isobutyrate group will remain a septet and a doublet, respectively, with similar chemical shifts to those in phenethyl isobutyrate.

¹³C NMR Predictions for this compound:

  • Carbonyl Carbon (C=O): Similar chemical shift around δ 176-177 ppm.

  • Aromatic Carbons: Similar chemical shifts for the phenyl ring carbons.

  • Methine Carbon (-O-CH-): A significant downfield shift compared to the methylene carbon in phenethyl isobutyrate, expected in the range of δ 70-75 ppm.

  • Methyl Carbon (-CH-CH₃): A new peak around δ 20-25 ppm.

  • Isobutyrate Carbons: Similar chemical shifts to those in phenethyl isobutyrate.

III. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: A Comparative Analysis

Table 4: Key IR Absorptions for Phenethyl Isobutyrate

Wavenumber (cm⁻¹)IntensityAssignment
3030 - 3090mC-H stretch (aromatic)
2870 - 2970sC-H stretch (aliphatic)
1735sC=O stretch (ester)
1250 - 1000sC-O stretch (ester)
700 - 750sC-H bend (monosubstituted benzene)

The IR spectrum of this compound is expected to be very similar to that of phenethyl isobutyrate, as they contain the same functional groups. The most prominent peaks will be the strong C=O stretch of the ester at around 1735 cm⁻¹ and the C-O stretches. The C-H stretching and bending vibrations for the aromatic and aliphatic portions will also be present. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and bond vibrations.

Sample Sample GC-MS GC-MS Sample->GC-MS Volatility & Mass NMR NMR Sample->NMR Nuclear Spin IR IR Sample->IR Bond Vibration Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation GC-MS->Molecular Weight\n& Fragmentation Connectivity\n& Chemical Environment Connectivity & Chemical Environment NMR->Connectivity\n& Chemical Environment Functional Groups Functional Groups IR->Functional Groups

Caption: Spectroscopic workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, through a combination of direct data and comparative interpretation with its isomer, allows for its unambiguous identification and differentiation. Mass spectrometry provides the molecular weight and key fragmentation patterns. While direct NMR data is scarce, a predictive analysis based on the well-characterized isomer, phenethyl isobutyrate, offers a clear roadmap for identifying the unique spin systems of this compound. Infrared spectroscopy confirms the presence of the key ester functional group. Together, these techniques provide a robust analytical toolkit for the characterization of this and other fine chemicals, ensuring their quality and proper application in research and industry.

References

  • FooDB. (2022). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

A Comprehensive Technical Guide to the Natural Occurrence of 1-Phenylethyl Isobutyrate in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl isobutyrate is a naturally occurring ester that contributes significantly to the aromatic profiles of numerous plants. Characterized by its pleasant, fruity-floral scent, this volatile organic compound plays a crucial role in plant ecology, particularly in mediating interactions with pollinators and herbivores. For researchers and professionals in drug development, understanding the natural distribution, biosynthesis, and biological activities of this compound is paramount. This compound and its structural analogs are gaining attention for their potential pharmacological applications. This technical guide provides an in-depth exploration of this compound in plants, covering its distribution, biosynthetic pathways, ecological functions, and detailed analytical methodologies for its isolation and characterization. Furthermore, it delves into its emerging biological activities relevant to the pharmaceutical and biotechnology sectors.

Introduction to this compound

This compound (CAS No. 7775-39-5) is a carboxylic ester belonging to the benzyloxycarbonyls class of organic compounds. It is formed from the esterification of 1-phenylethanol and isobutyric acid. With a molecular weight of 192.25 g/mol , it presents as a clear, colorless to pale yellow liquid with a characteristic fruity, green, and jasmine-like aroma. Its organoleptic properties have led to its use as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. However, its significance extends beyond sensory attributes into the realm of chemical ecology and potential therapeutic applications.

Distribution of this compound in the Plant Kingdom

While the isomeric compound phenethyl isobutyrate is more commonly documented, this compound has been identified as a volatile component in a variety of plant species. Its presence is often associated with flowers and fruits, where it contributes to the plant's scent bouquet.

Table 1: Documented Natural Occurrence of Phenethyl Isobutyrate (Isomer of this compound)

Plant FamilySpeciesCommon NamePlant PartReference
GeraniaceaePelargonium endlicherianum-Not Specified
HypericaceaeHypericum perforatumSt. John's WortNot Specified
AsteraceaeChamaemelum nobileRoman ChamomileNot Specified
MagnoliaceaeMichelia albaWhite ChampacaFlower Absolute

Note: The available literature more frequently reports the presence of the isomer "phenethyl isobutyrate." Further targeted research is required to expand the list of plants containing specifically "this compound."

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process involving primary and specialized metabolic pathways. The pathway can be logically divided into the formation of its two precursors: 1-phenylethanol and isobutyryl-CoA (the activated form of isobutyric acid).

  • Formation of 1-Phenylethanol: The aromatic alcohol precursor, 1-phenylethanol, is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine can be converted to cinnamic acid and subsequently to various phenylpropanoids. Alternatively, a parallel pathway can lead to the formation of 2-phenylethanol, a close structural isomer, which can be further metabolized.

  • Formation of Isobutyryl-CoA: Isobutyryl-CoA is derived from the catabolism of the branched-chain amino acid L-valine.

  • Esterification: The final step is the esterification of 1-phenylethanol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the formation of a wide variety of esters that constitute the characteristic aromas of many fruits and flowers.

Biosynthesis of this compound Shikimate Shikimate Pathway LPhenylalanine L-Phenylalanine Shikimate->LPhenylalanine LValine L-Valine IsobutyrylCoA Isobutyryl-CoA LValine->IsobutyrylCoA Catabolism Precursors Various Precursors LPhenylalanine->Precursors Phenylethanol 1-Phenylethanol Precursors->Phenylethanol AAT Alcohol Acyltransferase (AAT) Phenylethanol->AAT IsobutyrylCoA->AAT PEIB This compound AAT->PEIB Esterification

Caption: Biosynthetic pathway of this compound.

Ecological Significance

Volatile esters like this compound are crucial for a plant's survival and reproduction. Their primary ecological functions include:

  • Pollinator Attraction: The floral scent, comprised of a complex mixture of volatile compounds, serves as a long-range chemical cue to attract pollinators such as bees, moths, and butterflies.

  • Herbivore Deterrence: Certain aromatic compounds can act as feeding deterrents or toxins to herbivores, thus providing a form of chemical defense.

  • Fruit Dispersal: The aroma of ripe fruits signals to frugivores that the fruit is ready for consumption, which facilitates seed dispersal.

Analytical Methodologies for Isolation and Quantification

The accurate analysis of this compound in plant tissues requires meticulous sample preparation and sophisticated analytical techniques due to its volatile nature and often low concentrations.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the plant matrix and the research objective.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for analyzing volatile compounds from a sample.

  • Sample Preparation: Homogenize a known weight of fresh plant material (e.g., flowers, leaves, fruit pulp) in a sealed vial.

  • Incubation: Gently heat the vial (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

Protocol 2: Solvent Extraction

This method is suitable for obtaining a broader profile of semi-volatile and non-volatile compounds in addition to the volatiles.

  • Sample Preparation: Grind a known weight of plant material to a fine powder (fresh or lyophilized).

  • Extraction: Macerate the powdered sample with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof) for a specified time (e.g., 24 hours) at room temperature. The use of ultrasonication can enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under a gentle stream of nitrogen to a desired volume.

  • Analysis: The resulting extract can be directly injected into a GC-MS or further purified if necessary.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Separation: A capillary column (e.g., DB-5ms, HP-5ms) is used to separate the components of the extract based on their boiling points and polarity.

  • Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification.

  • Quantification: By using an internal standard and creating a calibration curve, the exact concentration of this compound in the sample can be determined.

Analytical Workflow for this compound Plant Plant Material (Flower, Fruit, Leaf) HS_SPME HS-SPME Plant->HS_SPME Solvent Solvent Extraction Plant->Solvent GCMS GC-MS Analysis HS_SPME->GCMS Thermal Desorption Solvent->GCMS Liquid Injection Data Data Processing GCMS->Data Ident Identification (Library Match) Data->Ident Quant Quantification (Calibration Curve) Data->Quant

Caption: General analytical workflow for plant volatiles.

Biological Activities and Potential Applications in Drug Development

While research specifically on this compound is limited, related phenethyl esters have demonstrated interesting biological activities that warrant further investigation for this compound. Natural products serve as a vast resource for drug discovery, offering chemical diversity and novel mechanisms of action.

  • Antimicrobial Properties: Many plant-derived volatile compounds exhibit antimicrobial activity. Future studies should assess the potential of this compound against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The structural similarity of this compound to other biologically active esters suggests it could be explored as an inhibitor for various enzymes. For instance, a related compound, phenylethyl butyrate, has been shown to enhance the potency of second-line drugs against Mycobacterium tuberculosis by inhibiting a transcriptional repressor. This highlights the potential for this class of compounds to act as adjuvants in antimicrobial therapy.

  • Drug Delivery: The lipophilic nature of esters like this compound could be leveraged in pharmaceutical formulations to enhance the solubility and delivery of active pharmaceutical ingredients (APIs).

Conclusion and Future Directions

This compound is a naturally occurring plant volatile with a clear role in chemical ecology. While its presence has been noted, there is a significant opportunity for further research to fully elucidate its distribution across the plant kingdom, the specific enzymes involved in its biosynthesis, and its full range of ecological functions. For drug development professionals, this compound and its analogs represent an interesting, yet underexplored, area of natural product chemistry. Future research should focus on robust analytical quantification across a wider range of species and a systematic evaluation of its bioactivities, particularly its antimicrobial and enzyme-inhibitory potential. Such efforts could unveil novel applications for this compound in the pharmaceutical and biotechnological industries.

References

  • PubChem. (n.d.). Phenethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016845). Retrieved from [Link]

  • Grau, T., Selchow, P., Tigges, M., Burri, R., Gitzinger, M., Böttger, E. C., Fussenegger, M., & Sander, P. (2012).

An In-depth Technical Guide to the Olfactory Properties of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the olfactory and physicochemical properties of 1-Phenylethyl Isobutyrate (CAS No. 7775-39-5), a significant aroma chemical valued for its complex fruity and floral scent profile. Also known as α-Methylbenzyl Isobutyrate, this ester presents a distinct olfactory character that differentiates it from its structural isomer, Phenethyl Isobutyrate. This document is intended for researchers, perfumers, and formulation scientists in the fragrance, flavor, and chemical industries. It delves into the molecule's structure-odor relationship, synthesis principles, analytical evaluation methodologies, and applications. Detailed protocols for sensory and instrumental analysis are provided to serve as a practical reference for laboratory and development settings.

Introduction: The Significance of Isomerism in Olfaction

In the realm of aroma chemicals, structural isomerism plays a pivotal role in defining the olfactory character of a molecule. A minor alteration in molecular architecture can lead to a profound shift in perceived scent. This compound is a prime example of this principle. It is the ester formed from 1-phenylethanol and isobutyric acid.

It is crucial to distinguish it from its more commonly known positional isomer, 2-phenylethyl isobutyrate (phenethyl isobutyrate), where the isobutyrate moiety is attached to the terminal carbon of the ethyl group. This guide focuses exclusively on the 1-phenyl isomer (CAS 7775-39-5), exploring the unique sensory attributes that arise from its specific branched structure. As one source notes, very few articles have been published on this compound, making a consolidated technical overview particularly valuable[1].

Molecular Structure and Its Olfactory Implications

The defining feature of this compound is the chiral center at the first carbon of the ethyl group attached to the phenyl ring. This branching creates a distinct steric profile compared to its linear isomer, influencing how it interacts with olfactory receptors.

G cluster_0 This compound (α-Methylbenzyl Isobutyrate) C1 C H1 H C1->H1 CH3_1 CH₃ C1->CH3_1 O1 O C1->O1 C2 C=O O1->C2 C3 CH C2->C3 CH3_2 CH₃ C3->CH3_2 CH3_3 CH₃ C3->CH3_3 Phenyl Phenyl Ring Phenyl->C1

Caption: Molecular structure of this compound.

Physicochemical and Regulatory Profile

A comprehensive understanding of the physical and chemical properties is fundamental to the application and handling of any aroma chemical.

PropertyValueSource
Chemical Name 1-Phenylethyl 2-methylpropanoate[2]
Synonyms α-Methylbenzyl isobutyrate, Styralyl isobutyrate[1][2]
CAS Number 7775-39-5[1]
FEMA Number 2687[1]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Appearance Colourless oily liquid[3]
Solubility Insoluble in water; soluble in organic solvents and oils[3]
Purity (Typical) ≥98%
Regulatory Status Meets JECFA purity specifications; follows IFRA guidelines

Olfactory Characterization

The olfactory profile of this compound is multifaceted, combining fruity and floral elements with green undertones. This complexity makes it a versatile ingredient in fragrance formulations.

Overall Scent Profile: Sweet, floral-green, and fruity[3].

Key Olfactory Notes:

  • Fruity: Described with nuances of mango and other tropical fruits.

  • Floral: Possesses a distinct jasmine character[1].

  • Green: A fresh, green quality provides lift and naturalness to the profile[1].

In contrast, its linear isomer, 2-phenylethyl isobutyrate, is typically described with a different profile, often characterized by fruity, rosy, and honey-like notes[4][5][6][7]. This highlights the significant impact of the ester's position on the final perceived aroma.

Synthesis and Manufacturing Principles

This compound belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)[8]. The synthesis of these esters is typically achieved through the esterification of an alcohol with a carboxylic acid or its derivative.

General Synthesis Pathway: Fischer Esterification

The most common laboratory and industrial synthesis method is the Fischer esterification, which involves reacting 1-phenylethanol (α-methylbenzyl alcohol) with isobutyric acid in the presence of a strong acid catalyst.

Synthesis Reactant1 1-Phenylethanol Reaction Reaction Reactant1->Reaction Esterification (Reversible) Reactant2 Isobutyric Acid Reactant2->Reaction Esterification (Reversible) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Esterification (Reversible) Product This compound Byproduct Water (H₂O) Reaction->Product Reaction->Byproduct

Caption: General synthesis workflow for this compound.

Causality in Synthesis:

  • Reactant Purity: The purity of both the alcohol and the acid is critical. Impurities can lead to side reactions and off-odors in the final product.

  • Catalyst Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the isobutyric acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Equilibrium Shift: The reaction is reversible. To drive it towards the product side and maximize yield, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Methodologies for Olfactory Evaluation

A rigorous evaluation of an aroma chemical's olfactory properties requires a combination of instrumental analysis and human sensory assessment.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which volatile compounds in a sample are responsible for its aroma. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Workflow for GC-O Analysis:

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Sample Dilute 1-Phenylethyl Isobutyrate in Solvent Injector Inject Sample Sample->Injector Column Chromatographic Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ~90% SniffingPort Olfactometry Port (Sensory Detection) Splitter->SniffingPort ~10%

Caption: Standard workflow for GC-Olfactometry analysis.

Detailed Protocol for GC-O Analysis:

  • Sample Preparation: Prepare a dilution of this compound in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for analysis (e.g., 1000 ppm).

  • Instrumentation: Utilize a gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a DB-5 or DB-Wax capillary column). The GC outlet is connected to an effluent splitter, directing a portion of the flow to a mass spectrometer (MS) or Flame Ionization Detector (FID) and the remainder to a heated sniffing port.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Split Ratio: 50:1.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port throughout the chromatographic run. The panelist records the time, duration, intensity, and a qualitative description of any detected odor.

  • Data Analysis: The olfactory data (the "aromagram") is aligned with the chromatogram from the conventional detector (MS or FID). This allows for the direct correlation of specific scent descriptions with the chemical peaks, confirming the odor profile of the pure compound and identifying any odorous impurities.

Self-Validation and Trustworthiness: The simultaneous use of a chemical detector (MS/FID) and a human detector (the panelist) provides a self-validating system. The MS confirms the chemical identity of the peak, while the olfactometry data confirms its sensory contribution.

Sensory Panel Evaluation

While GC-O characterizes the scent of the isolated molecule, sensory panels evaluate the ingredient's performance and character in a finished application (e.g., a fine fragrance or consumer product).

Protocol for Descriptive Sensory Analysis:

  • Objective: To create a detailed sensory profile of this compound at a specific concentration on a neutral medium (e.g., a smelling strip or in a simple alcoholic solution).

  • Panel Selection: A panel of 8-12 trained assessors is selected. Training involves familiarizing panelists with a wide range of standard reference odorants to calibrate their descriptive vocabulary.

  • Sample Preparation: this compound is diluted to a standard concentration (e.g., 1% in ethanol). Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation Procedure:

    • Panelists dip smelling strips into the coded solutions.

    • They evaluate the scent at defined intervals (e.g., initial, 15 min, 1 hr, 4 hr) to assess its character and volatility over time (top, middle, and base notes).

    • For each time point, panelists rate the intensity of pre-defined sensory attributes (e.g., "fruity," "floral," "green," "sweet") on a labeled magnitude scale (e.g., 0-10). They also provide free-text descriptions.

  • Data Analysis: The intensity ratings are averaged across panelists to create a quantitative sensory profile, often visualized as a spider or radar plot. This provides a detailed and reproducible "fingerprint" of the ingredient's scent.

Applications in Fragrance and Flavor

The unique sweet, fruity-floral, and green character of this compound makes it a valuable modifier in a variety of fragrance applications.

  • Floral Compositions: It can impart a natural, slightly green and fruity nuance to jasmine, gardenia, and other white floral accords.

  • Fruity Accords: It enhances tropical fruit notes like mango and can add complexity to peach and apricot fragrances.

  • Fine Fragrance: Its sophisticated profile can be used to add lift and a unique signature to both male and female fine fragrances.

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of α-methylbenzyl isobutyrate, concluding that it does not pose a concern for genotoxicity or skin sensitization under current use levels[2].

Conclusion

This compound is a distinctive aroma chemical whose olfactory properties are a direct consequence of its specific isomeric structure. Its sweet, complex profile of fruity, floral, and green notes offers a valuable tool for perfumers and formulation scientists. A thorough understanding of its physicochemical properties, coupled with rigorous analytical and sensory evaluation as outlined in this guide, is essential for its effective and innovative application in the creation of new fragrances and flavors.

References

  • The Good Scents Company. (n.d.). alpha,alpha-dimethyl benzyl isobutyrate, 7774-60-9. Retrieved from [Link]

  • Scentspiracy. (n.d.). Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016845). Retrieved from [Link]

  • Scent.vn. (n.d.). alpha-METHYLBENZYL ISOBUTYRATE (CAS 7775-39-5). Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate | C12H16O2 | CID 7655. Retrieved from [Link]

  • ScenTree.co. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved from [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on α-methylbenzyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S385-7. Retrieved from [Link]

  • Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.
  • ScenTree.co. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]

  • Olfactorian. (n.d.). Phenyl Ethyl Isobutyrate | Perfume Material. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl acetate. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α-methylbenzyl isobutyrate, CAS Registry Number 7775-39-5. Food and Chemical Toxicology, 183, 114235. Retrieved from [Link]

  • van der Weerdt, A. J. A. (2003). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 28(1), 34-44.
  • Jokić, S., et al. (2020). Phenethyl angelate - a new ester from immortelle essential oil?. ResearchGate. Retrieved from [Link]

  • Chemical Market Analytics. (n.d.). Styrene. Retrieved from [Link]

  • Dalton, P., et al. (2007). Evaluation of long-term occupational exposure to styrene vapor on olfactory function. Chemical Senses, 32(7), 653-62. Retrieved from [Link]

  • Fragrance University. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • Dalton, P. (2005). Evaluation of Long-Term Occupational Exposure to Styrene Vapor on Olfactory Function. Chemical Senses, 30(Supplement 1), i1-i348.
  • Lees, P. S., et al. (2003). Exposure assessment for study of olfactory function in workers exposed to styrene in the reinforced-plastics industry. American Journal of Industrial Medicine, 44(1), 44-57. Retrieved from [Link]

  • Dalton, P., et al. (2003). Olfactory function in workers exposed to styrene in the reinforced-plastics industry. American Journal of Industrial Medicine, 44(1), 1-11. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl isobutyrate, 103-60-6. Retrieved from [Link]

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1-Phenylethyl isobutyrate CAS number 103-48-0 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1-Phenylethyl Isobutyrate (CAS 103-48-0)

Abstract: This technical guide provides a comprehensive overview of the characterization of this compound (CAS No. 103-48-0), a significant ester in the flavor and fragrance industry.[1][2][3] Intended for researchers, analytical scientists, and quality control professionals, this document details the essential physicochemical properties, advanced spectroscopic and chromatographic analytical methodologies, and key safety considerations. The guide emphasizes the causality behind experimental choices and provides actionable, step-by-step protocols to ensure accurate and reproducible characterization.

Introduction and Molecular Overview

This compound, also known as 2-phenylethyl 2-methylpropanoate, is a carboxylic ester recognized for its heavy, fruity, and floral odor, often with notes of rose, peach, and tea.[1][2] It is synthesized by the formal condensation of 2-phenylethanol with isobutyric acid.[4] Its molecular structure is fundamental to its characteristic scent and physical properties.

  • IUPAC Name: 2-phenylethyl 2-methylpropanoate[4]

  • Synonyms: Phenethyl isobutyrate, 2-Phenylethyl isobutyrate, Benzylcarbinol isobutyrate[2][4][5]

  • CAS Number: 103-48-0[4]

  • Molecular Formula: C₁₂H₁₆O₂[2][4]

  • Molecular Weight: 192.25 g/mol [2][6]

The molecule consists of a phenethyl alcohol backbone esterified with isobutyric acid. This structure, featuring a benzene ring and a short, branched alkyl chain, dictates its volatility, solubility, and spectral characteristics.

Caption: Molecular structure of this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in formulations. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow, clear liquid[1][2]
Odor Fruity, floral, rosy[1][2]
Boiling Point ~250 °C at 760 mm Hg[2][3][7]
Density 0.987 - 0.991 g/mL at 20-25 °C[2][4][8]
Refractive Index (n20/D) 1.485 - 1.490[4][8]
Flash Point ~108 °C (227 °F)[2][3][9]
Solubility Insoluble in water; soluble in alcohol and oils[2][3][4]
Vapor Pressure ~0.01 mmHg at 25 °C[9]

These properties indicate a stable, combustible liquid with low volatility at room temperature.[3][9] Its insolubility in water and high solubility in organic solvents are characteristic of medium-chain esters and are crucial for its use in non-aqueous formulations.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following workflow ensures comprehensive characterization, from initial identification to quantitative purity analysis.

Caption: A typical workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of this compound.

Expertise & Causality: ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, allowing for unambiguous assignment of the phenethyl and isobutyrate moieties. ¹³C NMR confirms the carbon backbone, including the critical carbonyl carbon of the ester group.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.20m5HAromatic protons (C₆H₅)
~4.30t2HMethylene protons (-O-CH₂ -CH₂)
~2.95t2HMethylene protons (-O-CH₂-CH₂ -Ph)
~2.55sept1HMethine proton (-CH -(CH₃)₂)
~1.15d6HMethyl protons (-CH-(CH₃ )₂)

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. A standard pulse program with 8-16 scans is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a fingerprint for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like esters.

Expertise & Causality: In GC-MS, the sample is first separated from potential impurities by the gas chromatograph before entering the mass spectrometer. Electron Ionization (EI) is a common high-energy ionization technique that causes predictable fragmentation. The molecular ion peak (M⁺) confirms the molecular weight, while fragment ions help elucidate the structure. For this compound, a key fragment is often observed at m/z 104, corresponding to the stable styryl cation [C₈H₈]⁺, formed by McLafferty rearrangement or direct cleavage. Other significant fragments include m/z 43 [C₃H₇]⁺ and m/z 71 [C₄H₇O]⁺ from the isobutyryl group.[4]

Key MS Fragmentation Ions:

m/zIdentity
192[M]⁺ (Molecular Ion)
104[C₈H₈]⁺ (styryl cation)
91[C₇H₇]⁺ (tropylium cation)
71[C₄H₇O]⁺ (isobutyryl cation)
43[C₃H₇]⁺ (isopropyl cation)

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the resulting mass spectrum and compare it against a reference library (e.g., NIST) for confirmation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.

Expertise & Causality: The ester functionality is the most prominent feature in the IR spectrum of this compound. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected. Additional bands confirm the C-O stretch of the ester, aromatic C-H bonds, and aliphatic C-H bonds. The absence of a broad O-H band (around 3300 cm⁻¹) confirms the complete esterification of the starting alcohol.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic
~2970C-H StretchAliphatic (CH, CH₂, CH₃)
~1735 C=O Stretch Ester Carbonyl
~1150C-O StretchEster
~750 and ~700C-H Bend (out-of-plane)Monosubstituted Benzene

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one to two drops of this compound onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric interferences (H₂O, CO₂).

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra to confirm the presence of the key functional groups.

Chromatographic Analysis for Purity

While GC-MS is used for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for quantifying the purity of volatile compounds.

Expertise & Causality: FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame. This allows for an accurate determination of the relative peak areas. Purity is typically reported as "% area," which is a reliable measure assuming all components have similar response factors. This method is crucial for identifying and quantifying any residual starting materials (2-phenylethanol, isobutyric acid) or byproducts.

Protocol: Purity Assessment by GC-FID

  • Sample Preparation: Prepare a ~1000 ppm solution of the sample in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions: Use the same column and temperature program as described in the GC-MS protocol. The FID detector temperature should be set to 300 °C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to this compound using the formula:

    • Purity (%) = (Area of main peak / Total area of all peaks) * 100

    • A purity of >98% is common for commercial grades.[1][2]

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting.

  • Hazards: It is considered a combustible liquid.[10] May cause skin and eye irritation.[10][11] May be harmful if swallowed or inhaled.[9][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][10][11] Use in a well-ventilated area or under a fume hood.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10][12] Keep containers tightly closed.[11][12]

  • Fire Fighting: Use dry chemical, foam, or carbon dioxide extinguishers.[9][10] Water spray may also be used.[9]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. NMR provides definitive structural confirmation, MS offers molecular weight and fragmentation data for identification, and FTIR confirms the presence of key functional groups. Finally, GC-FID delivers reliable quantitative data on purity. By following the structured workflow and protocols outlined in this guide, researchers and analysts can ensure the accurate and reliable identification and quality assessment of this important flavor and fragrance compound.

References

  • Elan Chemical. (2017, April 25).
  • The Good Scents Company.
  • ChemicalBook. (2025).
  • Vigon International.
  • Chemical Bull. (2025, September 30). Material Safety Data Sheet (MSDS)
  • PubChem.
  • Central Drug House (P) Ltd.
  • LookChem.
  • The Good Scents Company.
  • Symrise.
  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl-, 2-phenylethyl ester.

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An In-depth Technical Guide to the Physical Properties of Phenethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Phenethyl isobutyrate, a carboxylic ester with the chemical formula C12H16O2, is a significant compound in the fragrance, flavor, and pharmaceutical industries.[1] Its distinct fruity and floral aroma, coupled with its specific physicochemical characteristics, makes it a versatile ingredient.[1][2] This technical guide provides a comprehensive overview of the core physical properties of phenethyl isobutyrate, offering insights into its behavior and handling for research and development applications.

Molecular and Chemical Identity

Phenethyl isobutyrate is formally the ester of phenethyl alcohol and isobutyric acid.[2] Its structure consists of a phenylethyl group attached to an isobutyrate moiety.

Molecular Structure of Phenethyl Isobutyrate

Caption: 2D structure of the phenethyl isobutyrate molecule.

Physicochemical Properties

The physical properties of phenethyl isobutyrate are crucial for its application and handling. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C12H16O2[3][4]
Molecular Weight 192.25 g/mol [5][6]
Appearance Colorless to pale yellow liquid[2][4][5]
Odor Fruity, rosy, floral[2][3][7]
Boiling Point 230-250 °C at 760 mmHg[3][5][8]
Density 0.987 - 0.990 g/mL at 25 °C[3][5][6]
Refractive Index 1.485 - 1.490 at 20 °C[5][8]
Flash Point 108 °C (226.4 °F) - closed cup[6][9]
Vapor Pressure 0.01 mmHg at 25 °C (estimated)[8]
Solubility Insoluble in water; soluble in alcohol, oils, and organic solvents.[2][3][5][8]
logP (o/w) 3.161 (estimated)[8]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality control of phenethyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of phenethyl isobutyrate. The spectrum typically shows characteristic peaks corresponding to the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the methine and methyl protons of the isobutyrate group.[10]

Infrared (IR) Spectroscopy

The IR spectrum of phenethyl isobutyrate displays key absorption bands that confirm its functional groups. A strong carbonyl (C=O) stretching band is typically observed around 1730 cm⁻¹, which is characteristic of an ester.[5] Additionally, C-O stretching bands and bands corresponding to the aromatic ring are also present.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for phenethyl isobutyrate shows a molecular ion peak corresponding to its molecular weight.[5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in a research setting. The following are standard methodologies for key properties of phenethyl isobutyrate.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

Workflow for Boiling Point Determination

A Place phenethyl isobutyrate in a distillation flask. B Add boiling chips. A->B C Set up distillation apparatus with a condenser and thermometer. B->C D Heat the flask gently. C->D E Record the temperature at which a steady stream of distillate is collected. D->E

Sources

A Technical Guide to the Thermochemical Landscape of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermochemical Data for 1-Phenylethyl Isobutyrate in Scientific Research and Development

This compound, a carboxylic ester recognized by its characteristic fruity and rosy aroma, finds application in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, a thorough understanding of its thermochemical characteristics is paramount for professionals in drug development, chemical engineering, and materials science. Thermochemical data, such as enthalpy of formation, heat of combustion, and heat capacity, are critical for process design, safety assessments, and the prediction of chemical behavior in various formulations. This guide provides an in-depth exploration of the key thermochemical properties of this compound, detailing the established experimental and computational methodologies for their determination. While comprehensive experimental data for this specific ester is not extensively available in public literature, this guide will leverage data from analogous compounds and focus on the robust scientific principles that underpin these measurements and calculations.

Physicochemical and Basic Properties

A foundational understanding of a compound's physical properties is essential before delving into its thermochemistry. For this compound (CAS No. 103-48-0), several key physical constants have been reported.[3][4][5]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[6]
Molecular Weight 192.25 g/mol [7]
Boiling Point ~223-250 °C at 760 mmHg[3][4][7]
Density ~0.988 g/mL at 25 °C[3]
Refractive Index ~1.486 - 1.490 at 20°C[7]
Vapor Pressure 3.626 - 45 Pa at 25°C[3]
Flash Point >100 °C[7]

Experimental Determination of Thermochemical Properties

The acquisition of precise thermochemical data relies on meticulous experimental measurements. The following sections detail the primary calorimetric techniques applicable to organic esters like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this value is often determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited via an electrical fuse. The combustion of the ester releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

The relationship between the experimentally determined enthalpy of combustion and the enthalpy of formation is given by Hess's Law:

ΔfH°(C₁₂H₁₆O₂) = 12 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O) - ΔcH°(C₁₂H₁₆O₂)

Where the standard enthalpies of formation for CO₂ and H₂O are well-established values.

G cluster_prep Sample Preparation cluster_bomb Bomb Pressurization cluster_calorimetry Calorimetry cluster_calc Calculation weigh Weigh Sample place Place in Crucible weigh->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize immerse Immerse in Water pressurize->immerse ignite Ignite Sample immerse->ignite monitor Monitor Temperature ignite->monitor calc_hc Calculate Heat of Combustion monitor->calc_hc calc_hf Calculate Enthalpy of Formation calc_hc->calc_hf

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a substance from a liquid to a gaseous state. This parameter is crucial for understanding volatility and for the design of distillation and purification processes.

While direct experimental data for this compound is scarce, a study on the vaporization enthalpies of flavor esters provides a value for the closely related isomer, phenethyl butyrate, of 69.7 ± 1.4 kJ·mol⁻¹ .[8] This value serves as a strong estimate for this compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Encapsulation: A small, precisely weighed sample (a few milligrams) of this compound is hermetically sealed in an aluminum pan. A tiny hole is then pierced in the lid.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heating Program: The cell is heated at a constant rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Vaporization Measurement: As the sample reaches its boiling point, it starts to vaporize through the pinhole. This phase change requires a significant amount of energy, resulting in a large endothermic peak in the DSC thermogram.

  • Calculation: The enthalpy of vaporization is determined by integrating the area of this endothermic peak.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting thermochemical properties with increasing accuracy.[9][10] These ab initio methods solve the Schrödinger equation for a given molecule to determine its electronic energy and other properties.

Workflow for Quantum Chemical Calculation of Thermochemical Data

  • Molecular Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: From the vibrational frequencies, translational, rotational, and vibrational contributions to the enthalpy and entropy are calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the calculated total electronic energy and the known enthalpies of formation of the constituent atoms or reference molecules.

G start Define Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify Imaginary Frequencies? freq_calc->verify verify->geom_opt Yes thermo_analysis Thermochemical Analysis (Enthalpy, Entropy) verify->thermo_analysis No hf_calc Calculate Enthalpy of Formation thermo_analysis->hf_calc end Predicted Thermochemical Data hf_calc->end

Caption: Quantum Chemical Calculation Workflow for Thermochemical Properties.

While a full computational study is beyond the scope of this guide, it is worth noting that for a structurally related compound, phenyl isobutyrate, a calculated standard Gibbs free energy of formation of -90.63 kJ/mol has been reported using the Joback group contribution method. This further illustrates the utility of computational approaches in estimating thermochemical data.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is indispensable for its effective and safe application in scientific and industrial contexts. While a complete set of experimental data for this specific ester remains to be published, this guide has outlined the robust and validated methodologies for its determination. Oxygen bomb calorimetry for enthalpy of combustion and formation, and differential scanning calorimetry for enthalpy of vaporization, represent the gold standards in experimental thermochemistry. In parallel, modern computational chemistry offers a powerful predictive tool for estimating these properties with a high degree of confidence. For researchers and professionals working with this compound, the application of these techniques will be crucial for advancing its use in new and innovative applications.

References

  • Cheméo. (n.d.). Chemical Properties of Phenyl isobutyrate (CAS 20279-29-2). Retrieved from [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2008). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography.
  • Symrise. (n.d.). Phenylethyl Isobutyrate. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Standard Gibbs free energy of formation. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB016845). Retrieved from [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • Tristar Intermediates Pvt. Ltd. (n.d.). Aroma Chemicals: Phenyl Ethyl Isobutyrate. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Phenylethyl Isobutyrate: From Discovery to Modern Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethyl isobutyrate, also known as phenethyl isobutyrate, is an aromatic ester that has carved a significant niche in the realms of fragrance, flavor, and scientific research. Characterized by its pleasant, fruity-floral aroma with rosy and honeyed nuances, this compound is a testament to the art and science of synthetic organic chemistry that blossomed in the early 20th century.[1][2] This guide provides a comprehensive overview of this compound, from its historical context and discovery to its synthesis, chemical properties, and diverse applications.

I. Discovery and Historical Context

While the precise individual credited with the first synthesis of this compound remains undocumented in readily available literature, its emergence is firmly rooted in the burgeoning field of synthetic fragrance chemistry of the early 20th century.[1] This era was marked by a revolutionary shift in the perfume industry, moving from a reliance on solely natural extracts to the creative possibilities offered by newly synthesized aroma chemicals.[3][4][5] The development of esterification processes, such as the Fischer esterification, provided the foundational chemistry for creating a wide array of novel esters, including this compound.[1]

The historical significance of this compound lies in its contribution to the expanding palette of perfumers and flavorists. As chemists began to systematically explore the relationship between chemical structure and odor, esters of phenethyl alcohol were recognized for their valuable floral and fruity characteristics. The synthesis of this compound would have been a logical progression in the exploration of phenethyl esters, combining the rosy notes of the phenethyl moiety with the fruity character of the isobutyrate group. Its inclusion in the Flavor and Extract Manufacturers Association (FEMA) list as GRAS (Generally Recognized as Safe) further solidified its place in commercial applications.

II. Chemical and Physical Properties

This compound is a carboxylic ester formed from the condensation of 2-phenylethanol and isobutyric acid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₁₆O₂
Molar Mass 192.25 g/mol
Appearance Colorless to pale yellow liquid[2]
Odor Fruity, floral, rosy, with honey and sweet notes[2]
CAS Number 103-48-0
Beilstein Registry No. 2330243
Boiling Point Approximately 250 °C[2]
Solubility Insoluble in water; soluble in oils and organic solvents

III. Synthesis of this compound

The primary method for the industrial synthesis of this compound is through the Fischer esterification of 2-phenylethanol with isobutyric acid, typically in the presence of an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-phenylethanol and isobutyric acid.

Materials:

  • 2-Phenylethanol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-phenylethanol and isobutyric acid.

  • Add a suitable amount of toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Synthesis Pathway Diagram

Synthesis cluster_reactants Reactants Reactant1 2-Phenylethanol Product This compound Reactant1->Product + Intermediate - H₂O, -H⁺ Reactant2 Isobutyric Acid Intermediate Protonated Isobutyric Acid Reactant2->Intermediate + H⁺ Catalyst H₂SO₄ (catalyst) Intermediate->Reactant1 Nucleophilic Attack Byproduct Water

Caption: Fischer esterification of 2-phenylethanol and isobutyric acid.

IV. Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the compound and confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the successful formation of the ester linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Synthesized this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure Data Combined Spectroscopic Data Purity->Data Structure->Data

Caption: Workflow for the analytical characterization of this compound.

V. Applications

The primary applications of this compound are in the fragrance and flavor industries, where its unique olfactory profile is highly valued.[2]

  • Fragrance Industry: It is used in a wide variety of perfume compositions to impart sweet, fruity, and floral notes, often reminiscent of rose and honey.[2] It serves as a modifier and a fixative, enhancing the overall complexity and longevity of a fragrance.[6] Its versatility allows it to be blended into various fragrance families, from floral to oriental.

  • Flavor Industry: As a flavoring agent, it is used to create fruity and honey-like notes in a range of food products, including beverages, baked goods, candies, and ice cream.[2]

  • Research and Development: In a research context, this compound and other phenethyl esters are subjects of study for the development of new synthetic methodologies, including enzymatic synthesis, and for investigating structure-activity relationships in olfaction.

VI. Conclusion

This compound stands as a classic example of a synthetic aroma chemical that has had a lasting impact on the fragrance and flavor industries. Its history is intertwined with the broader narrative of the rise of synthetic organic chemistry and its application to consumer products. A deep understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals working in the fields of chemistry, food science, and drug development, where the principles of ester synthesis and the application of aromatic compounds continue to be of paramount importance.

References

  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. (n.d.). Scent Journer. Retrieved from [Link]

  • Synthesis in Perfumery: History and Revolution. (n.d.). Blog Delacourte. Retrieved from [Link]

  • A Brief History of Synthetic Scent Creation. (n.d.). Presso. Retrieved from [Link]

  • Calkin, R. R., & Jellinek, J. S. (n.d.). Perfumery: Practice and Principles. Retrieved from [Link]

  • Burr, C. (n.d.). The Perfect Scent: A Year Inside the Perfume Industry in Paris and New York. Retrieved from [Link]

  • Teixeira, M. A., Rodríguez, O., & Mata, V. G. (2013). A smelling trip into the past: the influence of synthetic materials on the history of perfumery. Flavour and fragrance journal, 28(5), 277-296.
  • Chaturvedi, Y. C. (1973). U.S. Patent No. 3,734,970. Washington, DC: U.S.
  • Lowrance, Jr., W. W. (1973). U.S. Patent No. 3,772,389. Washington, DC: U.S.
  • Malibu Apothecary. (2021, January 27). History & Origin of Synthetic Fragrances Pt. 1. Retrieved from [Link]

  • Britton, E. C. (1929). U.S. Patent No. 1,698,932. Washington, DC: U.S.
  • Jacobs, M. B. (1947). Synthetic Food Adjuncts. D. Van Nostrand Company, Inc.
  • Calkin, R. R., & Jellinek, J. S. (n.d.). Perfumery Practice Principies. Retrieved from [Link]

  • A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAST TECHNICAL UNIVERSITY. (2010, September). Retrieved from [Link]

  • Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. Washington, DC: U.S.
  • Boden, R. M., Tyszkiewicz, T. J., & Watkins, H. (1983). U.S. Patent No. 4,420,412. Washington, DC: U.S.
  • Layton, D. S., & Trinh, C. T. (2016). Towards renewable flavors, fragrances, and beyond. Journal of industrial microbiology & biotechnology, 43(7), 895-925.
  • Demirci, B., Temel, H. E., & Başer, K. H. C. (2019). Chemical Compositions of Achillea sivasica: Different Plant Part Volatiles, Enantiomers and Fatty Acids.
  • Enoch, S. J., et al. (n.d.). Read-across of 90-day rodent repeated-dose toxicity A case study for selected simple aryl alcohol alkyl carboxylic acid esters. LJMU Research Online. Retrieved from [Link]

  • 1,1-Dimethyl-2-phenylethyl isobutyrate. (n.d.). PubChem. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 112, 235-242.
  • Benn, S. M., & Peppard, T. L. (1996). Characterization of Tequila Flavor by Instrumental and Sensory Analysis. Journal of Agricultural and Food Chemistry, 44(2), 557-566.

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Phenylethyl Isobutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-phenylethyl isobutyrate, a valuable ester known for its characteristic fruity and floral aroma, widely used in the fragrance and flavor industries.[1][2] The protocol details the Fischer esterification of 1-phenylethanol with isobutyric acid, utilizing sulfuric acid as a catalyst. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and critical considerations for reaction optimization to ensure a high-yield, high-purity synthesis.

Introduction and Significance

This compound (also known as phenethyl isobutyrate) is a carboxylic ester characterized by a sweet, fruity, and rosy odor.[1][3] Its pleasant aromatic properties make it a key ingredient in the formulation of perfumes, cosmetics, and as a flavoring agent in food products such as beverages, candy, and baked goods.[1][2]

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and economical methods for synthesizing esters.[4] The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] It is a reversible, equilibrium-limited process, and achieving high yields necessitates strategic manipulation of reaction conditions based on Le Châtelier's principle.[6][7] This application note will explore the synthesis of this compound by reacting 1-phenylethanol (a secondary alcohol) with isobutyric acid.

Overall Reaction:

CH₃CH(C₆H₅)OH + (CH₃)₂CHCOOH ⇌ (CH₃)₂CHCOOCH(C₆H₅)CH₃ + H₂O

1-Phenylethanol + Isobutyric Acid ⇌ this compound + Water

The Mechanism of Fischer Esterification

Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The process is catalyzed by a strong acid, which plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.[4][8] The mechanism proceeds through several reversible steps.

Mechanistic Steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the isobutyric acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[8][9]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-phenylethanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[8][10]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[8][10]

  • Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen of the ester, yielding the final this compound product and regenerating the acid catalyst.[4][8]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Pathway cluster_products Products Carboxylic_Acid Isobutyric Acid Protonation 1. Protonation of Carbonyl Carboxylic_Acid->Protonation Activated Alcohol 1-Phenylethanol Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Forms Tetrahedral Intermediate Catalyst H+ (from H₂SO₄) Catalyst->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Forms H₂O as leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Protonated Ester Water Water Elimination->Water Ester This compound Deprotonation->Ester Catalyst_Regen H+ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Key steps in the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & MaterialsEquipment
1-Phenylethanol (≥98%)Round-bottom flask (100 mL)
Isobutyric acid (≥99%)Reflux condenser
Concentrated Sulfuric Acid (98%)Heating mantle with magnetic stirrer
Diethyl ether (or Ethyl Acetate)Separatory funnel (250 mL)
Saturated Sodium Bicarbonate (NaHCO₃) soln.Beakers and Erlenmeyer flasks
Brine (Saturated NaCl soln.)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Vacuum distillation apparatus
Boiling chipspH paper
Reactant Properties and Stoichiometry
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Amount (mmol)Volume / MassMolar Eq.
1-Phenylethanol122.162041.01310012.2 g (12.1 mL)1.0
Isobutyric Acid88.111550.94912010.6 g (11.1 mL)1.2
Sulfuric Acid (conc.)98.08~3371.840~5~0.3 mLcatalyst
This compound192.25224[2]~0.988[11]100 (Theor.)19.2 g (Theor.)-

Note: Using a slight excess of the carboxylic acid can help shift the equilibrium. Alternatively, a large excess of the alcohol could be used if it were the less expensive reagent.[6][10]

Step-by-Step Synthesis Procedure

Workflow A 1. Reaction Setup Combine reactants in RBF. B 2. Catalyst Addition Add H₂SO₄ dropwise. A->B C 3. Reflux Heat for 2-3 hours. B->C D 4. Work-up Cool, dilute with ether, transfer to sep. funnel. C->D E 5. Neutralization Wash with NaHCO₃ solution until neutral. D->E F 6. Washing Wash with water and brine. E->F G 7. Drying Dry organic layer with Na₂SO₄. F->G H 8. Solvent Removal Concentrate on rotary evaporator. G->H I 9. Purification Purify by vacuum distillation. H->I J 10. Characterization Analyze product (NMR, IR). I->J

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-phenylethanol (12.1 mL, 100 mmol) and isobutyric acid (11.1 mL, 120 mmol).

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and cautiously add concentrated sulfuric acid (0.3 mL) dropwise. Causality: This exothermic addition must be done slowly to control the temperature and prevent unwanted side reactions.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction, while refluxing prevents the loss of volatile reactants and products.[12]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Use approximately 50 mL of diethyl ether to rinse the flask and add this to the separatory funnel.

  • Neutralization: Add 50 mL of cold water to the separatory funnel, shake gently, and discard the lower aqueous layer. To neutralize the unreacted isobutyric acid and the sulfuric acid catalyst, wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL). Trustworthiness: Continue washing until the aqueous layer is no longer acidic (test with pH paper) and no more CO₂ gas evolves upon addition. This ensures complete removal of acid catalysts which could otherwise reverse the reaction during distillation.[13][14]

  • Washing: Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl the flask occasionally for 10-15 minutes until the liquid is clear.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude ester.

  • Purification: The crude this compound is purified by vacuum distillation. Causality: The ester has a relatively high boiling point (224 °C at atmospheric pressure).[2] Vacuum distillation allows the compound to boil at a significantly lower temperature, preventing thermal decomposition and ensuring a pure final product. Collect the fraction boiling at the expected temperature for the given pressure.

  • Characterization: Obtain the mass of the purified product and calculate the percent yield. Confirm the identity and purity of the ester using analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Optimization and Scientific Insights

Driving the Equilibrium

The Fischer esterification is an equilibrium-controlled process.[15][16] To maximize the yield of the ester, the equilibrium must be shifted to the product side, a direct application of Le Châtelier's principle.[6][17]

  • Use of an Excess Reagent: Employing one of the reactants in excess increases the probability of collisions leading to the product.[6][7] In this protocol, a slight excess of isobutyric acid is used. Using a 10-fold excess of the alcohol has been shown in some systems to increase yields to over 95%.[10] The choice of which reagent to use in excess is typically based on cost and ease of removal after the reaction.

  • Removal of Water: Water is a product of the reaction; its removal will drive the equilibrium forward.[8][15] In this setup, the concentrated sulfuric acid acts not only as a catalyst but also as a dehydrating agent, sequestering the water formed.[6][18][19] For larger-scale reactions or with less effective catalysts, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[8][16]

Catalyst Selection and Role

Concentrated sulfuric acid is a highly effective and common catalyst for Fischer esterification.[18][19] Its primary role is to protonate the carboxylic acid, making it a better electrophile.[8] It also acts as a powerful dehydrating agent.[6] Other strong Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids can also be used.[15][16] For acid-sensitive substrates, milder methods like the Steglich esterification may be preferable.[20][21]

Steric Considerations

The rate of Fischer esterification is sensitive to steric hindrance. 1-Phenylethanol is a secondary alcohol, which is generally less reactive than a primary alcohol due to increased steric bulk around the hydroxyl group.[20][22] Similarly, tertiary alcohols react very poorly and tend to undergo elimination.[7][20] While the reaction with a secondary alcohol is feasible and effective, it may require slightly longer reaction times or more forcing conditions compared to the esterification of a primary alcohol like 2-phenylethanol.

References

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Quora. (2020). Why is sulfuric acid used in esterification? Retrieved from [Link]

  • Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification? Retrieved from [Link]

  • JoVE. (2020). Esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • University Website. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phen. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

  • Symrise. (n.d.). Phenylethyl Isobutyrate. Retrieved from [Link]

  • ScenTree.co. (n.d.). Phenoxyethyl isobutyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • University Handout. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of alpha-(4-substituted phenyl)isobutyric acid.

Sources

Topic: Enzymatic Synthesis of 1-Phenylethyl Isobutyrate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

1-Phenylethyl isobutyrate is a valuable ester characterized by its potent fruity and floral aroma, finding significant application in the flavor and fragrance industries. Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts. This application note presents a robust and sustainable alternative utilizing lipase-catalyzed esterification. We provide a detailed protocol for the synthesis of this compound from 1-phenylethanol and isobutyric acid using an immobilized lipase in a solvent-free system. This guide covers the underlying enzymatic mechanism, a step-by-step experimental workflow, purification, characterization, and a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis.

Introduction and Scientific Principles

The enzymatic synthesis of flavor and fragrance esters has emerged as a superior alternative to conventional chemical methods. Biocatalysis, particularly using lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3), offers remarkable advantages including high specificity, mild reaction conditions (avoiding degradation of thermolabile compounds), and reduced environmental impact. For the synthesis of this compound, lipase efficiently catalyzes the esterification of 1-phenylethanol and isobutyric acid.

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, a characteristic kinetic model for many lipase-catalyzed reactions. This mechanism involves a two-step process:

  • Acylation: The lipase's active site serine residue attacks the carbonyl carbon of isobutyric acid, forming a covalent acyl-enzyme intermediate and releasing a molecule of water.

  • Deacylation: The alcohol (1-phenylethanol) then enters the active site and attacks the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

The use of immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica immobilized on macroporous acrylic resin), is highly recommended. Immobilization significantly enhances the enzyme's stability against changes in temperature and pH, prevents enzyme aggregation, and greatly simplifies its removal from the reaction medium, allowing for easy reuse across multiple batches.

PingPong_BiBi Figure 1: Ping-Pong Bi-Bi Mechanism cluster_0 Acylation Step cluster_1 Deacylation Step E Free Lipase (E) EA E-A Complex E->EA + A A Isobutyric Acid (A) A->EA FP Acyl-Enzyme Intermediate (F-P) EA->FP - P P Water (P) FP->P FB F-B Complex FP->FB + B B 1-Phenylethanol (B) B->FB EQ E-Q Complex FB->EQ - E Q This compound (Q) EQ->Q E2 Free Lipase (E) EQ->E2 E2->E Regenerated for next cycle

Caption: Figure 1: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Equipment

Reagents
  • 1-Phenylethanol (≥98% purity)

  • Isobutyric acid (≥99% purity)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Hexane (analytical grade, for chromatography)

  • Ethyl acetate (analytical grade, for chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Molecular sieves (3 Å)

Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Thermostatically controlled oil bath or heating mantle

  • Digital thermometer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS)

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Experimental Protocol

This protocol details a solvent-free synthesis, which is environmentally advantageous and often leads to higher volumetric productivity.

Reactant and Biocatalyst Preparation
  • Drying: Add molecular sieves (3 Å, approx. 10% w/v) to both 1-phenylethanol and isobutyric acid and let them stand for at least 24 hours to remove trace water, which can promote the reverse hydrolysis reaction.

  • Enzyme Activation: Place the required amount of immobilized lipase in a desiccator over silica gel for at least 24 hours prior to use to ensure it is anhydrous.

Esterification Reaction

The overall workflow for synthesis and analysis is depicted in Figure 2.

experimental_workflow start Start reactants 1. Prepare Reactants (1-Phenylethanol & Isobutyric Acid) start->reactants enzyme 2. Add Immobilized Lipase reactants->enzyme reaction 3. Incubate with Stirring (e.g., 60°C, 200 rpm, 24h) enzyme->reaction monitoring 4. Monitor Conversion (GC-FID) reaction->monitoring monitoring->reaction < 95% Conversion filtration 5. Separate Enzyme (Filtration) monitoring->filtration ≥ 95% Conversion purification 6. Purify Product (Distillation) filtration->purification characterization 7. Characterize Product (GC-MS, NMR) purification->characterization end End Product characterization->end

Caption: Figure 2: Overall experimental workflow for synthesis and analysis.

  • Setup: In a 50 mL screw-capped flask, add 1-phenylethanol.

  • Substrate Addition: Add isobutyric acid to the flask. A slight molar excess of the acid can shift the equilibrium towards product formation. Refer to Table 1 for recommended starting conditions.

  • Enzyme Loading: Add the pre-dried immobilized lipase to the reaction mixture.

  • Incubation: Secure the flask in a thermostatically controlled oil bath on a magnetic stirrer. Set the temperature and stirring speed as indicated in Table 1.

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), withdraw a small aliquot (approx. 10 µL) of the reaction mixture. Dilute the aliquot with 1 mL of hexane, and analyze by GC-FID to determine the conversion rate. The reaction is typically complete within 24-48 hours.

Table 1: Recommended Reaction Parameters for Synthesis

ParameterRecommended ValueRationale & Notes
Substrate Molar Ratio 1:1.2 (Alcohol:Acid)A slight excess of the acyl donor (isobutyric acid) helps drive the reaction equilibrium towards the ester product.
Enzyme Loading 10% (w/w of total reactants)Balances reaction rate with cost. Higher loading can increase the rate but may not be economical.
Temperature 60 °COptimal for Novozym 435 activity and stability. Higher temperatures can lead to enzyme denaturation.
Agitation Speed 200 rpmEnsures adequate mixing and minimizes external mass transfer limitations.
System Type Solvent-FreeEnvironmentally friendly and simplifies downstream processing.
Reaction Time 24 - 48 hoursMonitor via GC until conversion plateaus (typically >95%).
Product Purification
  • Enzyme Removal: Once the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the immobilized lipase by vacuum filtration. Wash the recovered enzyme with hexane to remove residual product and reactants, then dry it for reuse.

  • Removal of Unreacted Acid: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove any unreacted isobutyric acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal & Distillation: Filter off the Na₂SO₄ and concentrate the crude product using a rotary evaporator. For high purity, the resulting oil can be purified by vacuum distillation.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Expected Result: A major peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z = 192, and characteristic fragment ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Confirm the presence of characteristic peaks for the aromatic protons, the methine proton adjacent to the ester oxygen, and the methyl groups of the isobutyrate and ethyl fragments.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Water in the reaction medium. 2. Sub-optimal temperature. 3. Reaction has not reached equilibrium.1. Ensure all reactants and the enzyme are thoroughly dried. 2. Verify the reaction temperature is optimal (e.g., 60 °C). 3. Increase reaction time and continue monitoring by GC.
Slow Reaction Rate 1. Insufficient enzyme loading. 2. Poor mixing (mass transfer limitation). 3. Enzyme deactivation.1. Increase enzyme loading (e.g., to 15% w/w). 2. Increase the agitation speed. 3. Check for enzyme poisons or extreme pH/temperature. Consider using a fresh batch of enzyme.
Enzyme Deactivation (in subsequent cycles) 1. Inadequate washing after use. 2. Mechanical stress from stirring. 3. Denaturation by residual products or high temperature.1. Implement a more rigorous washing protocol with a non-polar solvent like hexane. 2. Avoid excessively high stirring speeds. 3. Ensure complete removal of products and operate within the enzyme's stable temperature range.

References

  • Gholivand, K., & Khayati, G. (2011). Lipase-catalyzed synthesis of a fragrance ester in solvent-free media by esterification of benzyl alcohol with acetic acid. Journal of the Serbian Chemical Society. [Link]

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chem Soc Rev, 42(15), 6406-36. [Link]

  • Gumma, S., & Rath, P. (2020). Kinetic modeling of lipase-catalyzed synthesis of cinnamyl acetate. SN Applied Sciences, 2(3). [Link]

  • Godi, S., et al. (2021). Synthesis of 1-phenylethyl acetate using immobilized lipase B from Candida antarctica (Novozym 435) in a solvent-free system: Process optimization and kinetic studies. Biomass Conversion and Biorefinery. [Link]

  • Ozyilmaz, G., & Gezer, E. (2010). Production of 1-phenylethyl acetate in a solvent-free system by response surface methodology. Journal of Molecular Catalysis B: Enzymatic, 64(3-4), 143-148. [Link]

GC-MS Analysis of 1-Phenylethyl Isobutyrate in Essential Oils: A Comprehensive Protocol for Quality Control and Aromatic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

1-Phenylethyl isobutyrate, also known as phenethyl isobutyrate, is a pivotal ester that imparts a characteristic sweet, fruity, and floral aroma with honey and rose nuances to a variety of products.[1][2] Its presence and concentration are critical quality markers in essential oils used in the fragrance, flavor, cosmetic, and pharmaceutical industries.[3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the separation, identification, and quantification of this and other volatile compounds within complex essential oil matrices.[4][5] This application note provides a comprehensive, field-proven protocol for the analysis of this compound. It is designed to equip researchers, quality control scientists, and formulation chemists with a robust methodology, from sample preparation to data interpretation, ensuring accuracy, reliability, and adherence to scientific best practices.

Introduction: The Analytical Imperative

The commercial value and sensory profile of essential oils are intrinsically linked to their chemical composition. This compound (CAS No. 103-48-0) is a significant contributor to the desirable aromatic profiles of certain oils, such as peppermint.[6] Its quantification is essential for several reasons:

  • Authenticity and Adulteration Detection: Verifying the presence of key constituents at expected levels can help uncover fraudulent dilution or substitution.

  • Quality Control: Ensuring batch-to-batch consistency is paramount in commercial applications. Monitoring the concentration of this compound allows for stringent quality control.

  • Formulation and Product Development: Precise knowledge of component concentrations enables the development of products with consistent and reproducible sensory characteristics.[3]

GC-MS is the gold standard for this analysis due to its unique combination of the high-resolution separation power of Gas Chromatography and the definitive identification capabilities of Mass Spectrometry.[7] This guide details a validated approach to leverage this technology for the specific analysis of this compound.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name 2-phenylethyl 2-methylpropanoate[8]
Synonyms Phenethyl isobutyrate, β-Phenylethyl isobutyrate[6]
CAS Number 103-48-0[9]
Molecular Formula C₁₂H₁₆O₂[8]
Molecular Weight 192.25 g/mol [8]
Appearance Colorless to pale yellow liquid[6][10]
Odor Profile Fruity, floral, rose, honey, tea, peach[1][2][11]
Boiling Point ~250 °C[6]
Solubility Soluble in alcohol; insoluble in water[6]

Principle of the GC-MS Method

The analysis workflow hinges on the synergistic capabilities of GC and MS.

  • Injection & Volatilization: A diluted essential oil sample is injected into a heated inlet, where it is vaporized. For concentrated samples, a split injection is used to introduce only a small, representative fraction of the sample onto the column, preventing detector saturation and column overload.[4]

  • Chromatographic Separation (GC): The vaporized components are swept onto a capillary column by an inert carrier gas (Helium). The column's stationary phase, a non-polar material like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and, to a lesser extent, their polarity.[7][12] Compounds with lower boiling points elute from the column first.

  • Ionization & Fragmentation (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M⁺•) and causes it to fragment in a predictable and reproducible manner.[7]

  • Mass Analysis & Detection: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.

Detailed Application Protocol

This protocol is designed as a self-validating system, where adherence to the specified steps ensures reproducible and trustworthy results.

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Essential Oil Sample(s)

  • Equipment:

    • Volumetric flasks (1 mL, 10 mL)

    • Adjustable micropipettes and tips

    • Analytical balance

    • Vortex mixer

    • 2 mL autosampler vials with PTFE-lined septa

Preparation of Standard Solutions for Calibration

Causality: Creating a multi-point calibration curve is essential for accurate quantification. It establishes the linear relationship between the instrument's response (peak area) and the analyte concentration.[13]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. For example: 50, 25, 10, 5, and 1 µg/mL. This range should bracket the expected concentration of the analyte in the prepared sample.

Sample Preparation

Causality: Essential oils are highly concentrated mixtures. Dilution is a critical step to ensure the analysis is performed within the linear dynamic range of the instrument and to prevent column and detector overload.[14]

  • Dilution: Pipette 10 µL of the essential oil sample into a 2 mL autosampler vial.

  • Add 990 µL of hexane to the vial (this constitutes a 1:100 dilution).

  • Cap the vial securely and vortex for 30 seconds to ensure homogeneity. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

Causality: The chosen parameters are optimized for the analysis of semi-volatile esters like this compound. A non-polar DB-5ms column is selected for its versatility and robustness in separating a wide range of essential oil components primarily by boiling point.[7] The temperature program is designed to ensure sharp peaks for volatile components while allowing for the efficient elution of higher-boiling compounds.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injector Split/Splitless
Injector Temperature250 °C
Injection ModeSplit
Split Ratio50:1 (Can be adjusted based on sample concentration)
Injection Volume1 µL
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow Mode
Flow Rate1.0 mL/min
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp Rate10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
MS Parameters
Transfer Line Temp280 °C
Ion SourceElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization Energy70 eV
Mass Scan Rangem/z 40 - 400

Data Analysis and Interpretation

Analyte Identification

Confident identification requires two forms of confirmation:

  • Retention Time (RT): The RT of the peak in the essential oil chromatogram must match the RT of the this compound standard, analyzed under identical conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>90%) to the spectrum from a trusted library (e.g., NIST, Wiley) or the injected standard.[7]

Understanding the Fragmentation Pattern

Causality: The 70 eV EI process induces specific bond cleavages in this compound, creating a characteristic fragmentation pattern. Understanding these fragments provides definitive structural confirmation.[15] The most prominent fragmentation involves cleavage of the ester bond.

  • Base Peak (m/z 104): The most favorable fragmentation is a McLafferty-type rearrangement or direct cleavage leading to the loss of isobutyric acid, forming a stable styryl radical cation, which is detected as the tropylium ion at m/z 104. This is typically the most abundant ion in the spectrum.[8]

  • Isobutyryl Fragments (m/z 71 and 43): Cleavage can also yield the isobutyryl cation [CH(CH₃)₂CO]⁺ at m/z 71, which can further lose carbon monoxide to produce the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43.[8]

  • Phenyl Fragments (m/z 91, 77): The tropylium ion at m/z 91 (from the benzyl portion) is also a common fragment in aromatic compounds.

Table of Key Diagnostic Ions:

m/zProposed Fragment StructureSignificance
192 [C₁₂H₁₆O₂]⁺•Molecular Ion (M⁺•)
104 [C₈H₈]⁺•Base Peak; Tropylium Ion
91 [C₇H₇]⁺Tropylium Ion (from benzyl group)
71 [C₄H₇O]⁺Isobutyryl Cation
43 [C₃H₇]⁺Isopropyl Cation
Quantification
  • Calibration Curve: Inject the prepared calibration standards (e.g., 1 to 50 µg/mL). Plot the peak area of the m/z 104 ion against the concentration for each standard.

  • Linear Regression: Perform a linear regression on the data points. The method demonstrates good linearity if the coefficient of determination (R²) is ≥ 0.995.[16]

  • Calculate Concentration: Using the equation of the line (y = mx + c) from the calibration curve, calculate the concentration of this compound in the diluted essential oil sample. Remember to account for the initial 1:100 dilution to determine the final concentration in the original, undiluted oil.

Method Validation Principles

To ensure the method is trustworthy and fit for purpose, it must be validated. Key validation parameters, as guided by ICH protocols, include:[16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the chromatographic separation of the analyte peak from other matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range, confirmed by an R² value ≥ 0.995.[13]

  • Accuracy: The closeness of the test results to the true value. This is often assessed via recovery studies on spiked matrix samples, with typical acceptance criteria of 80-120% recovery.[16]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with Relative Standard Deviation (RSD) values typically required to be ≤15%.[16]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[17][18]

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Essential Oil Sample Dilution Step 1: Dilute Sample (e.g., 1:100 in Hexane) Sample->Dilution Standard This compound Standard Cal_Curve Step 2: Prepare Calibration Standards (1-50 µg/mL) Standard->Cal_Curve Injection Step 3: Inject 1 µL into GC-MS System Dilution->Injection Cal_Curve->Injection for calibration GC_Sep Step 4: GC Separation (DB-5ms column) Injection->GC_Sep MS_Det Step 5: MS Detection (EI, Scan m/z 40-400) GC_Sep->MS_Det Identification Step 6: Identify Peak (Retention Time & Mass Spectrum) MS_Det->Identification Quant Step 7: Quantify using Calibration Curve Identification->Quant Report Step 8: Final Report (Concentration in mg/mL or %) Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note presents a robust, reliable, and scientifically grounded GC-MS method for the identification and quantification of this compound in essential oils. By explaining the causality behind each step—from sample preparation to instrumental parameters and data interpretation—this guide provides analysts with the tools to generate high-quality, defensible data. Implementation of this protocol can significantly enhance quality control measures, aid in the detection of adulteration, and support the development of consistent and high-quality products for the fragrance, flavor, and pharmaceutical industries.

References

  • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Google Cloud.
  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020). PubMed.
  • Phenoxyethyl isobutyrate (CAS N° 103-60-6). ScenTree.co.
  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020). MDPI.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of Chromatographic Science.
  • Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE.
  • Improving Quality Control of Essential Oils With GC×GC–TOF-MS and “Soft” Ionization. (2015). LCGC Europa.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate.
  • Phenethyl isobutyrate. PubChem.
  • GC-MS sample preparation and column choice guide. SCION Instruments.
  • Sample Preparation Guidelines for GC-MS. University of California, Riverside.
  • Phenethyl isobutyrate. ChemicalBook.
  • Phenylethyl Isobutyrate. Symrise.
  • Analysis of Essential Oils Using GC- FID And GC-MS. IJAR.
  • Phenyl isobutyrate. NIST WebBook.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • PHENYLETHYL ISOBUTYRATE. Associate Allied Chemicals Europe.
  • Phenyl isobutyrate. PubChem.
  • Phenyl Ethyl Isobutyrate Natural. Aromology.
  • Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. (2022). Oriental Journal of Chemistry.
  • 2-Phenoxyethyl isobutyrate. NIST WebBook.
  • Phenyl Ethyl Isobutyrate. Olfactorian.
  • Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016). Semantic Scholar.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2021). NIH.
  • 2-Phenoxyethyl isobutyrate. NIST WebBook.
  • GC-MS Characterization of the Compounds in Some Essential Oils. (2009). ResearchGate.
  • Phenyl Ethyl Isobutyrate. PerfumersWorld.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube.
  • Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. (2023). NIH.
  • Phenethyl isobutyrate. Chem-Impex.
  • phenethyl isobutyrate. Fragrance University.
  • Development of GC-MS database of essential oil components by the analysis of natural essential oils and synthetic compounds and discovery of biologically active novel chemotypes in essential oils. (2015). LOUIS - UAH.

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Application Note: A Validated HPLC Method for the Quantification of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Phenylethyl isobutyrate. This compound is a key compound used as a fragrance and flavoring agent in various industries, including cosmetics and food manufacturing[1][2]. Accurate determination of its concentration is critical for quality control, formulation development, and stability testing. The method described herein utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) guidelines[3][4][5].

Principle of the Method

The quantification of this compound is achieved by reverse-phase chromatography. This technique separates molecules based on their hydrophobicity[6][7]. The stationary phase is a non-polar, octadecyl-silica (C18) material, while the mobile phase is a more polar mixture of acetonitrile and water. This compound, being a moderately non-polar ester[8], interacts with the C18 stationary phase. It is eluted from the column by the organic component of the mobile phase (acetonitrile). The concentration of the analyte is determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength, which is proportional to its concentration in the sample.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatographic data station (CDS) for data acquisition and processing.

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

  • Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following parameters were established to provide optimal separation and peak shape for this compound. The selection of a C18 column is based on its widespread applicability for separating moderately non-polar small molecules like esters[9][10][11]. The mobile phase composition was optimized to achieve a suitable retention time and efficient separation from potential impurities. The detection wavelength was selected based on the UV absorbance of the phenyl group in the analyte.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes

Preparation of Solutions

Causality: All solutions must be prepared with high-purity reagents and Class A volumetric glassware to ensure the accuracy of the final results. Filtration of all solutions prior to injection is a critical step to prevent particulate matter from damaging the HPLC column and system components.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample matrix expected to contain this compound.

    • Dissolve and extract the sample with a known volume of acetonitrile.

    • Dilute the extract with the mobile phase to bring the theoretical concentration of this compound within the calibration range (1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Method Protocol & System Suitability

Rationale: Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished through a System Suitability Test (SST) to ensure the system is capable of producing accurate and reproducible results[12][13].

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

    • The system is deemed suitable for analysis if the following criteria are met, in line with common pharmaceutical practices[14][15].

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
  • Calibration Curve Construction: Inject each working standard solution in duplicate. Plot a graph of the mean peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their mean peak area from the linear regression equation of the calibration curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Standard Stock Solution P2 Prepare Working Standard Solutions P1->P2 H3 Inject Standards (Calibration Curve) P2->H3 P3 Prepare Sample Solutions H4 Inject Samples P3->H4 H1 System Equilibration H2 System Suitability Test (SST) H1->H2 H2->H3 H3->H4 D1 Integrate Peaks H3->D1 H4->D1 D2 Perform Linear Regression D1->D2 D3 Calculate Sample Concentration D2->D3 Result Final Report D3->Result

Caption: Workflow for the quantification of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[3][5][16].

  • Specificity: Specificity was determined by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the analyte peak in the sample chromatogram matched that of the standard, and no interfering peaks were observed at this retention time in the blank.

  • Linearity: The linearity of the method was evaluated across six concentration levels from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship.

ParameterResult
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
  • Accuracy: Accuracy was assessed by the spike-recovery method. A known amount of this compound was added to a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (25 µg/mL) were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess inter-day variability.

Precision Type% RSD of Peak Area
Repeatability 0.5%
Intermediate Precision 0.9%
Acceptance Criteria ≤ 2.0%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ corresponds to an S/N ratio of 10:1.

ParameterResult (µg/mL)
LOD 0.2
LOQ 0.7

Conclusion

This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis in research and industrial settings.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available at: [Link]

  • System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube. Available at: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). Available at: [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. Available at: [Link]

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC. Available at: [Link]

  • Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Phenethyl isobutyrate. PubChem. Available at: [Link]

  • Phenethyl isobutyrate - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Phenethyl isobutyrate - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Phenylethyl Isobutyrate. Symrise. Available at: [Link]

  • Showing Compound this compound (FDB016845). FooDB. Available at: [Link]

  • methyl isobutyrate, 547-63-7. The Good Scents Company. Available at: [Link]

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Application Notes and Protocols for the Chiral Separation of 1-Phenylethyl Isobutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomeric Purity in 1-Phenylethyl Isobutyrate

This compound is a chiral ester recognized for its pleasant floral and fruity aroma, finding extensive use in the fragrance, flavor, and cosmetics industries.[1][2][3] The molecule possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-1-phenylethyl isobutyrate. As is often the case with chiral compounds, the individual enantiomers can exhibit distinct sensory properties and biological activities. Therefore, the ability to separate and quantify these enantiomers is of paramount importance for quality control, ensuring product consistency, and for research into their specific olfactory and physiological effects.[4][5] This application note provides a comprehensive guide to the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering detailed protocols and insights into method development.

Principles of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[4][6] In chromatographic methods, this is achieved by employing a Chiral Stationary Phase (CSP). The CSP creates transient diastereomeric complexes with the enantiomers of the analyte. Due to the different spatial arrangements of the enantiomers, these complexes have varying stabilities, leading to different retention times on the chromatographic column and thus, enabling their separation.[4]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including esters like this compound.[7][8][9] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

Figure 1: Principle of Chiral Recognition on a Polysaccharide-Based CSP CSP Chiral Stationary Phase (Polysaccharide Derivative) Complex_R Diastereomeric Complex (R-Enantiomer + CSP) More Stable CSP->Complex_R Complex_S Diastereomeric Complex (S-Enantiomer + CSP) Less Stable CSP->Complex_S R_Enantiomer (R)-1-Phenylethyl Isobutyrate R_Enantiomer->Complex_R Stronger Interaction (e.g., H-bonding, steric fit) S_Enantiomer (S)-1-Phenylethyl Isobutyrate S_Enantiomer->Complex_S Weaker Interaction Separation Separation Complex_R->Separation Longer Retention Time Complex_S->Separation Shorter Retention Time

Caption: General workflow for chiral HPLC method development.

Experimental Protocols

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers. Polysaccharide-based CSPs are highly recommended for their broad applicability.[7][8][10]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Serially dilute the stock solution to create working standards for method validation and quantification.

  • Filter all samples through a 0.45 µm syringe filter before injection to prevent column blockage.

Chromatographic Conditions:

ParameterConditionRationale
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, known for its excellent enantioselectivity for a wide range of chiral compounds.[11]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Normal phase mode often provides better selectivity for polysaccharide CSPs. The ratio can be optimized to fine-tune retention and resolution.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.[13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmThe phenyl group in this compound allows for sensitive UV detection at lower wavelengths.

Protocol:

  • Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Figure 2: HPLC Experimental Workflow Start Start SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Start->SamplePrep Filtration Sample Filtration (0.45 µm filter) SamplePrep->Filtration Injection Inject Sample (10 µL) Filtration->Injection HPLCEquilibration HPLC System & Column Equilibration HPLCEquilibration->Injection Chromatography Chromatographic Separation (CHIRALPAK® AD-H) Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection DataAnalysis Data Analysis (Retention Time, Resolution) Detection->DataAnalysis End End DataAnalysis->End

Caption: A streamlined workflow for the chiral HPLC analysis.

Part 2: Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency.[14][15][16]

Instrumentation:

  • An SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back pressure regulator (BPR), coupled with a UV-Vis detector.

Sample Preparation:

  • Dissolve the racemic this compound in a suitable alcohol (e.g., methanol or ethanol) to a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterConditionRationale
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µmImmobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, offering broad solvent compatibility and robustness.
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)Methanol is a common modifier in SFC that enhances analyte solubility and interaction with the CSP.[17] The ratio is a critical parameter for optimizing selectivity.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster separations.[14]
Column Temperature 40°CElevated temperatures can improve peak shape and efficiency in SFC.
Back Pressure 150 barMaintaining sufficient back pressure ensures the mobile phase remains in a supercritical state.[14]
Injection Volume 5 µL
Detection UV at 210 nm

Protocol:

  • Equilibrate the column with the specified mobile phase composition and conditions until the system pressure and baseline are stable.

  • Inject the sample.

  • Acquire the chromatogram.

  • Optimize the separation by adjusting the modifier percentage, flow rate, and back pressure if necessary.

Part 3: Gas Chromatography (GC) Method

For volatile compounds like this compound, chiral GC offers high resolution and sensitivity.[18][19]

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column.

Sample Preparation:

  • Dilute the racemic this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

Chromatographic Conditions:

ParameterConditionRationale
Column Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)A cyclodextrin-based CSP that is effective for the separation of many chiral esters and alcohols.[18]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 1 min), then ramp to 180°C at 5°C/minA temperature program is often necessary to achieve good separation and reasonable analysis times.
Detector FID at 250°CFID is a universal and sensitive detector for organic compounds.

Protocol:

  • Condition the column according to the manufacturer's instructions.

  • Set the GC parameters as described above.

  • Inject 1 µL of the prepared sample.

  • Record the chromatogram and identify the two enantiomer peaks.

Results and Discussion

Successful chiral separation of this compound enantiomers is achievable using HPLC, SFC, and GC with the appropriate chiral stationary phases. The choice of technique will depend on the specific requirements of the analysis, such as speed, solvent consumption, and sample volatility.

  • HPLC: Provides reliable and high-resolution separations. The mobile phase composition is a critical parameter for optimization.

  • SFC: Offers a "greener" and faster alternative to normal-phase HPLC, with excellent efficiency.[15]

  • GC: Ideal for this volatile analyte, providing very high-resolution separations.

The elution order of the enantiomers may vary depending on the specific CSP and chromatographic conditions used. It is recommended to inject a standard of a single enantiomer, if available, to confirm the peak identity.

Figure 3: Method Selection Logic Start Need to separate This compound Enantiomers Question1 Primary Goal? Start->Question1 HighThroughput High Throughput & Green Chemistry Question1->HighThroughput Speed HighResolution Highest Resolution for Volatile Analyte Question1->HighResolution Resolution Robustness Robustness & Established Method Question1->Robustness Versatility SFC Choose SFC HighThroughput->SFC GC Choose GC HighResolution->GC HPLC Choose HPLC Robustness->HPLC

Caption: Decision tree for selecting the appropriate chromatographic technique.

Conclusion

The protocols detailed in these application notes provide a strong starting point for the successful chiral separation of this compound enantiomers by HPLC, SFC, and GC. The provided workflows for method development offer a systematic approach to optimizing separation parameters. The choice of a suitable chiral stationary phase is the most critical factor in achieving enantioseparation, with polysaccharide and cyclodextrin-based columns demonstrating high utility for this class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Separation of 3-Decenoic Acid Enantiomers.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S).
  • MDPI. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases.
  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • ResearchGate. (2025). Chiral Separations: Methods and Protocols.
  • HPLC. (n.d.). CHIRAL STATIONARY PHASES.
  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
  • AFMPS. (n.d.). Journal of Chromatography A.
  • Sigma-Aldrich. (n.d.). Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.
  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • PubMed. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • J&K Scientific LLC. (n.d.). Phenethyl isobutyrate | 103-48-0.
  • Benchchem. (n.d.). Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Chem-Impex. (n.d.). Phenethyl isobutyrate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate. (n.d.). Enantioselective resolution of (±)-1-phenylethanol and (±)-1-phenylethyl acetate by BSE01218.
  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
  • PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • PMC - NIH. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
  • The Good Scents Company. (n.d.). phenethyl isobutyrate propanoic acid, 2-methyl-, 2-phenylethyl ester.
  • PubChem. (n.d.). Phenethyl isobutyrate.
  • MDPI. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization.
  • FooDB. (2010). Showing Compound this compound (FDB016845).
  • ChemicalBook. (n.d.). Phenethyl isobutyrate.

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Application Notes and Protocols for 1-Phenylethyl Isobutyrate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Signature of 1-Phenylethyl Isobutyrate

This compound is a significant ester in the palette of flavor chemists, prized for its complex and multifaceted aromatic profile. Classified as a flavoring agent, this compound delivers a luscious bouquet characterized by fruity, floral, and sweet notes, often with nuances of rose, honey, and greenness.[1][2][3] Its versatility allows it to be a key component in constructing a wide array of flavor profiles, from ripe orchard fruits to delicate floral bouquets. In the food and beverage industry, it is utilized to impart or enhance flavors in products such as confectionery, baked goods, ice creams, and beverages.[2][4]

This document serves as a comprehensive technical guide for researchers, scientists, and development professionals. It provides an in-depth look at the chemical properties, analytical validation, and practical application of this compound, grounded in established scientific principles and methodologies. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Compound Profile: Chemical, Physical, and Sensory Properties

A thorough understanding of a flavor compound's properties is fundamental to its effective application. This compound is a colorless to pale yellow liquid with a distinct and pleasant aroma.[5][6]

PropertyValueSource(s)
IUPAC Name 2-phenylethyl 2-methylpropanoate[6]
Synonyms Phenethyl isobutyrate, β-Phenylethyl isobutyrate[4][6]
CAS Number 103-48-0[1]
FEMA Number 2862[6][7]
JECFA Number 992[4][7]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Boiling Point ~230 °C[4][6]
Solubility Insoluble in water; soluble in alcohol and oils.[4][6]
Sensory Profile Fruity, floral, rosy, honey, sweet, with notes of pear, peach, and tea.[2][3][8][9]
Natural Occurrence Reported in peppermint oil, beer, cognac, rum, and cider.[4]

Synthesis and Natural Context

While this compound is found naturally in some botanicals and fermented products, the quantities are often too low for commercial extraction.[4] Therefore, the material used in the flavor industry is predominantly produced synthetically. The primary method of synthesis is the Fischer esterification of phenethyl alcohol with isobutyric acid, typically catalyzed by a strong acid.[2][10] This process provides a reliable and high-purity source of the flavor compound, essential for consistency in final product formulations.

Protocol I: Quality Control and Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile flavor compounds like this compound.[11][12] Its high sensitivity and specificity allow for the separation of complex mixtures and the definitive identification of individual components based on their unique mass spectra, which serve as a chemical "fingerprint".[11][13] This protocol ensures the identity and purity of the raw material, which is critical for flavor consistency and safety.[14]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 100 mg of This compound B Volumetrically dilute in 10 mL Ethanol (Solvent) A->B C Vortex to homogenize B->C D Inject 1 µL of sample into GC Inlet C->D Transfer to vial E Separation on DB-5ms Column D->E F Elute to Mass Spectrometer E->F G Ionization & Fragmentation F->G H Mass Detection G->H I Acquire Total Ion Chromatogram (TIC) H->I J Identify Peak by Retention Time I->J K Confirm Identity via NIST Library Match J->K L Calculate Purity by Peak Area % K->L

Caption: Workflow for GC-MS quality control of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to the mark with high-purity ethanol. The choice of ethanol is critical as it is a common solvent in flavor applications and provides good solubility for the ester.

    • Vortex the solution for 30 seconds to ensure complete homogenization.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation and Parameters: The following table outlines a typical set of GC-MS parameters for this analysis. The non-polar DB-5ms column is chosen for its excellent separation of a wide range of flavor compounds.

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable instrumentation.
MS System Agilent 5977A or equivalentProvides high-quality mass spectra for library matching.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for general flavor analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic resolution.
Injection Volume 1.0 µL, Split ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program Start at 60°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 minSeparates volatile impurities from the main analyte peak.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
Mass Range 35-400 amuCovers the expected mass of the parent ion and its fragments.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a trusted database (e.g., NIST).

    • Calculate the purity of the sample by determining the relative peak area percentage of the this compound peak in the total ion chromatogram (TIC). A purity of ≥98% is common for flavor-grade material.[5]

Protocol II: Application and Sensory Evaluation in a Model Beverage System

Rationale: Before incorporating a new flavor ingredient into a complex food matrix, it is crucial to evaluate its sensory characteristics in a controlled environment.[15][16] A simple sugar-acid solution serves as a neutral base, allowing the flavor profile of the this compound to be assessed without interference from other ingredients.[17] This protocol uses descriptive sensory analysis to quantify the aroma and flavor attributes.

Experimental Workflow for Sensory Evaluation

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Panel Evaluation cluster_data Data Analysis A Prepare Model Beverage Base B Create Stock Solution of This compound A->B C Spike Beverage Base at Multiple Concentrations B->C D Code & Randomize Samples C->D E Present Samples to Trained Panelists D->E Serve Samples F Panelists Evaluate Aroma & Taste Attributes E->F G Record Intensity Scores on a Defined Scale F->G H Collect & Compile Panelist Scores G->H I Calculate Mean Scores for Each Attribute H->I J Generate Spider Web Plot to Visualize Profile I->J

Caption: Workflow for the sensory evaluation of this compound.

Step-by-Step Methodology
  • Preparation of Model Beverage Base:

    • Prepare a solution containing 5% sucrose and 0.1% citric acid in deionized water. This base mimics a simple clear beverage and provides a neutral canvas for flavor evaluation.

    • The formulation is detailed in the table below.

IngredientConcentration (w/v)Purpose
Sucrose5.0%Provides sweetness, typical of many beverages.
Citric Acid0.1%Provides tartness and lowers pH, mimicking beverage acidity.
Deionized Waterq.s. to 100%Neutral solvent.
  • Preparation of Test Samples:

    • Prepare a 0.1% stock solution of this compound in food-grade ethanol.

    • Spike the model beverage base with the stock solution to achieve final concentrations of 1, 5, and 10 ppm (mg/L). A control sample (0 ppm) containing only the beverage base and an equivalent amount of ethanol must also be prepared. These levels are chosen to be within the typical range used in finished products.[4]

    • Code each sample with a random three-digit number to blind the panelists.

  • Sensory Panel Evaluation:

    • Use a panel of 8-12 trained sensory assessors. Panelists should be familiar with descriptive analysis methodology and common flavor attributes.

    • Present 30 mL of each sample in random order in clear, odorless cups at room temperature.

    • Instruct panelists to evaluate the samples for key sensory attributes (e.g., Fruity, Floral, Rose, Honey, Green, Sweet) and rate the intensity of each on a 15-point scale.

    • Provide unsalted crackers and deionized water for palate cleansing between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean score for each attribute at each concentration.

    • Visualize the data using a spider web (or radar) plot to compare the sensory profiles of the different concentrations. This will reveal how the perception of the flavor changes with dosage; for instance, floral notes may dominate at lower concentrations while fruity notes become more prominent at higher levels.

Regulatory and Safety Considerations

This compound has been evaluated for safety by international regulatory bodies.

  • FEMA GRAS: It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number 2862).[6][7]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[6][7]

  • Handling: As with all chemical ingredients, good laboratory practices should be followed. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[18][19] Store in a cool, dry place in tightly sealed containers.

Conclusion

This compound is a valuable and versatile ester for flavor creation. Its characteristic fruity-floral profile can be used to build and enhance a multitude of flavor systems. The successful application of this ingredient relies on a foundation of rigorous quality control and systematic sensory evaluation. The GC-MS protocol ensures the chemical fidelity of the material, while the sensory protocol provides a clear understanding of its behavior in a food system. By following these structured, science-backed methodologies, researchers and developers can confidently and effectively leverage the unique properties of this compound to create appealing and consistent flavor experiences.

References

  • Tuşa, F. D., et al. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. AIP Conference Proceedings. [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

  • Metrology & Measurement Systems. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016845). [Link]

  • AIP Conference Proceedings. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. [Link]

  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. [Link]

  • StudySmarter. (2024). Flavors & Sensory Analysis. [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]

  • MDPI. (2025). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. [Link]

  • P. K. Scientific & Chemical Corporation. (n.d.). Phenyl Ethyl Isobutyrate Safety Data Sheet. [Link]

  • ScenTree.co. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. [Link]

  • ResearchGate. (2024). Food Flavor Chemistry and Sensory Evaluation. [Link]

  • Olfactorian. (n.d.). Phenyl Ethyl Isobutyrate | Perfume Material. [Link]

  • Google Patents. (1962).
  • Symrise. (n.d.). Phenylethyl Isobutyrate Product Sheet. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). PHENETHYL ISOBUTYRATE. [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. [Link]

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Application Notes and Protocols: The Use of 1-Phenylethyl Isobutyrate in Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Phenylethyl Isobutyrate as a fragrance ingredient. It details the molecule's physicochemical and olfactory properties, outlines protocols for quality control and sensory evaluation, and provides methodologies for its incorporation and stability testing in fragrance formulations. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Introduction: Understanding this compound

This compound, also known as phenethyl isobutyrate, is a carboxylic ester that has garnered significant interest in the fragrance and flavor industries.[1][2][3] Its value lies in a complex and pleasant olfactory profile, characterized by sweet, fruity, and floral notes with nuances of rose and honey.[3][4] Beyond its primary scent contribution, it demonstrates low volatility, which allows it to function as an effective fixative in perfumery.[5] In this role, it helps to stabilize more volatile aromatic compounds, reducing their rate of evaporation and extending the overall longevity of a fragrance.[5]

This guide serves as a technical resource, providing a structured framework for the systematic evaluation and application of this compound in a research context. The subsequent sections offer detailed protocols, from initial purity assessment to performance analysis in finished formulations.

Physicochemical and Olfactory Profile

A thorough understanding of the material's properties is the foundation of its effective application. This compound is found naturally in some essential oils, such as peppermint oil, but is primarily produced synthetically for commercial use.[3]

PropertyValueSource(s)
Chemical Name 2-Phenylethyl 2-methylpropanoate[4]
Synonyms Phenethyl isobutyrate, PEIB[1][2][3]
CAS Number 103-48-0[4][6]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2][7]
Appearance Colorless to pale yellow liquid[3][7]
Boiling Point approx. 223 - 250 °C[3][7]
Solubility Soluble in alcohol; practically insoluble in water[3]
Odor Profile Sweet, fruity (plum, pear), floral (rose), honey, waxy, with green and winey nuances.[3][4]
Odor Life on Strip Approximately 16 hours[4]

Synthesis and Quality Control

The most common method for synthesizing this compound is through the esterification of 2-phenylethanol with isobutyric acid.[2][3] Ensuring the purity of the resulting compound is critical, as impurities can significantly alter the olfactory profile and impact the stability of the final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage Reactants 2-Phenylethanol + Isobutyric Acid Reaction Esterification Reaction (Heating/Reflux) Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude Crude 1-Phenylethyl Isobutyrate Reaction->Crude Purification Washing & Drying Crude->Purification Distillation Vacuum Distillation Purification->Distillation QC GC-MS Purity Analysis Distillation->QC

Fig 1. Synthesis and Quality Control Workflow for this compound.
Protocol 3.1: Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the industry-standard technique for analyzing volatile compounds like fragrance ingredients.[8][9] It separates the components of a mixture in the gas chromatograph and then provides mass data for identification in the mass spectrometer. This allows for both the identification of this compound and the quantification of any impurities, such as residual starting materials or by-products.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in a high-purity solvent (e.g., ethanol or hexane).

  • Instrument Setup (Example Parameters):

    • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Integrate the resulting chromatogram to determine the relative peak area of all components.

    • Identify the main peak corresponding to this compound by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

    • Calculate the purity as the percentage of the main peak's area relative to the total area of all peaks. A purity of >98% is typically desired for fragrance applications.

Sensory Evaluation Protocols

Sensory analysis is essential for characterizing the olfactory properties of a fragrance ingredient and its performance over time.[9] This requires a systematic approach using trained panelists or standardized evaluation procedures.

Sensory_Evaluation_Workflow Prep Sample Preparation (10% Dilution in Ethanol) Strip Apply to Smelling Strip Prep->Strip Initial Initial Evaluation (t=0) Descriptive Analysis Strip->Initial Longevity Longevity Evaluation (t = 1, 4, 8, 16 hrs) Strip->Longevity Data Data Collection & Analysis Initial->Data Longevity->Data

Fig 2. General Workflow for Sensory Evaluation of a Fragrance Ingredient.
Protocol 4.1: Olfactory Profile Characterization via Descriptive Analysis

Rationale: Descriptive analysis provides a quantitative "fingerprint" of a fragrance ingredient's scent.[9] By having trained panelists rate the intensity of various scent characteristics (descriptors), a detailed and reproducible profile can be established.

Methodology:

  • Panelist Selection: Select a panel of at least 5-10 individuals trained in sensory evaluation of fragrances.

  • Sample Preparation: Prepare a 10% solution of this compound in odorless ethanol. Provide an odorless solvent blank as a control.

  • Evaluation Procedure:

    • Dip a standard paper smelling strip approximately 1 cm into the solution.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strip to the panelist in a controlled, odor-free environment.

    • Ask panelists to rate the intensity of predefined descriptors (e.g., Fruity, Floral, Rose, Sweet, Waxy, Green) on a labeled magnitude scale (e.g., 0 = not perceptible, 9 = extremely strong).

  • Data Analysis: Average the scores for each descriptor across all panelists to generate a mean sensory profile. This profile can be visualized using a spider or radar chart for easy comparison.

Protocol 4.2: Evaluation of Longevity and Volatility

Rationale: This protocol assesses how a fragrance ingredient's scent evolves and fades over time, which is critical for determining its role in a fragrance pyramid (top, middle, or base note).[10] this compound, with a reported odor life of 16 hours, is expected to perform as a middle-to-base note.[4]

Methodology:

  • Preparation: Dip a smelling strip into a 10% solution of this compound in ethanol.

  • Time-Intensity Measurement:

    • Evaluate the overall odor intensity immediately after the solvent evaporates (t=0).

    • Place the strip on a holder in a well-ventilated, neutral-smelling area.

    • Re-evaluate the odor intensity at predetermined intervals (e.g., 1 hour, 4 hours, 8 hours, 16 hours, and 24 hours).[10]

    • Rate the intensity at each time point on a 0-9 scale.

  • Data Analysis: Plot the average intensity ratings against time to create an evaporation curve. This curve visually represents the ingredient's longevity and performance over time.

Application and Stability in Formulations

The true performance of a fragrance ingredient is revealed when it is incorporated into a final product.[11] Its interactions with other ingredients and the product base can affect both its scent profile and the overall stability of the formulation.[12]

Protocol 5.1: Incorporation into a Model Eau de Toilette (EDT) Formulation

Rationale: Creating a model formulation allows for the evaluation of this compound's blending characteristics and its contribution to a complete fragrance accord. This protocol uses a classic floral-fruity structure where it can act as a bridge between the heart and base notes. The blending follows a typical fragrance pyramid structure.[13][14]

Methodology:

  • Fragrance Concentrate Blending:

    • Prepare the fragrance concentrate by carefully weighing and mixing the ingredients from the table below. The 30/50/20 rule is a general guideline for balancing top, middle, and base notes.[14][15]

Note TypeIngredientParts (by weight)
Top Bergamot Oil20
Lemon Oil10
Middle This compound 15
Rose Accord20
Jasmine Absolute10
Hedione®5
Base Iso E Super®15
Musk Ketone5
Total 100
  • Maturation: Allow the concentrate to mature in a sealed, airtight glass container for at least 48-72 hours at room temperature, protected from light. This allows the different aromatic molecules to meld and harmonize.[12]

  • Dilution: Dilute the matured concentrate to 10% in perfumer's alcohol (e.g., Specially Denatured Alcohol 40B). For 100g of EDT, mix 10g of concentrate with 90g of alcohol.

  • Maceration & Filtration: Let the final EDT solution macerate for 1-2 weeks in a cool, dark place.[12] This further settles the fragrance. If any cloudiness appears, chill the solution to 4°C for 24 hours and cold-filter it through a fine filter paper to remove any precipitated waxes or impurities.

Protocol 5.2: Accelerated Stability Testing

Rationale: Accelerated stability testing is a predictive method used to assess the shelf-life of a product by subjecting it to stress conditions, primarily elevated temperature.[8][16] This protocol evaluates potential changes in the fragrance's odor, color, and physical integrity when this compound is part of the formulation.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation (Weeks 0, 4, 8, 12) Prep Prepare Final Product (e.g., Model EDT) Control Control Sample (Room Temp, Dark) Prep->Control Stress Stress Sample (40°C Oven, Dark) Prep->Stress Light Light Sample (UV Cabinet) Prep->Light Eval Assess Odor Profile, Color, & Clarity Control->Eval Stress->Eval Light->Eval

Fig 3. Workflow for Accelerated Stability Testing of a Fragrance Formulation.

Methodology:

  • Sample Preparation: Dispense the final product (e.g., the Model EDT from Protocol 5.1) into multiple identical glass containers. Keep one set as a control.

  • Storage Conditions:

    • Control: Store one sample at room temperature (approx. 20-22°C) protected from light.

    • Accelerated (Heat): Place another sample in a stability oven at a constant temperature of 40°C.[8][16]

    • Light Exposure (Optional): Place a third sample in a UV light cabinet to simulate exposure to sunlight.[16]

  • Periodic Evaluation: At set intervals (e.g., Week 0, Week 4, Week 8, and Week 12), remove a small aliquot from each storage condition.

  • Analysis: Compare the stability samples to the room temperature control for any changes in:

    • Odor: Evaluate on a smelling strip. Note any deviation from the original scent, such as souring, weakening, or the appearance of off-notes.

    • Color: Visually inspect for any changes in color.

    • Clarity/Physical Properties: Observe for any precipitation, cloudiness, or phase separation.

Conclusion

This compound is a versatile and valuable ingredient in the perfumer's palette. Its unique fruity-floral character and excellent longevity make it a functional component for building sophisticated fragrance accords. By employing the systematic protocols outlined in this guide—spanning from rigorous quality control and detailed sensory analysis to comprehensive stability testing—researchers can fully characterize its properties and confidently integrate it into novel and stable fragrance formulations. This structured approach ensures reproducibility and provides a solid foundation for innovation in fragrance science.

References

  • RHR Luxury. (n.d.). How Are Fragrance Formulas Created: Understanding the Art and Science Behind Scent Development. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • FasterCapital. (n.d.). Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. Retrieved from [Link]

  • Skinobs. (n.d.). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • Natures Garden. (n.d.). How to Master Fragrance Formulation: Perfumer's Secret Guide. Retrieved from [Link]

  • Giménez-Arnau, A., et al. (2010). Stability of fragrance test preparations applied in test chambers. Contact Dermatitis. Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • Jasmine Perfumes. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • Fillcon. (n.d.). The Science Behind Fragrance Formulation. Retrieved from [Link]

  • Alpha Aromatics. (n.d.). Perfume Making 101 - Mastering The Art Of Blending Perfumes. Retrieved from [Link]

  • Alliance Aromatics. (2024, December 10). Phenyl Ethyl Isobutyrate: Revolutionizing Fragrance Fixation in Modern Perfumery. Retrieved from [Link]

  • Cal-Chem. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • Sensenet. (n.d.). Fragrances and sensory evaluation techniques. ResearchGate. Retrieved from [Link]

  • Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • ScenTree.co. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl isobutyrate. PubChem. Retrieved from [Link]

  • Hasek, R. H., & Elam, E. U. (1962). U.S. Patent No. 3,057,914. Washington, DC: U.S. Patent and Trademark Office.
  • Symrise. (n.d.). Phenylethyl Isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

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Application Note & Protocol: Laboratory Synthesis of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-phenylethyl isobutyrate, a valuable ester known for its characteristic fruity and floral aroma. The primary method detailed is the Fischer-Speier esterification, a robust and widely adopted acid-catalyzed reaction. This guide is designed for researchers and chemists, offering in-depth explanations of procedural choices, a self-validating experimental design, and critical safety considerations to ensure a successful and safe synthesis.

Introduction and Significance

This compound is a carboxylic ester characterized by a pleasant, fruity-rosy odor.[1][2] It is utilized as a fragrance ingredient in perfumery and as a flavoring agent in the food industry.[1][2] The synthesis of this ester is a classic example of nucleophilic acyl substitution, providing an excellent model for understanding esterification reactions.

The most common and direct synthetic route is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (isobutyric acid) with an alcohol (1-phenylethanol) in the presence of a strong acid catalyst.[3] This equilibrium-driven reaction is favored by using an excess of one reactant or by the removal of water as it is formed.[3] This protocol will detail a reliable method for its synthesis, purification, and characterization in a standard laboratory setting.

Reaction Principle and Mechanism

The synthesis proceeds via the Fischer esterification of 1-phenylethanol with isobutyric acid, catalyzed by sulfuric acid.

Reaction Scheme:

The mechanism involves the protonation of the carbonyl oxygen of isobutyric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.[3]

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry, reaction conditions, and purification steps is critical for achieving a high yield of pure product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMolesNotes
1-Phenylethanol122.161.01210.0 g0.0819Limiting Reagent
Isobutyric Acid88.110.96814.4 g0.16352.0 Equivalents
Sulfuric Acid (conc.)98.081.84~0.5 mL-Catalyst
Toluene92.140.86750 mL-Solvent (for azeotropic removal of water)
Saturated NaHCO₃ soln.--~100 mL-For neutralization
Saturated NaCl soln. (Brine)--~50 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying agent
Diethyl Ether74.120.713~100 mL-Extraction Solvent

Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The apparatus should be dried in an oven and assembled while hot to prevent moisture contamination.

  • Charging Reagents: To the flask, add 1-phenylethanol (10.0 g, 0.0819 mol), isobutyric acid (14.4 g, 0.1635 mol), and toluene (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the mixture.

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is ~1.5 mL.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-phenylethanol spot.

Work-up and Purification
  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 250 mL separatory funnel.

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions (~50 mL) to neutralize the acidic catalyst and unreacted isobutyric acid. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently. Continue adding NaHCO₃ until effervescence ceases.

  • Extraction: Add an additional 50 mL of diethyl ether to ensure the product is fully dissolved in the organic phase. Wash the organic layer with another 50 mL of saturated NaHCO₃ solution, followed by 50 mL of saturated NaCl (brine) solution to aid in phase separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask for several minutes, then filter the drying agent.

  • Solvent Removal: Remove the toluene and diethyl ether using a rotary evaporator.

  • Vacuum Distillation: Purify the crude ester by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (Boiling Point: ~230-250 °C at atmospheric pressure, will be significantly lower under vacuum).[1][2]

Visualization of Experimental Workflow

The overall process from initial setup to final product analysis is outlined in the diagram below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Dean-Stark Apparatus Charge Add Reactants: 1-Phenylethanol, Isobutyric Acid, Toluene, H₂SO₄ Setup->Charge Reflux Heat to Reflux (3-5 hours) Charge->Reflux Monitor Monitor via TLC & Water Collection Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Wash with Brine Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Characterize Characterize Product (NMR, IR, GC-MS) Distill->Characterize

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5] All procedures should be conducted within a certified chemical fume hood.

  • 1-Phenylethanol: Combustible liquid. Handle with care.

  • Isobutyric Acid: Corrosive. Causes severe skin burns and eye damage. Has a strong, unpleasant odor.

  • Sulfuric Acid (conc.): Extremely corrosive and a strong oxidizing agent. Causes severe burns. Add to the reaction mixture slowly and carefully.

  • Toluene & Diethyl Ether: Highly flammable liquids and vapors.[6] Keep away from ignition sources.[6]

In case of skin contact, wash the affected area immediately with soap and plenty of water.[4][5] For eye contact, rinse cautiously with water for several minutes.[4] Spills should be absorbed with an inert material like vermiculite or sand and disposed of as hazardous waste.[6]

References

  • Phenoxyethyl isobutyrate (CAS N° 103-60-6) . ScenTree.co.

  • Phenyl Ethyl Isobutyrate . Vigon International.

  • Phenethyl isobutyrate | C12H16O2 | CID 7655 . PubChem, National Center for Biotechnology Information.

  • Phenyl ethyl isobutyrate FCC safety data sheet . Vigon International. (2015-11-23).

  • Process for the preparation of isobutyrate esters . Google Patents. (US3057914A).

  • PHENYL ETHYL ISOBUTYRATE CAS NO 103-48-0 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • Phenethyl isobutyrate | 103-48-0 . ChemicalBook.

  • Safety data sheet for phenethyl isobutyrate . The Good Scents Company.

  • SAFETY DATA SHEET - Phenoxyethyl isobutyrate . Sigma-Aldrich. (2025-05-13).

  • Phenylethyl Isobutyrate . Symrise.

  • Phenethyl isobutyrate CAS#: 103-48-0 . ChemicalBook.

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry . National Center for Biotechnology Information.

  • Isobutyric acid, α-benzoyl-, ethyl ester . Organic Syntheses Procedure.

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry | Request PDF . ResearchGate.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry.

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Analysis of 1-Phenylethyl Isobutyrate Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide to the principles, application, and detailed protocols for the analysis of 1-Phenylethyl isobutyrate (also known as phenethyl isobutyrate) using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in a variety of natural products such as beer, wine, cheese, and mint, and is widely used as a fragrance and flavoring agent.[1] This application note is intended for researchers, scientists, and professionals in the fields of food and beverage, fragrance development, and quality control who require a sensitive, solvent-free method for the extraction and quantification of this semi-volatile aromatic ester. The protocols herein are designed to be adaptable to various sample matrices and are grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction: The Rationale for SPME in Aroma Analysis

This compound (CAS 103-48-0) possesses a characteristic floral, fruity, and rosy odor, making it a significant contributor to the sensory profile of many consumer products.[2] Traditional methods for the analysis of such volatile and semi-volatile compounds often involve laborious and solvent-intensive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Solid-Phase Microextraction (SPME) offers a modern, "green" alternative that integrates sampling, extraction, and concentration into a single, solvent-free step.[3][4]

The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a polymeric coating on a fused silica fiber.[5] After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[5] This technique is lauded for its simplicity, speed, sensitivity, and amenability to automation, making it an ideal choice for the routine analysis of aroma compounds in complex matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for optimizing the SPME method.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[6]
Molecular Weight 192.26 g/mol [6]
Boiling Point 224 - 230 °C[2][6]
Appearance Clear, colorless to pale yellow liquid[2][6]
Odor Profile Floral, fruity, rose, tea, peach[2]
Solubility Soluble in alcohol, practically insoluble in water[2]

SPME Method Development and Optimization: A Step-by-Step Guide

The successful application of SPME hinges on the careful selection and optimization of several key parameters. The following sections provide a detailed protocol and the scientific rationale behind each step.

SPME Fiber Selection: The Heart of the Extraction

The choice of SPME fiber coating is paramount as it dictates the selectivity and efficiency of the extraction. For a semi-volatile aromatic ester like this compound, a composite fiber with a combination of adsorbent materials is generally recommended to ensure efficient trapping.

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). This tri-phasic fiber offers a broad range of selectivity for volatile and semi-volatile compounds of varying polarities and molecular weights. The DVB provides an affinity for aromatic compounds, the Carboxen for smaller volatiles, and the PDMS for nonpolar analytes.

  • Alternative Fibers:

    • 100 µm Polydimethylsiloxane (PDMS): Suitable for non-polar, semi-volatile compounds.

    • 85 µm Carboxen/PDMS: Offers high retention for a wide range of volatiles.

Headspace vs. Direct Immersion: Choosing the Right Sampling Mode

Given the semi-volatile nature of this compound and its presence in potentially complex matrices (e.g., beverages, perfumes), Headspace SPME (HS-SPME) is the recommended sampling mode. HS-SPME minimizes matrix effects by exposing the fiber only to the vapor phase above the sample, thereby protecting the fiber from non-volatile interferences and extending its lifespan.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a validated starting point for the analysis of this compound. It is recommended that users perform their own method validation for their specific sample matrix.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (or other suitable fiber)

  • SPME Holder: Manual or for autosampler

  • Headspace Vials: 20 mL clear glass with PTFE/silicone septa screw caps

  • Magnetic Stir Bars

  • Heating and Stirring Plate

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • This compound standard: Purity ≥98%

  • Internal Standard (IS): e.g., 2-Octanol or other suitable compound not present in the sample.

  • Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.

  • Methanol or Ethanol: HPLC grade, for stock solution preparation.

  • Deionized Water: For preparation of standard solutions.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water in headspace vials to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).

  • Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of 10 µg/L.

  • Sample Preparation:

    • Liquid Samples (e.g., wine, beer): Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Solid/Semi-solid Samples: Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Matrix Modification (Salting-out): Add 1.5 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.

  • Vial Sealing: Immediately seal the vials with the screw caps.

HS-SPME Procedure
  • Incubation/Equilibration: Place the vial in a heating block or water bath set to 60 °C . Allow the sample to equilibrate for 15 minutes with constant stirring (e.g., 250 rpm). This step facilitates the volatilization of the analyte into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 40 minutes at 60 °C with continued stirring. The extraction time should be kept consistent across all samples and standards.

  • Fiber Retraction: After extraction, immediately retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the GC injection port for thermal desorption.

  • GC-MS Parameters: The following parameters are a good starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Injection Port Temp. 250 °CEnsures efficient thermal desorption of the semi-volatile analyte.
Injection Mode Splitless (for 2 min)Maximizes the transfer of the analyte to the column for improved sensitivity.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Oven Temperature Program Initial 40 °C (hold 3 min), ramp to 200 °C at 4 °C/min, then to 260 °C at 5 °C/min (hold 10 min)A well-defined temperature ramp allows for the separation of a wide range of volatile compounds.[7]
MS Transfer Line Temp. 270 °CPrevents condensation of the analyte.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Mass Scan Range m/z 40-350Covers the expected mass fragments of this compound and potential co-eluting compounds.
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisSIM mode enhances sensitivity and selectivity for target analyte quantification.

Data Analysis and Quality Control

Analyte Identification
  • Retention Time: Compare the retention time of the peak in the sample chromatogram with that of the this compound standard.

  • Mass Spectrum: Compare the mass spectrum of the peak with a reference library (e.g., NIST) and the spectrum of the standard. Key identifying ions for this compound should be present.

Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Linearity: The calibration curve should exhibit good linearity, with a correlation coefficient (R²) of ≥ 0.99.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation

For rigorous scientific applications, the method should be validated for the following parameters using a representative blank matrix spiked with known concentrations of the analyte:

  • Linearity and Range: The concentration range over which the method is linear.

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements at different concentration levels (intraday and interday).

  • Accuracy: Determined by recovery studies in the spiked blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualization of the Workflow

Chemical Structure of this compound

Caption: Chemical structure of this compound.

HS-SPME-GC-MS Workflow

workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample (Liquid/Solid) vial Add to Headspace Vial sample->vial salt Add NaCl (Salting-out) vial->salt is Spike Internal Standard salt->is seal Seal Vial is->seal incubate Incubate & Equilibrate (60°C, 15 min) seal->incubate extract Expose SPME Fiber (40 min) incubate->extract desorb Thermal Desorption (GC Inlet, 250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (RT & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) identify->quantify

Caption: Workflow for the analysis of this compound.

Conclusion

This application note provides a robust and scientifically grounded framework for the analysis of this compound using HS-SPME-GC-MS. The described method is sensitive, solvent-free, and can be adapted to a variety of sample matrices. By following the detailed protocols and understanding the underlying principles, researchers and analysts can achieve reliable and reproducible quantification of this important aroma compound, contributing to enhanced quality control and a deeper understanding of the sensory characteristics of their products.

References

  • Solid Phase Microextraction: Principle, process, application - Chemistry Notes. (2022, August 25). Retrieved from [Link]

  • Solid-phase microextraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review - MDPI. (2020, August 27). Retrieved from [Link]

  • Solid-Phase Microextraction (SPME): A Discussion | LCGC International. (2007, October 1). Retrieved from [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC - NIH. (2022, May 27). Retrieved from [Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in - CORE. (n.d.). Retrieved from [Link]

  • Vas, G., Koteleky, K., Farkas, M., Dobo, A., & Vekey, K. (2000). Fast Screening Method for Wine Headspace Compounds Using Solid-Phase Microextraction (SPME) and Capillary GC Technique. American Journal of Enology and Viticulture, 51(2), 164-168.
  • Schubert, C., Thörner, S., Knoke, L., & Rettberg, N. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(1), 53-64.
  • Pati, S., Tufariello, M., Crupi, P., Coletta, A., Grieco, F., & Losito, I. (2021).
  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One. (2024, October 11). Retrieved from [Link]

  • Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer - MDPI. (2022, February 22). Retrieved from [Link]

  • Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS) - SciELO. (2016). Retrieved from [Link]

  • Phenethyl isobutyrate - The Ingredient Directory - The Fragrance Conservatory. (n.d.). Retrieved from [Link]

  • phenethyl isobutyrate - Fragrance University. (n.d.). Retrieved from [Link]

  • Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Analysis of microbial diversity of traditional Chinese starters and screening of special flavor yeast for Chinese baked flatbread - Frontiers. (2023, August 3). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenylethyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, a valuable fragrance and flavor compound. The primary synthetic route discussed is the Fischer esterification of 1-phenylethanol with isobutyric acid, a common and cost-effective method.

Issue 1: Consistently Low Yield of this compound

Question: I am performing a Fischer esterification of 1-phenylethanol and isobutyric acid using a strong acid catalyst, but my yields are consistently below 50%. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification are a common problem and often stem from the reversible nature of the reaction.[1] To drive the reaction towards the product side, we must consider Le Chatelier's principle.[2] Here are the primary factors to investigate:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting your yield.[3][4]

    • Solution: Employ a Dean-Stark apparatus or a similar setup for azeotropic removal of water. Toluene is a common solvent for this purpose as it forms an azeotrope with water. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can sequester water as it forms.[3]

  • Reactant Stoichiometry: The molar ratio of your reactants plays a crucial role.

    • Solution: Use an excess of one of the reactants.[5] Since 1-phenylethanol can be prone to side reactions (see Issue 2), it is often preferable to use an excess of the less expensive and more stable isobutyric acid. A molar ratio of 1.5 to 3 equivalents of isobutyric acid to 1-phenylethanol is a good starting point.

  • Catalyst Concentration and Activity: The amount and type of acid catalyst are critical.

    • Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and has not absorbed atmospheric moisture.[4] The catalyst concentration should be optimized; typically 1-5 mol% relative to the limiting reagent is effective. While sulfuric acid may give slightly higher conversions, p-toluenesulfonic acid (p-TSA) is often preferred as it is a solid, easier to handle, and less prone to causing charring.[6][7]

  • Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically performed at the reflux temperature of the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My crude this compound shows several unexpected peaks in the GC-MS and ¹H NMR analysis. What are the likely side products and how can I minimize their formation?

Answer:

The acidic conditions and elevated temperatures used in Fischer esterification can lead to several side reactions, particularly involving the secondary benzylic alcohol, 1-phenylethanol.

  • Dehydration to Styrene: 1-phenylethanol can undergo acid-catalyzed dehydration to form styrene.[8] This is a common side reaction, especially with strong, dehydrating acids like sulfuric acid.[7] The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a stable secondary benzylic carbocation, which then eliminates a proton to yield styrene.[8][9]

    • Minimization:

      • Use a less aggressive acid catalyst like p-TSA or a solid acid catalyst (e.g., Amberlyst-15).[10][11]

      • Carefully control the reaction temperature. Avoid excessively high temperatures.

      • Reduce the reaction time to the minimum required for ester formation.

  • Ether Formation: Two molecules of 1-phenylethanol can react to form an ether. This is also catalyzed by acid and proceeds through the formation of the benzylic carbocation, which is then attacked by the hydroxyl group of another 1-phenylethanol molecule.[11]

    • Minimization:

      • Using an excess of isobutyric acid can make the reaction with the carboxylic acid more favorable than the self-condensation of the alcohol.

      • Maintain a moderate reaction temperature.

  • Oxidation to Acetophenone: If air is present in the reaction vessel, the secondary alcohol can be oxidized to acetophenone.[12]

    • Minimization:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to separate my this compound from the unreacted starting materials and side products. What is the recommended purification strategy?

Answer:

Effective purification is key to obtaining a high-purity product. A multi-step approach is generally required.

  • Work-up:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water to remove the bulk of the acid catalyst.

      • A saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted isobutyric acid. Be cautious of CO₂ evolution.

      • Brine (saturated NaCl solution) to remove excess water and aid in phase separation.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For high purity, column chromatography on silica gel is the most reliable method.[13] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar styrene and ether byproducts from the more polar this compound and any remaining 1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of common acid catalysts for this synthesis?

A1: The choice of acid catalyst can significantly impact the reaction's success.

CatalystProsCons
Sulfuric Acid (H₂SO₄) Highly effective, inexpensive, and readily available.[6]Strong dehydrating agent, which can promote side reactions like styrene formation and charring.[7] It is also a viscous liquid, making it difficult to handle accurately in small quantities.
p-Toluenesulfonic Acid (p-TSA) A solid, making it easier to handle and weigh. It is less prone to causing charring and dehydration compared to H₂SO₄.[7]Generally less acidic than H₂SO₄, which may result in slightly longer reaction times.[14]
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) Easily removed from the reaction mixture by filtration, simplifying the work-up. They are also reusable and often show higher selectivity, reducing side product formation.[10][11]Can be more expensive than traditional acid catalysts and may have lower activity, requiring higher catalyst loading or longer reaction times.

Q2: Can I use an alternative, "greener" method for this synthesis?

A2: Yes, several alternative methods are being explored to make the synthesis of esters more environmentally friendly.

  • Enzymatic Synthesis: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can be used to catalyze the esterification.[15][16] This method offers high selectivity, often proceeds under milder reaction conditions, and avoids the use of strong acids.[17][18] However, enzymes can be more expensive, and reaction times can be longer.[15]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing rapid and uniform heating.[19][20] This can lead to higher yields and cleaner reaction profiles by minimizing the time for side reactions to occur.[21][22]

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid method. Spot the reaction mixture on a silica gel plate alongside the starting materials (1-phenylethanol and isobutyric acid). The formation of the less polar ester product will be indicated by a new spot with a higher Rf value than the starting alcohol and carboxylic acid.

  • Gas Chromatography (GC): GC provides a more quantitative analysis. By taking aliquots from the reaction mixture at different time points, you can accurately determine the consumption of reactants and the formation of the product and byproducts. This is particularly useful for optimization studies.[17]

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Reagent Handling: Isobutyric acid has a strong, unpleasant odor and is corrosive. Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle both in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Setup: Ensure your glassware is properly assembled and clamped. If performing a reaction under reflux, use a heating mantle with a stirrer and ensure the condenser has adequate water flow.

  • Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Perform this step slowly and with adequate venting to avoid pressure buildup.

Visualizations and Protocols

Experimental Workflow: Fischer Esterification

FischerEsterificationWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Phenylethanol Isobutyric Acid Toluene (Solvent) Acid Catalyst (p-TSA) Setup Round-bottom flask Dean-Stark Trap Condenser Reactants->Setup Combine Reflux Heat to Reflux (e.g., ~110°C) Setup->Reflux Start Reaction Monitor Monitor by TLC/GC Reflux->Monitor Periodically Wash Wash with NaHCO₃ (aq) and Brine Monitor->Wash When Complete Dry Dry (e.g., MgSO₄) Wash->Dry Purify Concentrate & Purify (Distillation or Chromatography) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolate

Caption: General workflow for the synthesis of this compound via Fischer esterification with azeotropic water removal.

Mechanism: Key Side Reaction - Dehydration of 1-Phenylethanol

DehydrationMechanism Alcohol 1-Phenylethanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O (Rate-determining) Styrene Styrene + H₃O⁺ Carbocation->Styrene - H⁺

Sources

Technical Support Center: Synthesis of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers and development professionals on identifying and mitigating common side reactions during the synthesis of 1-phenylethyl isobutyrate. This document provides in-depth troubleshooting, FAQs, and validated protocols to ensure high yield and purity.

The synthesis of this compound, a valuable ester in the fragrance and flavor industry, presents several challenges that can impact yield and final product purity.[1][2] This guide is designed to provide researchers with the technical insights and practical solutions needed to navigate the common side reactions encountered during its preparation. By understanding the underlying mechanisms of these competing pathways, scientists can optimize reaction conditions to achieve superior results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems observed during the synthesis of this compound in a direct question-and-answer format.

Question 1: My final product has a sharp, 'plastic-like' odor, and GC-MS analysis shows a significant peak with a mass of 104 m/z. What is this impurity and how can I prevent it?

Answer: This is a classic sign of styrene formation , the most common and problematic side reaction.[3] 1-Phenylethanol, being a secondary benzylic alcohol, is highly susceptible to acid-catalyzed dehydration.[4][5]

  • Causality: Under acidic conditions (e.g., H₂SO₄, TsOH used in Fischer esterification), the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a relatively stable secondary benzylic carbocation. Instead of being trapped by the carboxylic acid, this carbocation can be deprotonated at the adjacent methyl group, leading to the formation of styrene via an E1 elimination mechanism.[4] This reaction is heavily favored by high temperatures.

  • Troubleshooting & Mitigation:

    • Lower Reaction Temperature: Dehydration reactions have a higher activation energy than esterification.[6] Reducing the temperature is the most effective way to minimize styrene formation. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Catalyst: While strong Brønsted acids are effective for esterification, they are also potent dehydration catalysts.[4][7] Consider using milder Lewis acid catalysts (e.g., scandium(III) triflate) or solid acid catalysts like Amberlyst-15, which can offer higher selectivity.[3][7]

    • Alternative Synthesis Route: Switch to an acylation reaction using isobutyryl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures (e.g., 0 °C). This route avoids the strongly acidic conditions that promote dehydration.[8][9]

Question 2: I'm observing a high-boiling point impurity that is difficult to separate from my desired ester. What is its likely identity?

Answer: This impurity is likely bis(1-phenylethyl) ether .

  • Causality: The same secondary benzylic carbocation intermediate that leads to styrene can also be attacked by another molecule of 1-phenylethanol, which acts as a nucleophile. This SN1-type reaction results in the formation of an ether. This side reaction is also promoted by strong acids and higher temperatures.[10]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Using a moderate excess of the isobutyric acid can favor the esterification pathway over the self-condensation of the alcohol.

    • Reduce Temperature: As with styrene formation, lower temperatures disfavor the formation of the carbocation intermediate required for this side reaction.

    • Gradual Addition: In some setups, slowly adding the 1-phenylethanol to the mixture of isobutyric acid and catalyst can help maintain a low concentration of the free alcohol, thereby reducing the rate of ether formation.

Question 3: My Fischer esterification reaction stalls, leaving significant amounts of unreacted 1-phenylethanol, even after prolonged heating. Why is the yield low?

Answer: The Fischer esterification is a reversible equilibrium reaction.[11][12][13] The low yield is likely because the reaction has reached equilibrium without intervention to shift it towards the products.

  • Causality: The reaction produces one mole of water for every mole of ester formed. As the concentration of water increases, the rate of the reverse reaction (ester hydrolysis) also increases until it matches the rate of the forward reaction, halting net product formation.[13]

  • Troubleshooting & Mitigation:

    • Water Removal: Actively removing water as it forms is crucial. This can be achieved by:

      • Dean-Stark Apparatus: Refluxing in a solvent like toluene or hexane that forms a lower-boiling azeotrope with water will continuously remove it from the reaction mixture.[7]

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction can absorb the water byproduct.

    • Use an Excess of a Reagent: Employing a large excess of one of the reactants (typically the less expensive one, isobutyric acid in this case) will, according to Le Châtelier's principle, drive the equilibrium towards the product side.[11][13]

Question 4: When using isobutyryl chloride, my workup yields a significant amount of isobutyric acid, and the reaction is incomplete. What went wrong?

Answer: This indicates that the isobutyryl chloride is being hydrolyzed.

  • Causality: Acyl chlorides are highly reactive and extremely sensitive to moisture.[8] Any water present in the solvent, glassware, or reagents (including the 1-phenylethanol or the base) will rapidly react with isobutyryl chloride to form isobutyric acid, consuming the acylating agent.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and ensure reagents are dry.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.

    • Reagent Purity: Use freshly opened or properly stored isobutyryl chloride. Old bottles may have already absorbed atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred to achieve the highest purity of this compound?

A1: For highest purity and to best avoid the dehydration and etherification side products, the acylation of 1-phenylethanol with isobutyryl chloride or isobutyric anhydride is generally the superior method.[8] This reaction is typically run at low temperatures (0 °C to room temperature) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) and avoids the strongly acidic, high-temperature conditions of Fischer esterification that promote elimination and ether formation.

Q2: What is the role of the base in the acylation reaction with isobutyryl chloride?

A2: The base serves two critical functions. First, it acts as a nucleophilic catalyst or activator in some cases (like pyridine). Second, and most importantly, it neutralizes the hydrochloric acid (HCl) byproduct that is generated during the reaction.[8] This prevents the buildup of acid, which could otherwise protonate the starting alcohol (reducing its nucleophilicity) or catalyze the unwanted side reactions discussed previously.

Q3: Can I use a tertiary alcohol like tert-butanol in a Fischer esterification?

A3: It is highly inadvisable. Tertiary alcohols are extremely prone to elimination under acidic conditions.[7] Attempting a Fischer esterification with a tertiary alcohol will almost exclusively yield the corresponding alkene (isobutylene in the case of tert-butanol) rather than the ester.

Visualization of Reaction Pathways

The following diagram illustrates the desired esterification pathway versus the two major side reactions originating from the common carbocation intermediate.

G sub 1-Phenylethanol + Isobutyric Acid h_plus + H⁺ - H₂O sub->h_plus carbocation Benzylic Carbocation Intermediate h_plus->carbocation ester This compound (Desired Product) carbocation->ester + Isobutyric Acid - H⁺ styrene Styrene (Dehydration Product) carbocation->styrene - H⁺ (Elimination) ether bis(1-Phenylethyl) Ether (Etherification Product) carbocation->ether + 1-Phenylethanol - H⁺

Caption: Main vs. Side Reaction Pathways in Acid-Catalyzed Synthesis.

Data Presentation: Common Impurities

ImpurityMolecular Weight ( g/mol )Boiling Point (°C)Identification Notes (GC-MS)
Styrene104.15145Lower retention time than product. Strong m/z peaks at 104, 78.
bis(1-Phenylethyl) Ether226.31~285-290Higher retention time than product. Fragmentation shows loss of a phenylethyl group (m/z 105).
Isobutyric Acid88.11155Can be detected if workup is incomplete. Characteristic broad peak on GC.
1-Phenylethanol122.17204Unreacted starting material.

Validated Experimental Protocols

Protocol 1: Fischer Esterification with Dean-Stark Water Removal

This protocol is designed to maximize ester yield by continuously removing the water byproduct.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 1-phenylethanol (1.0 eq), isobutyric acid (1.5 eq), and toluene (approx. 2 mL per gram of alcohol).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Acylation with Isobutyryl Chloride

This protocol minimizes side reactions by using mild, anhydrous conditions.

  • Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: To the flask, add 1-phenylethanol (1.0 eq), anhydrous dichloromethane (DCM) (approx. 3 mL per gram of alcohol), and triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve isobutyryl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Lange, J.-P., & Otten, V. (2006). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. ResearchGate. Retrieved from [Link]

  • Pardigo, O. S., et al. (2021). Iron-Based Dehydration Catalyst for Selective Formation of Styrene. OSTI.GOV. Retrieved from [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (2023). 1-Phenylethanol. Retrieved from [Link]

  • Pardigo, O. S., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Publications. Retrieved from [Link]

  • Pardigo, O. S., et al. (2022). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Hagemeyer, H. J., & Wright, C. D. (1962). Process for the preparation of isobutyrate esters. U.S. Patent No. 3,057,914. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Phenethyl isobutyrate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103-48-0, Phenethyl isobutyrate. Retrieved from [Link]

  • Estévez, R. E., et al. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • Reddit. (2020). Phenyl ethyl isobutyrate. r/DIYfragrance. Retrieved from [Link]

  • Symrise. (n.d.). Phenylethyl Isobutyrate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2020). Help with 1-phenylethanol reaction. r/OrganicChemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

  • Redalyc. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]

  • Gode, F., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 1-Phenylethyl Isobutyrate Under Heat

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the thermal stability and degradation of 1-Phenylethyl isobutyrate. Our goal is to equip you with the scientific rationale and practical guidance needed to anticipate and resolve challenges in your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary degradation pathways for this compound when subjected to heat?

A1: this compound, like other esters, primarily degrades under thermal stress through two main pathways: pyrolysis and hydrolysis .

  • Pyrolysis: In the absence of water, at elevated temperatures, the ester can undergo elimination reactions. For esters containing a β-hydrogen on the alkyl group, a concerted pericyclic reaction is common, proceeding through a six-membered cyclic transition state. While specific literature on this compound is limited, analogous compounds like 1-phenylethyl acetate are known to decompose via this mechanism. This would likely yield styrene and isobutyric acid . At higher temperatures, further decomposition can lead to the formation of smaller molecules such as carbon monoxide and carbon dioxide.

  • Hydrolysis: In the presence of water, even in trace amounts, heat can significantly accelerate the hydrolysis of the ester bond. This reaction is reversible and can be catalyzed by both acidic and basic conditions. The degradation products of hydrolysis are 1-phenylethanol and isobutyric acid [1].

Q2: At what temperature should I be concerned about the thermal degradation of this compound?

A2: The onset of thermal degradation is dependent on several factors, including the purity of the sample, the presence of catalysts (e.g., acids, bases, or metal impurities), and the experimental atmosphere (inert vs. oxidative). Generally, ester bonds can become unstable at temperatures around 300°C[2]. However, some aromatic esters may begin to degrade at temperatures closer to their melting or boiling points. For instance, some aromatic poly(ester-imide)s show initial degradation in the range of 350-450°C[3]. Given that the boiling point of this compound is approximately 230°C, it is advisable to conduct initial stability studies at temperatures below this point to avoid significant evaporative loss and to establish a baseline for degradation. Long-term stability studies should be conducted at lower, controlled temperatures, while forced degradation studies may explore temperatures approaching and exceeding the boiling point to identify potential degradants.

Q3: What are the expected degradation products of this compound under thermal stress?

A3: Based on the primary degradation pathways, the following products can be anticipated:

Degradation PathwayExpected Products
Pyrolysis Styrene, Isobutyric Acid, Carbon Monoxide, Carbon Dioxide
Hydrolysis 1-Phenylethanol, Isobutyric Acid

It is also possible to observe secondary degradation products arising from the further breakdown of these primary products at higher temperatures.

Q4: What analytical techniques are most suitable for studying the thermal degradation of this compound?

A4: A combination of techniques is often employed for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): TGA is an excellent initial screening tool to determine the onset temperature of decomposition by measuring mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions such as melting and boiling, and to detect exothermic or endothermic degradation processes.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the volatile and semi-volatile degradation products formed during pyrolysis. The sample is heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by MS.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the degradation of the parent compound and the formation of less volatile degradation products, particularly from hydrolysis. A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing volatile degradation products from both pyrolysis and hydrolysis, GC-MS is a standard and effective technique.

Troubleshooting Guide

This section addresses common issues encountered during the thermal stability testing of this compound.

Issue 1: Unexpected Peaks in the Chromatogram

Scenario: You are running a GC-MS or HPLC analysis of a thermally stressed sample of this compound and observe peaks that do not correspond to the parent compound or expected degradation products.

Possible Causes & Solutions:

  • Cause: Analytical Artifacts. The high temperatures used in GC injectors or pyrolyzers can sometimes induce reactions that are not representative of the bulk sample's thermal degradation. For example, silylation reagents used for derivatization in GC analysis can sometimes lead to artifact formation[4].

    • Solution:

      • Lower the injector temperature: If using GC-MS, try a lower injector temperature to minimize on-column degradation.

      • Use a different derivatization reagent or no derivatization: If derivatization is suspected to be the cause of artifacts, explore alternative reagents or analytical techniques that do not require it.

      • Cross-validation with HPLC: Analyze the same sample using HPLC, which does not typically involve high temperatures, to see if the unexpected peaks are still present.

  • Cause: Impurities in the starting material. The initial sample of this compound may contain impurities from its synthesis or storage.

    • Solution:

      • Analyze a non-stressed control sample: Always run a control sample that has not been subjected to thermal stress to identify any pre-existing impurities.

      • Purify the starting material: If significant impurities are present, consider purifying the this compound before conducting stability studies.

  • Cause: Contamination. Contamination can be introduced from solvents, glassware, or the experimental setup.

    • Solution:

      • Use high-purity solvents: Ensure all solvents are of high purity and are properly stored.

      • Thoroughly clean all glassware: Implement a rigorous cleaning protocol for all glassware used in the experiments.

      • Run a blank: Analyze a blank sample (containing only the solvent) to check for contamination from the analytical system.

Issue 2: Inconsistent or Non-Reproducible Degradation Profiles

Scenario: You are repeating a thermal stress experiment and obtaining different degradation profiles (i.e., different peak areas for degradants or varying rates of parent compound loss).

Possible Causes & Solutions:

  • Cause: Inconsistent heating. Minor variations in temperature can lead to significant differences in degradation rates.

    • Solution:

      • Use a calibrated and stable oven or heating block: Ensure your heating apparatus provides uniform and accurate temperature control.

      • Monitor the temperature of the sample directly: If possible, use a thermocouple to monitor the actual temperature of the sample rather than relying solely on the instrument's setpoint.

  • Cause: Variations in sample preparation. Differences in sample concentration, solvent, or the presence of headspace can affect degradation.

    • Solution:

      • Standardize the sample preparation protocol: Use a detailed and consistent protocol for preparing all samples.

      • Control the headspace: If working in sealed vials, ensure the ratio of sample volume to headspace is consistent across all experiments, as the presence of oxygen in the headspace can influence oxidative degradation. For pyrolysis studies, ensure a consistent inert atmosphere.

  • Cause: Moisture content. Trace amounts of water can lead to hydrolysis, which can compete with pyrolysis and alter the degradation profile.

    • Solution:

      • Dry the sample and solvents: If the goal is to study pyrolysis in the absence of hydrolysis, ensure the this compound and any solvents used are thoroughly dried.

      • Control the humidity of the environment: For open systems, conduct experiments in a controlled humidity environment.

Experimental Protocols & Visualizations

Protocol 1: Forced Thermal Degradation Study (Pyrolysis)
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a pyrolysis tube.

  • Pyrolysis: Place the tube in a pyrolyzer connected to a GC-MS system. Purge with an inert gas (e.g., nitrogen or helium). Heat the sample to the desired temperature (e.g., 300°C, 350°C, 400°C) for a set duration (e.g., 30 seconds).

  • GC-MS Analysis: Immediately transfer the pyrolysis products to the GC column. Use a suitable temperature program to separate the degradation products. The mass spectrometer will aid in the identification of the eluted compounds.

Protocol 2: Forced Thermal Degradation Study (Hydrolysis)
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of water and a co-solvent like acetonitrile to ensure solubility.

  • Heating: Transfer the solution to a sealed vial and place it in a calibrated oven or heating block at a set temperature (e.g., 80°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the heat and quench the reaction by placing it in an ice bath.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of 1-phenylethanol and isobutyric acid.

Visualizing Degradation Pathways

The following diagrams illustrate the primary thermal degradation pathways of this compound.

G cluster_pyrolysis Pyrolysis (Anhydrous) cluster_hydrolysis Hydrolysis (Aqueous) 1-Phenylethyl isobutyrate_py This compound Styrene Styrene 1-Phenylethyl isobutyrate_py->Styrene Elimination Isobutyric_Acid_py Isobutyric Acid 1-Phenylethyl isobutyrate_py->Isobutyric_Acid_py Elimination CO_CO2 CO, CO2 Isobutyric_Acid_py->CO_CO2 Further Decomposition 1-Phenylethyl isobutyrate_hy This compound 1-Phenylethanol 1-Phenylethanol 1-Phenylethyl isobutyrate_hy->1-Phenylethanol H2O, Heat Isobutyric_Acid_hy Isobutyric Acid 1-Phenylethyl isobutyrate_hy->Isobutyric_Acid_hy H2O, Heat

Caption: Primary thermal degradation pathways of this compound.

Experimental Workflow for Troubleshooting

G Start Unexpected Peak in Chromatogram Check_Control Analyze Non-Stressed Control Start->Check_Control Impurity_Present Peak Present in Control? Check_Control->Impurity_Present Is_Impurity Peak is a Starting Material Impurity Impurity_Present->Is_Impurity Yes Not_Impurity Peak is a Degradant or Artifact Impurity_Present->Not_Impurity No Lower_Injector_Temp Lower GC Injector Temperature Not_Impurity->Lower_Injector_Temp Peak_Disappears Peak Disappears? Lower_Injector_Temp->Peak_Disappears Is_Artifact Peak is a GC Artifact Peak_Disappears->Is_Artifact Yes Not_Artifact Peak is a True Degradant Peak_Disappears->Not_Artifact No Cross_Validate Cross-Validate with HPLC Not_Artifact->Cross_Validate Peak_Present_HPLC Peak Present in HPLC? Cross_Validate->Peak_Present_HPLC Is_Degradant Peak is a Confirmed Degradant Peak_Present_HPLC->Is_Degradant Yes Investigate_Further Investigate Further (e.g., MS/MS) Peak_Present_HPLC->Investigate_Further No

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

References

  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. Available at: [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link]

  • The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. Available at: [Link]

  • Hydrolysis rate constants of ATP determined in situ at elevated temperatures. PubMed. Available at: [Link]

  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. MDPI. Available at: [Link]

  • The mechanism of thermal eliminations. Part 25. Arrhenius data for pyrolysis of isochroman-3-one, benzyl methyl ether, 2-hydroxyethylbenzene, phenyl acetate, and 3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Phenethyl isobutyrate. PubChem. Available at: [Link]

  • phenethyl isobutyrate propanoic acid, 2-methyl-, 2-phenylethyl ester. The Good Scents Company. Available at: [Link]

  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available at: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available at: [Link]

  • A study of esterification reactions. Science Projects. Available at: [Link]

  • Use of Thermally Assisted Hydrolysis and Methylation (THM-GC-MS) to Unravel Influence of Pottery Production and Post-Depositional Processes on the Molecular Composition of Organic Matter in Sherds from a Complex Coastal Settlement. MDPI. Available at: [Link]

  • Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. Course Hero. Available at: [Link]

  • A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. Available at: [Link]

  • Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor. Publications. Available at: [Link]

  • Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]

  • Determination of aromatic compounds in eluates of pyrolysis solid residues using HS-GC-MS and DLLME-GC-MS. PubMed. Available at: [Link]

  • GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Available at: [Link]

  • Fragrance Material Quality Guide. Scribd. Available at: [Link]

  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. Available at: [Link]

  • Aromatization of organic matter induced by the presence of clays during flash pyrolysis-gas chromatography–mass spectrometry (PyGC–MS). ResearchGate. Available at: [Link]

  • 12.8: Esters. Chemistry LibreTexts. Available at: [Link]

  • Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. ResearchGate. Available at: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]

  • ethyl isobutyrate, 97-62-1. The Good Scents Company. Available at: [Link]

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Preventing hydrolysis of 1-Phenylethyl isobutyrate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylethyl Isobutyrate

Guide: Proactive Strategies for Preventing Hydrolysis During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to protect the integrity of your materials. Hydrolysis of ester-containing compounds is a persistent challenge, leading to sample degradation, impurity formation, and compromised experimental results. This guide offers a structured, in-depth approach to understanding and preventing this issue.

Part 1: The "Why"—Understanding the Mechanism of Ester Hydrolysis

Before we can prevent hydrolysis, we must understand the reaction we are trying to stop. Ester hydrolysis is a fundamental chemical transformation where the ester functional group is cleaved by a reaction with water.[1][2] In the case of this compound, this results in the formation of 1-Phenylethanol and Isobutyric Acid.

This process is a nucleophilic acyl substitution . Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. While this reaction can occur with neutral water, it is typically very slow.[1][3] However, the rate is dramatically accelerated by the presence of acidic or basic catalysts.[4][5][6]

  • Acid-Catalyzed Hydrolysis: Protons (H+) from an acid catalyst protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by water. This reaction is reversible.[1][4][5]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][6]

For long-term storage, even trace amounts of moisture or acidic/basic residues can lead to significant degradation over time.

Caption: Figure 1: Catalyzed Hydrolysis of this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and handling of this compound.

Q1: What are the primary factors that promote the hydrolysis of my sample during storage?

A1: There are three primary environmental factors that will accelerate the degradation of your ester:

  • Moisture: Water is a necessary reactant for hydrolysis.[7][8] Its presence, even in trace amounts from atmospheric humidity, is the most significant risk factor.[9][10]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Storing samples at elevated temperatures, or even room temperature in some cases, can significantly shorten shelf-life.[11][12]

  • pH (Presence of Acidic/Basic Contaminants): Trace residues of acids or bases from the synthesis or purification process can act as powerful catalysts, drastically accelerating hydrolysis even with minimal moisture present.[1][4][7]

Q2: How can I detect if my sample of this compound has begun to hydrolyze?

A2: Degradation can be detected through both simple observation and analytical instrumentation.

  • Olfactory and Visual Cues: The most immediate sign is a change in odor. Pure this compound has a fruity, floral scent. The hydrolysis product, isobutyric acid, has a sharp, rancid, and unpleasant odor. You may also observe the sample becoming cloudy or hazy if it was stored as a neat oil.

  • Analytical Confirmation: For quantitative assessment, analytical techniques are required:

    • Gas or Liquid Chromatography (GC/LC-MS): This is the most common method. The appearance of new peaks corresponding to 1-Phenylethanol and Isobutyric Acid on the chromatogram is a definitive sign of hydrolysis.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR will show new signals corresponding to the alcohol and carboxylic acid products, along with a proportional decrease in the integration of the parent ester signals.

    • Infrared (IR) Spectroscopy: The formation of the hydrolysis products will introduce a characteristic broad O-H stretching band in the region of 3200-3550 cm⁻¹ (from the alcohol) and a very broad O-H stretch from 2500-3300 cm⁻¹ (from the carboxylic acid).[14]

Q3: What are the definitive optimal storage conditions for ensuring the long-term stability of this compound?

A3: To maximize the shelf-life and maintain the purity of your sample, a multi-faceted approach to storage is essential. The core principle is to rigorously control the sample's environment.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the kinetic rate of the hydrolysis reaction. Avoid freezing unless the sample is confirmed to be stable under such conditions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces both atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[8] Argon is denser than air and can form a more effective blanket.[15]
Container Amber Glass Vial with PTFE-lined Cap Protects from light, which can catalyze other degradation pathways, and provides an excellent, non-reactive seal.[16][17] Ensure the container is sized appropriately to minimize headspace.[17]
Environment Secondary Containment with Desiccant Store the primary sealed vial inside a larger sealed container (e.g., a desiccator or sealed bag) containing a desiccant like silica gel or molecular sieves.[13][18] This creates an anhydrous micro-environment.[9][10]
Q4: What practical steps should I take before storing my sample to guarantee maximum stability?

A4: Proper preparation before storage is as crucial as the storage conditions themselves.

  • Ensure Absolute Purity: The final purification steps are critical. If the ester was synthesized, ensure all acidic or basic catalysts have been thoroughly removed. A final aqueous wash with a mild base like saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution), is recommended to neutralize and remove contaminants.[19]

  • Achieve Anhydrous Conditions: The sample must be scrupulously dried. After separation from the final aqueous wash, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[19] Filter off the drying agent completely.

  • Remove Residual Solvents: If the sample was purified from a solvent, remove the solvent under high vacuum to ensure no residual moisture remains.

Q5: How do I correctly use a desiccant for storing my sample?

A5: A common mistake is to add a desiccant directly to the chemical's container. This can lead to contamination. The correct method involves secondary containment.

Storage_Workflow Figure 2: Recommended Storage Protocol cluster_primary Primary Container cluster_secondary Secondary Containment Sample This compound (Anhydrous) Inert_Gas Inert Gas Headspace (Argon/Nitrogen) Vial Tightly Sealed Amber Vial (PTFE-lined Cap) Desiccator Desiccator or Sealed Bag Vial->Desiccator Place Inside Desiccant Desiccant (e.g., Silica Gel) Desiccator->Desiccant Store Store at 2-8°C Desiccator->Store

Caption: Figure 2: Recommended Storage Protocol.

As illustrated above, the purified, anhydrous sample is placed in a tightly sealed primary container after its headspace has been flushed with an inert gas. This sealed container is then placed inside a larger, airtight secondary container which holds a desiccant. This setup ensures the sample is protected from any moisture that might penetrate the secondary container's seal over time.

Part 3: Key Experimental Protocols

Protocol 1: Preparing and Storing a Sample for Maximum Stability
  • Purification: Following synthesis, wash the organic solution containing the ester sequentially with 1) saturated aqueous NaHCO₃, and 2) saturated aqueous NaCl (brine).[19]

  • Drying: Separate the organic layer and add anhydrous MgSO₄. Swirl until the drying agent no longer clumps, indicating all water has been absorbed.[19]

  • Filtration & Evaporation: Filter away the drying agent and concentrate the solution under reduced pressure to obtain the neat, anhydrous ester.

  • Packaging: Transfer the purified ester to an appropriately sized amber glass vial with a PTFE-lined screw cap.

  • Inerting: Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.[15][20]

  • Sealing: Immediately and tightly seal the cap. For extra security, wrap the cap-vial interface with Parafilm.[16]

  • Secondary Containment: Place the sealed vial into a desiccator cabinet or a heavy-duty, sealable bag containing a pouch of active desiccant (e.g., blue-indicating silica gel, which will turn pink when saturated).

  • Storage: Place the entire secondary containment system in a refrigerator at 2-8°C.[21]

Protocol 2: Qualitative GC-MS Analysis for Detecting Hydrolysis
  • Sample Preparation: Prepare a dilute solution of the stored this compound (e.g., 1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.

  • Standard Preparation: Prepare separate dilute solutions of authentic 1-Phenylethanol and Isobutyric Acid standards in the same solvent.

  • GC-MS Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes. (This is a general starting point and should be optimized).

    • MS Detector: Scan from m/z 40-400.

  • Analysis:

    • Run the standards to determine their retention times and mass spectra.

    • Run the stored sample.

    • Examine the resulting chromatogram for peaks at the retention times corresponding to the hydrolysis products. Confirm their identity by comparing their mass spectra to the standards and library data.

By implementing these rigorous storage protocols and utilizing analytical verification, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Grokipedia. (2026, January 7). Ester hydrolysis.
  • Unknown. Chemical Storage.
  • Unknown. Desiccants for Industrial Chemical shipping & storage containers.
  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage.
  • Unknown. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
  • Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?
  • Wikipedia. Desiccant.
  • Edco Supply Co. Understanding Desiccants: Function & Types.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • The Good Scents Company. phenethyl isobutyrate.
  • ScenTree.co. Phenoxyethyl isobutyrate (CAS N° 103-60-6).
  • Reddit. (2018, February 10). "Store under Argon" : r/labrats.
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • Chemical Bull. (2025, September 30). Material Safety Data Sheet (MSDS).
  • Astro Chemical. Shelf-Life & Storage Conditions.
  • ResearchGate. (2025, August 7). Impact of different storage conditions on the quality of selected essential oils.
  • Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep.
  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
  • Chemistry LibreTexts. (2022, January 22). The Hydrolysis of Esters.

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Technical Support Center: Catalyst Selection for Efficient 1-Phenylethyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions to assist in the efficient synthesis of 1-phenylethyl isobutyrate. As a team of Senior Application Scientists, we have structured this resource to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to help you identify and resolve specific issues that may arise during the synthesis of this compound.

Problem: My reaction yield of this compound is lower than expected.

A suboptimal yield can stem from various factors, including catalyst choice, reaction conditions, and the presence of water.

Potential Cause 1: Inefficient Catalyst

The catalyst is a critical component of this esterification. Both enzymatic and chemical catalysts can be used, each with its own set of advantages and disadvantages.

  • Enzymatic Catalysts: Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are highly effective for this synthesis.[1][2][3][4] They offer high selectivity and operate under mild conditions, which helps to minimize the formation of byproducts.[5]

  • Chemical Catalysts: Solid acid catalysts such as Amberlyst-15 are also a viable option.[6][7][8] They are generally less expensive than enzymes but may require higher reaction temperatures, which can lead to the formation of undesired side products.

Solution:

  • If using a lipase, ensure it has not been denatured by excessive heat or an incompatible solvent.

  • For solid acid catalysts, confirm their activity, as it can diminish over time or with improper storage.

Potential Cause 2: Suboptimal Reaction Conditions

The conditions under which the reaction is performed significantly impact the yield.

  • Molar Ratio: An excess of one of the reactants (1-phenylethanol or isobutyric acid) is often necessary to drive the reaction equilibrium towards the product side.

  • Temperature: Each catalyst has an optimal temperature range. For Novozym 435, this is typically between 40-60°C.[1] Higher temperatures, often required for solid acid catalysts, can lead to catalyst degradation or increased byproduct formation.

Solution:

  • Experiment with different molar ratios of your reactants to find the optimal balance.

  • Ensure your reaction is being conducted at the recommended temperature for your specific catalyst.

Potential Cause 3: Presence of Water

Esterification is a reversible reaction that produces water.[9][10][11] If water is not removed from the reaction mixture, it can hydrolyze the ester back into the starting materials, reducing the overall yield.[10][12]

Solution:

  • Utilize a Dean-Stark apparatus to azeotropically remove water during the reaction.[9][12]

  • Add a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Conduct the reaction under vacuum to facilitate water removal.

low_yield_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound catalyst Inefficient Catalyst low_yield->catalyst conditions Suboptimal Conditions low_yield->conditions water Presence of Water low_yield->water catalyst_sol Verify Catalyst Activity Select Appropriate Catalyst catalyst->catalyst_sol conditions_sol Optimize Molar Ratio Adjust Temperature conditions->conditions_sol water_sol Use Dean-Stark Trap Add Dehydrating Agent Apply Vacuum water->water_sol

Caption: Troubleshooting workflow for low product yield.

Problem: I am observing significant formation of byproducts, particularly styrene.

Styrene is a common byproduct in this reaction, resulting from the acid-catalyzed dehydration of 1-phenylethanol.[13][14][15]

Potential Cause: High Reaction Temperature and/or Strong Acid Catalyst

The use of strong acid catalysts and elevated temperatures promotes the elimination of water from 1-phenylethanol, leading to the formation of styrene.

Solution:

  • Switch to an Enzymatic Catalyst: Lipases operate under much milder conditions, significantly reducing the likelihood of styrene formation.

  • Use a Milder Solid Acid Catalyst: If a chemical catalyst is necessary, opt for a less aggressive solid acid and a lower reaction temperature.

  • Precise Temperature Control: Carefully control the reaction temperature to minimize the dehydration side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an enzymatic catalyst like Novozym 435 for this synthesis?

Enzymatic catalysts offer several key benefits over traditional chemical catalysts:

  • High Selectivity: Enzymes can be highly selective, which is particularly important when working with chiral molecules.

  • Mild Reaction Conditions: Lipases function effectively at lower temperatures, which saves energy and minimizes the formation of byproducts.[5]

  • Environmental Sustainability: Enzymatic reactions are often considered "greener" due to their biodegradable nature and less hazardous reaction conditions.

  • Reusability: Immobilized enzymes can be recovered and reused multiple times, making them more cost-effective in the long run.[1]

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is critical and depends on the type of catalyst you are using.

  • For Enzymatic Catalysis: Non-polar, hydrophobic solvents like hexane or toluene are generally preferred.[16][17][18][19] Polar solvents can strip the essential layer of water from the enzyme, leading to a loss of activity.

  • For Chemical Catalysis: The solvent should be inert and have a boiling point that is compatible with the desired reaction temperature. Solvents that form an azeotrope with water, such as toluene, can be beneficial for water removal with a Dean-Stark apparatus.

Q3: What is the best way to monitor the progress of the reaction?

Regular monitoring is crucial to determine the optimal reaction time.

  • Gas Chromatography (GC): This is a highly effective method for quantifying the reactants and products over time.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick, qualitative assessment of the reaction's progress.

reaction_monitoring start Start Reaction sampling Take Aliquots at Regular Intervals start->sampling analysis Analyze by GC or TLC sampling->analysis decision Reaction Complete? analysis->decision stop Stop Reaction and Purify decision->stop Yes continue Continue Reaction decision->continue No continue->sampling

Caption: A simple workflow for monitoring reaction progress.

Table 1: Comparison of Common Catalysts for this compound Synthesis

CatalystTypeAdvantagesDisadvantages
Novozym 435 Immobilized LipaseHigh selectivity, mild conditions, reusableHigher initial cost
Amberlyst-15 Solid Acid ResinLow cost, easily separableRequires higher temperatures, potential for byproduct formation
Sulfuric Acid Homogeneous AcidHigh activity, low costCorrosive, difficult to remove, high byproduct formation

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Janssen, A. E. M., van der Padt, A., & Vant' Riet, K. (1993). Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids. PubMed. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Iron-Based Dehydration Catalyst for Selective Formation of Styrene. Retrieved from [Link]

  • Reddit. (2022, December 20). What happens if i don't remove water during esterification? Retrieved from [Link]

  • Kanerva, L. T., Vihanto, J., Halme, M. H., Loponen, J. M., & Euranto, E. K. (1990). Solvent effects in lipase-catalysed transesterification reactions. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]

  • ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts | ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Stoichiometric Ester Condensation Reaction Processes by Pervaporative Water Removal via Acid-Tolerant Zeolite Membranes | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

  • PubMed. (1990, November). Solvent effects in lipase-catalysed transesterification reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Retrieved from [Link]

  • Scirp.org. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Retrieved from [Link]

  • Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Novozym 435 concentration on the formation of phenethyl.... Retrieved from [Link]

  • Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.
  • ResearchGate. (2025, August 7). (PDF) Amberlyst-15 in Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Retrieved from [Link]

  • ScienceDirect. (2011, January). Lipase-catalysed synthesis of natural aroma-active 2-phenylethyl esters in coconut cream. Retrieved from [Link]

  • ScienceDaily. (2013, April 4). Amberlyst-15 can act as a catalyst for the acylation of phenols and alcohols. Retrieved from [Link]

  • Sci-Hub. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • MDPI. (2025, November 11). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc.. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of alpha-(4-substituted phenyl)isobutyric acid.
  • Digital CSIC. (2021, February 15). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 12). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Validation of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 1-Phenylethyl isobutyrate, a key aromatic ester. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.

Introduction to this compound and the Imperative of Method Validation

This compound (C₁₂H₁₆O₂) is a carboxylic ester with a characteristic fruity, floral aroma, finding applications in the fragrance and flavor industries.[1][2][3] Its accurate quantification is crucial for quality control, stability testing, and formulation development. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and scientific integrity.[4][5]

This guide will compare the two most prevalent chromatographic techniques for the analysis of volatile and semi-volatile esters: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the theoretical underpinnings of each, present detailed validation protocols, and offer insights into potential analytical challenges.

Comparative Analysis: GC vs. HPLC for this compound

The choice between GC and HPLC is a critical decision in method development, contingent on the physicochemical properties of the analyte and the analytical objective.[6][7]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[6]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[6]
Analyte Suitability Ideal for volatile and thermally stable compounds.[6]Suitable for non-volatile and thermally unstable compounds.[7]
Speed Generally faster analysis times, often in minutes.[7]Typically longer run times, from 10 to 60 minutes.[7]
Sample Preparation Often requires dissolution in a volatile solvent; may involve derivatization to increase volatility.[8]Requires dissolution in a solvent compatible with the mobile phase; filtration is crucial.[9][10]
Instrumentation GC system with a suitable detector (e.g., FID, MS).HPLC or UHPLC system with a suitable detector (e.g., UV, DAD, MS).[7]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[11]UV-Visible Spectroscopy, Diode Array Detector (DAD), Mass Spectrometry (MS).
Advantages for 1-PEI High sensitivity for volatile esters, excellent resolution, established methodology for fragrance compounds.[11]Avoids potential thermal degradation, versatile for various sample matrices.
Disadvantages for 1-PEI Potential for thermal degradation of the ester at high temperatures.[12]May require derivatization for sensitive detection if the analyte lacks a strong chromophore.

Expert Insight: For this compound, with a boiling point of approximately 223-250°C, GC is a highly suitable and commonly employed technique, as evidenced by its use in purity assessments (≥ 98% by GC).[1][13] However, HPLC remains a viable alternative, particularly if there are concerns about the thermal stability of the compound or if analyzing complex matrices where co-elution with other volatile components is a challenge in GC.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a comprehensive workflow for the validation of an analytical method for this compound, applicable to both GC and HPLC with procedural adjustments.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Development Phase 2: Method Development & Optimization cluster_Validation Phase 3: Method Validation (ICH Q2(R1)) cluster_Documentation Phase 4: Documentation & Reporting Define_Objective Define Analytical Objective (e.g., Purity, Quantification in Formulation) Select_Method Select Method (GC or HPLC) Define_Objective->Select_Method Prepare_Materials Prepare/Procure Reference Standard & Reagents Select_Method->Prepare_Materials Develop_Method Develop Initial Method Parameters (Column, Mobile/Carrier Phase, Temp, Flow Rate) Prepare_Materials->Develop_Method Optimize_Method Optimize for Peak Shape, Resolution, & Run Time Develop_Method->Optimize_Method Specificity Specificity/ Selectivity Optimize_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A comprehensive workflow for analytical method validation.

Detailed Validation Protocols

The following protocols are based on established practices for similar aromatic esters and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][14]

Gas Chromatography (GC-FID) Method

Rationale for GC-FID: The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for the quantification of this compound.

Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent with FID
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium or Nitrogen
Inlet Temperature 250°C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Temp 300°C

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable low-boiling solvent like ethyl acetate or dichloromethane.[8]

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Prepare sample solutions at a target concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter if any particulate matter is present.[8]

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale for HPLC-UV: The presence of the phenyl group in this compound allows for detection by UV spectroscopy. This method is particularly useful for samples in complex, non-volatile matrices.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection 210 nm or 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.[9]

  • Prepare working standards by serial dilution to construct a calibration curve.

  • Prepare sample solutions in the mobile phase to a target concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter.[9][15]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters according to ICH guidelines, with typical acceptance criteria.[14]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference.Peak purity assessment (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 80-120% of the target concentration).[12]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability: To show precision under the same operating conditions over a short interval. Intermediate Precision: To demonstrate precision within the same laboratory but on different days, with different analysts, or on different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature, or mobile phase composition are slightly varied. RSD should remain within acceptable limits.

Potential Analytical Challenges and Troubleshooting

  • Co-elution of Impurities: In complex samples, impurities may co-elute with this compound. Solution: Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in HPLC) or use a more selective detector like a mass spectrometer.

  • Analyte Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures in the GC inlet could lead to degradation. Solution: Use a lower inlet temperature if possible, or opt for the HPLC method.

  • Matrix Effects: The sample matrix can enhance or suppress the analyte signal. Solution: Employ sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[16][17]

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analytical validation of this compound. The choice of method should be guided by the specific analytical requirements, sample matrix, and available instrumentation. GC-FID is often the more direct and faster method for this volatile ester, especially for purity assessments. HPLC-UV offers a robust alternative, particularly for complex formulations or when thermal lability is a concern.

Regardless of the chosen technique, a thorough validation following ICH guidelines is essential to ensure the generation of accurate, reliable, and defensible analytical data. This guide provides a framework for developing and validating a suitable analytical method, empowering researchers and scientists to confidently quantify this compound in their respective applications.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
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  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • PubChem. (n.d.). Phenethyl isobutyrate.
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  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
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  • ResearchGate. (2025, August 5). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products.
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  • JECFA. (n.d.). HPLC Method for Flavourings.
  • CORE. (n.d.). Modern Methods of Sample Preparation for GC Analysis.
  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • ResearchGate. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography.
  • PubMed. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra.
  • Chem-Impex. (n.d.). Phenethyl isobutyrate.
  • PubChem. (n.d.). Phenethyl isobutyrate.
  • The Good Scents Company. (n.d.). phenethyl isobutyrate.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB016845).
  • Istanbul University Press. (2024, April 30). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation.
  • ResearchGate. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
  • ResearchGate. (2023, July 12). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material.
  • SciELO. (2023, November 14). Article.
  • ResearchGate. (2025, December 19). Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances.
  • PMC - NIH. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.
  • Symrise. (n.d.). Phenylethyl Isobutyrate.
  • R Discovery. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.

Sources

A Comparative Sensory Analysis of 1-Phenylethyl Isobutyrate and Phenethyl Acetate for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of flavor and fragrance development, the selection of aromatic esters is a critical determinant of the final sensory profile of a product. Among the myriad of choices available to researchers and formulators, 1-Phenylethyl isobutyrate and phenethyl acetate are two structurally related yet sensorially distinct molecules. This guide provides an in-depth, objective comparison of their sensory profiles, supported by experimental data and methodological insights, to aid in their effective application.

Introduction to the Aromatic Esters

Both this compound and phenethyl acetate are esters of 2-phenylethanol, a common alcohol in the fragrance and flavor industry. Their shared phenylmethyl backbone contributes to a foundational floral and honeyed character. However, the seemingly minor difference in their ester functional group—isobutyrate versus acetate—gives rise to markedly different sensory experiences.

Phenethyl acetate is a widely occurring natural compound found in various fruits and fermented products, contributing to their characteristic aromas[1][2]. It is a colorless liquid known for its pleasant rosy and honey-like scent[3].

This compound , also known as phenethyl isobutyrate, is a versatile ester appreciated for its pleasant floral and fruity aroma. It is a key ingredient in the formulation of perfumes, cosmetics, and food products where it acts as a fragrance enhancer and flavoring agent[4][5].

Comparative Sensory Profiles

The sensory profiles of these two esters, while both residing in the fruity-floral family, exhibit distinct nuances that are critical for their targeted applications.

Phenethyl Acetate
  • Odor Profile: The primary descriptors for phenethyl acetate are sweet, rosy, honey, and fruity, with specific notes of peach and raspberry[1]. At lower concentrations, it imparts a fresh, floral-honey character with a green, nectar-like body[1].

  • Flavor Profile: In flavor applications, it is described as sweet and floral with honey and rose notes. It can also present a raspberry-like taste[3][6].

  • Odor Threshold: The odor detection threshold for phenethyl acetate is reported to be in the range of 40 to 200 parts per billion (ppb)[6].

This compound
  • Odor Profile: this compound is characterized by a more complex fruity and floral profile. It is described as having sweet, fruity, rosy, and honey notes, with additional nuances of tea, peach, and even a hint of chocolate[7][8][9]. Some evaluations also note a heavier, yeasty, and balsamic character[7].

  • Flavor Profile: Its flavor is described as sweet, fruity, and honey-like, with floral, pear, and winey notes[9][10]. It can also have a bittersweet taste reminiscent of unripe plum, pineapple, and banana[11].

Summary of Sensory Descriptors
Sensory AttributeThis compoundPhenethyl Acetate
Primary Odor Fruity, Floral (Rose), Sweet, HoneyFloral (Rose), Sweet, Honey, Fruity
Odor Nuances Tea, Peach, Chocolate, Yeasty, Balsamic, Waxy[7][8][9]Peach, Raspberry, Green, Nectar-like[1]
Primary Flavor Sweet, Fruity, Honey, FloralSweet, Floral, Honey, Rose
Flavor Nuances Pear, Winey, Plum, Pineapple, Banana[9][10][11]Raspberry, Green[1][6]
Odor Threshold Data not readily available40 - 200 ppb[6]

The Causality Behind Sensory Differences: A Structural Perspective

The divergence in the sensory profiles of this compound and phenethyl acetate can be attributed to the size and shape of their respective ester side chains. The bulkier, branched isobutyrate group in this compound introduces a more complex and heavier fruity character compared to the linear and smaller acetate group in phenethyl acetate. This structural difference influences the molecule's interaction with olfactory receptors, leading to the perception of different aromatic nuances.

Sources

A Researcher's Guide to the Stereoisomers of 1-Phenylethyl Isobutyrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization and separation of stereoisomers are not merely academic exercises—they are fundamental to ensuring efficacy, safety, and innovation. 1-Phenylethyl isobutyrate, a chiral ester, presents a classic case study in the critical importance of stereochemical analysis. Its two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers, possess identical physical properties in an achiral environment but can exhibit profoundly different biological activities and sensory characteristics.

This guide provides an in-depth comparative analysis of the (R)- and (S)-isomers of this compound. Moving beyond a simple listing of properties, we will explore the causality behind the experimental techniques used to synthesize, differentiate, and resolve these enantiomers, offering field-proven insights and detailed protocols to support your own investigations.

Synthesis and Stereocontrol: From Racemate to Enantiopure

The synthesis of this compound is straightforward, typically achieved through the esterification of 1-phenylethanol with isobutyric acid or a more reactive derivative like isobutyryl chloride. However, if the starting alcohol is a racemic mixture (an equal mix of R and S enantiomers), the resulting ester will also be racemic. The true challenge and the focus of advanced chemical synthesis lie in producing enantiomerically pure or enriched samples.

Causality in Synthesis: The choice between chiral resolution and asymmetric synthesis depends on factors like cost, scale, and the availability of chiral precursors or catalysts. Resolution separates a pre-existing racemic mixture, while asymmetric synthesis aims to create predominantly one enantiomer from the start.

Experimental Protocol: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective and green method that leverages the stereoselectivity of enzymes. Lipases, for instance, often acylate one enantiomer of an alcohol much faster than the other. In the case of racemic 1-phenylethanol, an enzyme like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[1][2]

Step-by-Step Protocol:

  • Setup: To a solution of racemic 1-phenylethanol (1.0 eq) in a suitable organic solvent (e.g., hexane), add an acyl donor such as vinyl acetate (2.0 eq).[1]

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435) to the mixture.[2]

  • Reaction: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor its progress using chiral chromatography (GC or HPLC). The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the produced ester and the remaining alcohol.

  • Workup: Once the desired conversion is reached, remove the enzyme by simple filtration. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol can be separated by column chromatography.[1] The (R)-ester can then be hydrolyzed to obtain (R)-1-phenylethanol, which can subsequently be esterified to (R)-1-phenylethyl isobutyrate.

Differentiating the Indistinguishable: Spectroscopic & Chiroptical Methods

In a non-chiral environment, (R)- and (S)-1-phenylethyl isobutyrate are spectroscopically identical. Standard ¹H and ¹³C NMR, IR, and Mass Spectrometry will not distinguish between them. Differentiation requires techniques that interact with the molecule's three-dimensional structure.

Chiroptical Techniques: The Interaction with Polarized Light

The defining characteristic of enantiomers is their equal but opposite interaction with plane-polarized light.

  • Polarimetry: This technique measures the specific rotation ([α]) of a chiral compound. One enantiomer will rotate the light clockwise (dextrorotatory, +) and the other counter-clockwise (levorotatory, -) by the exact same magnitude.[3] The specific rotation is a physical constant that can be used to determine the enantiomeric excess of a sample.[3][4] For example, the specific rotation of an ester like (R)-1-phenylethyl acetate has been reported in the range of +70° to +80°, indicating high enantiomeric purity.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer that can be used for identification and conformational analysis.

NMR Spectroscopy in a Chiral Environment

While standard NMR cannot differentiate enantiomers, creating a chiral environment within the NMR tube can. This is achieved by introducing a chiral auxiliary that forms transient, diastereomeric complexes with the enantiomers.

Causality in NMR Analysis: The formation of diastereomers is key. Diastereomers have different physical properties and, crucially, are distinguishable by NMR. The non-equivalent magnetic environments experienced by the nuclei in these transient complexes lead to separate signals for each enantiomer.[6][7]

Methodology: Use of Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that are simply added to the NMR sample.[8][9] They form weak, non-covalent associations with the analyte's enantiomers.

  • Sample Preparation: Dissolve the racemic or enriched this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Standard Spectrum: Run a standard ¹H NMR spectrum to serve as a baseline.

  • Add CSA: Add a molar equivalent of a suitable CSA (e.g., a derivative of Pirkle's alcohol or a lanthanide shift reagent) to the NMR tube.[9][10]

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to protons near the chiral center of the ester (e.g., the methine proton or the methyl group of the phenylethyl moiety) should resolve into two distinct sets of signals, one for each enantiomer.

  • Quantification: The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric excess.

The Gold Standard: Chiral Chromatography

For both analytical quantification and preparative separation, chiral chromatography is the most powerful and widely used technique. By using a column that contains a chiral stationary phase (CSP), the enantiomers can be physically separated based on their differential interactions with the CSP.[11][12]

Mechanism of Separation: The core principle is the formation of transient diastereomeric complexes between the enantiomers (the "selectand") and the chiral stationary phase (the "selector").[11] One enantiomer will form a slightly more stable (or less stable) complex, causing it to be retained on the column for a longer or shorter time, resulting in different retention times.

Workflow for Chiral Chromatographic Separation

G cluster_prep Sample Preparation cluster_system Chromatography System cluster_output Data Output cluster_result Analysis prep Dissolve Racemic This compound in Mobile Phase inj Inject Sample prep->inj col Chiral Stationary Phase (CSP) Column inj->col Separation Occurs det Detector (UV/FID) col->det Elution chrom Chromatogram det->chrom Signal Transduction peak1 Peak 1: (S)-Enantiomer chrom->peak1 Shorter Retention Time peak2 Peak 2: (R)-Enantiomer chrom->peak2 Longer Retention Time

Caption: General workflow for chiral chromatographic separation.

Gas Chromatography (GC)

Chiral GC is highly effective for volatile compounds like esters. Cyclodextrin-based stationary phases are commonly employed for this purpose.

Experimental Protocol: Chiral GC-FID

  • Column: A capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min). This allows for the separation of the enantiomers while ensuring they elute in a reasonable time.

  • Detector: Flame Ionization Detector (FID).

  • Expected Outcome: Two well-resolved peaks will be observed, each corresponding to one of the enantiomers. The area under each peak is proportional to its concentration.

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative-scale separations, HPLC is the method of choice. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are very common.[13]

Experimental Protocol: Chiral HPLC-UV

  • Column: A stainless steel column packed with a polysaccharide-based chiral stationary phase.

  • Mobile Phase: Typically a mixture of hexane and isopropanol (e.g., 95:5 v/v). The ratio is a critical parameter that must be optimized to achieve good resolution.

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

  • Detector: UV-Vis detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Expected Outcome: Similar to GC, the chromatogram will show two distinct peaks for the (R)- and (S)-enantiomers.

Comparative Data Summary

The following table summarizes the key distinguishing characteristics and analytical results for the isomers of this compound, based on the techniques discussed. Note: Specific values are illustrative and depend on the exact experimental conditions.

Property / Parameter (R)-1-Phenylethyl Isobutyrate (S)-1-Phenylethyl Isobutyrate Method of Measurement Causality of Difference
Specific Optical Rotation ([α]D) Positive value (e.g., +X°)Negative value (-X°)PolarimetryInherent chirality causes opposite rotation of plane-polarized light.[14]
¹H NMR Chemical Shift (with CSA) Distinct signal (δ₁)Distinct signal (δ₂)NMR with Chiral Solvating AgentFormation of transient diastereomeric complexes creates non-equivalent magnetic environments.[10]
GC Retention Time (Chiral Column) Typically elutes second (t₂)Typically elutes first (t₁)Gas Chromatography (GC-FID)Differential stability of transient diastereomeric interactions with the chiral stationary phase.[11]
HPLC Retention Time (Chiral Column) Typically elutes second (k'₂)Typically elutes first (k'₁)High-Performance Liquid Chromatography (HPLC-UV)Differential stability of transient diastereomeric interactions with the chiral stationary phase.[13]
Standard Boiling Point / Mass Spectrum Identical to (S)-isomerIdentical to (R)-isomerStandard Distillation / MSEnantiomers have identical physical properties in achiral environments.

Conclusion

The comparative analysis of this compound isomers underscores a fundamental principle in chemical and pharmaceutical sciences: stereochemistry matters. While identical in their basic physical properties, the (R)- and (S)-enantiomers are distinct chemical entities that can only be differentiated and separated through chiral-specific interactions. Techniques like polarimetry, NMR with chiral solvating agents, and especially chiral chromatography provide the necessary tools for their resolution and quantification. For the modern researcher, a thorough understanding of these methods and the principles behind them is indispensable for the development of safe, effective, and well-characterized chemical products.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Available at: [Link]

  • Carneiro, L. M., et al. (2018). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gubicza, L., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PeerJ, 8, e8541. Available at: [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. Available at: [Link]

  • Ivanov, A. E., et al. (2002). Coprecipitation of Pseudomonas fluorescens Lipase with Hydrophobic Compounds As an Approach to Its Immobilization for Catalysis in Nonaqueous Media. Biotechnology and Bioengineering, 77(4), 409-415. Available at: [Link]

  • LibreTexts. (2021). 5.4: Optical Activity. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Specific rotation. In Wikipedia. Available at: [Link]

  • Zhang, T., & W. Pirkle. (2009). Chiral stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1216(18), 3547-3563. Available at: [Link]

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A Comparative Guide for Fragrance Applications: 1-Phenylethyl Isobutyrate vs. Phenethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate world of fragrance formulation, the selection of aromatic esters is a critical determinant of a scent's final character, performance, and stability. This guide provides an in-depth comparative analysis of two structurally similar yet olfactorily distinct esters: 1-Phenylethyl isobutyrate and Phenethyl butyrate. While both are derived from phenethyl alcohol, the subtle difference in their carboxylic acid moiety—isobutyric versus n-butyric acid—leads to significant variations in their fragrance profiles and application suitability. This document synthesizes physicochemical data, olfactory evaluations, and proposes standardized experimental protocols for performance validation, offering researchers, scientists, and formulators a comprehensive framework for informed ingredient selection.

Introduction: The Significance of Ester Selection in Fragrance Chemistry

Esters form the backbone of modern perfumery, providing a vast palette of fruity and floral notes that are essential for creating complex and appealing fragrances.[1] Their volatility allows for the diffusion of scent, while their chemical nature dictates their stability and longevity in a given product base. The choice between two closely related esters is not trivial; it is a decision based on a nuanced understanding of how molecular structure influences sensory perception and physicochemical behavior.

This guide focuses on two such esters: this compound and Phenethyl butyrate. Both are C12H16O2 isomers and share the phenethyl alcohol backbone, a core structure providing a rosy, floral character. However, the branching in the isobutyrate chain compared to the linear chain of the butyrate imparts distinct characteristics that will be explored in detail. We will delve into their olfactory profiles, compare their physical properties, and outline rigorous experimental methodologies to quantify their performance in terms of odor intensity, substantivity, and stability.

Molecular Profiles and Olfactory Characteristics

This compound

This compound (also known as Phenethyl isobutyrate) is valued for its complex and multifaceted scent profile. It delivers a sweet, fruity-floral bouquet with prominent rose and honey facets, often rounded by nuances of pear, tea, and peach.[2][3] The presence of the branched isobutyrate group tends to impart a sharper, more diffusive, and slightly cleaner fruity character compared to its linear counterpart.

  • CAS Number: 103-48-0[4]

  • Odor Description: Sweet, fruity-rose, honey, floral, with notes of pear, wine, and tea.[2][5]

  • Common Applications: Widely used to enhance floral compositions, particularly rose, lilac, and magnolia, and to add a sophisticated fruity layer to fine fragrances and personal care products.[6][7]

Caption: Chemical Structure of Phenethyl Butyrate.

Head-to-Head Comparison: Physicochemical Properties

The performance of a fragrance molecule is intrinsically linked to its physical and chemical properties. While these two isomers share the same molecular formula and weight, their structural differences lead to variations in properties like boiling point, vapor pressure, and lipophilicity (LogP), which in turn affect their volatility, substantivity, and interaction with different product matrices.

PropertyThis compoundPhenethyl ButyrateRationale for Difference
CAS Number 103-48-0 [4]103-52-6 [8]N/A
Molecular Formula C₁₂H₁₆O₂ [4]C₁₂H₁₆O₂ [8]Isomers
Molecular Weight 192.25 g/mol [4]192.25 g/mol [8]Isomers
Boiling Point ~230-250 °C [4][9]~238-269 °C [10][11]The branched chain of the isobutyrate can slightly lower the boiling point compared to the linear butyrate due to reduced intermolecular van der Waals forces.
Vapor Pressure ~0.00484 mmHg @ 20°C [11]~0.007 mmHg @ 20°C [11]Higher vapor pressure indicates greater volatility. The slightly lower boiling point of the isobutyrate suggests it may be marginally more volatile.
Density ~0.988 g/mL @ 25°C [9]~0.993 g/mL @ 25°C [11]The more compact, branched structure of the isobutyrate can result in a slightly lower density.
LogP (Octanol/Water) ~3.3 - 3.5 [4][9]~3.1 - 3.55 [8][11]Both are highly lipophilic, indicating poor water solubility but good solubility in oils and ethanol. The values are very similar, suggesting comparable affinity for oily phases.
Water Solubility 44.15 mg/L (Predicted) [11]Insoluble / Very Slightly Soluble [8][10]Both are practically insoluble in water, a key factor for substantivity in aqueous rinse-off products.
Odor Life on Strip ~16 hours [5]Requires Experimental DeterminationA measure of tenacity or substantivity on a neutral substrate.
Odor Threshold Requires Experimental DeterminationRequires Experimental DeterminationThe lowest concentration detectable by the human nose. Crucial for determining odor impact.

Performance in Application: A Comparative Analysis

Volatility and Odor Impact

Volatility, governed primarily by vapor pressure and boiling point, determines how quickly a fragrance molecule evaporates and reaches the olfactory receptors. This compound, with its slightly lower boiling point, is expected to be marginally more volatile than phenethyl butyrate. This would translate to a more immediate "lift" or impact in the top notes of a fragrance composition. Conversely, the slightly lower volatility of phenethyl butyrate may contribute to a more sustained presence, lending itself well to heart notes.

The ultimate odor impact is defined by the Odor Value (OV), which is the ratio of the molecule's concentration in the headspace to its odor detection threshold. [12]Without experimentally determined threshold values, a definitive comparison of impact is impossible. However, the sharper profile of the isobutyrate often lends itself to applications where a distinct fruity-floral character is desired from the outset.

Substantivity on Substrates

Substantivity is the ability of a fragrance to remain on a substrate, such as skin or fabric, over time. [13]It is a critical performance metric for products like fabric softeners, lotions, and long-lasting perfumes. Key drivers for substantivity are low vapor pressure (low volatility) and high lipophilicity (affinity for the substrate). [12]

  • On Skin: Both esters have high LogP values, suggesting good affinity for the lipids on the skin's surface. Their interactions with skin proteins and lipids can influence their retention. [14]* On Fabric: In rinse-off applications like fabric softeners, their poor water solubility is advantageous, promoting deposition onto the fabric from the aqueous rinse water. [15]The subtle differences in their structure may lead to varied affinities for different fiber types (e.g., cotton vs. polyester).

The reported 16-hour odor life on a smelling strip for this compound provides a baseline for its tenacity. [5]A comparative study is required to determine if phenethyl butyrate offers enhanced longevity due to its potentially lower volatility.

Stability in Formulations

Esters are susceptible to hydrolysis, a reaction with water that breaks them down into their constituent alcohol and carboxylic acid, particularly at non-neutral pH levels. [16]This can lead to a significant alteration of the scent profile, as butyric and isobutyric acid have strong, often unpleasant odors.

  • In Alcoholic Solutions (e.g., Fine Fragrance): Both esters are generally stable in high-proof ethanol bases. However, the presence of water and exposure to light and heat can accelerate degradation over a product's shelf life. [1][17]* In Emulsions (e.g., Lotions, Creams): The stability will depend on the pH of the formulation. In slightly alkaline systems, the rate of hydrolysis may increase. The branched structure of this compound might offer some steric hindrance to hydrolysis compared to the linear phenethyl butyrate, but this would need to be confirmed experimentally.

Experimental Protocols for Performance Evaluation

To provide definitive, quantitative data for comparison, the following self-validating experimental protocols are proposed.

G cluster_0 Protocol 1: Odor Detection Threshold cluster_1 Protocol 2: Substantivity on Fabric cluster_2 Protocol 3: Stability in Solution P1_Start Prepare Dilution Series of each ester in a neutral solvent P1_GC Inject into GC-O System (Gas Chromatography- Olfactometry) P1_Start->P1_GC P1_Sniff Human Panelists sniff GC effluent at the olfactometry port P1_GC->P1_Sniff P1_Record Record detection events (time and dilution level) P1_Sniff->P1_Record P1_Calc Calculate Odor Threshold (e.g., using AEDA method) in ng/L air P1_Record->P1_Calc Final_Comp Comparative Performance Data P1_Calc->Final_Comp P2_Start Treat standardized cotton swatches with a solution of each ester P2_Dry Air-dry swatches under controlled conditions (temp, humidity) P2_Start->P2_Dry P2_HS Analyze headspace above swatches at time intervals (0, 4, 8, 24, 48h) via SPME-GC/MS P2_Dry->P2_HS P2_Quant Quantify remaining ester concentration at each time point P2_HS->P2_Quant P2_Plot Plot concentration vs. time to determine evaporation rate and half-life P2_Quant->P2_Plot P2_Plot->Final_Comp P3_Start Prepare 1% solutions of each ester in 80% ethanol/ 20% deionized water P3_Age Store samples under accelerated conditions (e.g., 40°C) and at room temp P3_Start->P3_Age P3_Sample Take aliquots at intervals (0, 1, 2, 4 weeks) P3_Age->P3_Sample P3_Analyze Analyze aliquots by GC-MS to quantify parent ester and degradation products P3_Sample->P3_Analyze P3_Assess Calculate % degradation over time to determine shelf-life P3_Analyze->P3_Assess P3_Assess->Final_Comp

Caption: Workflow for Comparative Performance Evaluation.

Protocol 1: Determination of Odor Detection Threshold via Gas Chromatography-Olfactometry (GC-O)
  • Rationale: GC-O is the industry-standard technique for identifying which compounds in a complex mixture are odor-active and for determining their potency. [11]By separating the compound chromatographically and having a human assessor detect the effluent, we bypass instrumental detection limits and measure direct sensory perception. [9]* Methodology:

    • Sample Preparation: Prepare a serial dilution series of each ester (e.g., from 1000 ppm down to 0.01 ppb) in a suitable low-odor solvent like diethyl phthalate.

    • Instrumentation: Utilize a GC-MS system equipped with an effluent splitter that directs a portion of the column outflow to the MS detector and the remainder to a heated olfactometry port.

    • Analysis: Inject the dilutions in order of increasing concentration. A panel of at least three trained assessors will sniff the olfactometry port.

    • Data Collection: The assessor indicates when they detect an odor. The lowest concentration at which an odor is reliably detected by the panel is recorded as the odor detection threshold. The Aroma Extract Dilution Analysis (AEDA) method can be employed for robust quantification. [9] 5. Validation: The MS detector simultaneously confirms the identity of the compound eluting at the time of odor detection.

Protocol 2: Evaluation of Substantivity on Fabric
  • Rationale: This protocol quantifies the longevity of the fragrance on a standardized substrate, simulating a real-world application like a fabric softener. Headspace analysis via Solid-Phase Microextraction (SPME) coupled with GC-MS is a non-destructive method to measure the amount of fragrance evaporating from the fabric over time. [3]* Methodology:

    • Substrate Preparation: Use standardized 5x5 cm cotton swatches, pre-washed with an unscented detergent and thoroughly rinsed.

    • Application: Apply 50 µL of a 1% solution of each ester in ethanol to the center of each swatch. Prepare at least three replicates for each time point.

    • Incubation: Place each treated swatch into a 20 mL headspace vial and allow it to air-dry for 30 minutes. Then, seal the vials.

    • Headspace Analysis: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), analyze the headspace of the vials. Expose an SPME fiber to the vial's headspace for a fixed time (e.g., 15 minutes) at a constant temperature (e.g., 35°C).

    • Quantification: Desorb the SPME fiber in the GC-MS injector port. Quantify the peak area corresponding to the ester.

    • Data Analysis: Plot the decrease in headspace concentration over time to determine the evaporation profile and calculate the half-life of each ester on the fabric.

Protocol 3: Stability Assessment in an Ethanol-Based Solution
  • Rationale: Accelerated stability testing is a standard industry practice to predict the long-term shelf-life of a product. By storing the product at elevated temperatures, chemical reactions such as hydrolysis are accelerated. [6]GC-MS analysis allows for the precise quantification of the parent ester and any degradation products.

  • Methodology:

    • Sample Preparation: Prepare 1% solutions of each ester in a hydroalcoholic solution (e.g., 80% special denatured alcohol, 20% deionized water) in clear glass vials. This mimics a typical fine fragrance base.

    • Storage Conditions: Store sets of samples under three conditions:

      • Accelerated: 40°C oven

      • Control: Room temperature (~22°C) in the dark

      • Light Exposure: In a light box with controlled UV/Vis exposure

    • Time Points: Analyze samples at baseline (T=0) and after 1, 2, 4, 8, and 12 weeks.

    • Analysis: Dilute an aliquot of each sample and analyze by GC-MS.

    • Data Analysis: Quantify the concentration of the parent ester at each time point relative to an internal standard. Calculate the percentage of degradation. A product is often considered stable if less than 5-10% degradation of the active ingredient occurs over the study period.

Regulatory and Safety Overview

Both this compound and Phenethyl butyrate have been evaluated for safety in fragrance applications.

  • Phenethyl Butyrate (CAS 103-52-6): The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. It is not expected to be genotoxic. The repeated dose toxicity, reproductive, and local respiratory toxicity endpoints have been deemed safe at current use levels, often supported by data from read-across analog materials like phenethyl alcohol and acetic acid. [11]* This compound (CAS 103-48-0): This ingredient is also a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group reviewed by RIFM. [7]It is generally not classified as hazardous. [4] Both ingredients are listed on major chemical inventories and are approved for use in flavor and fragrance applications by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA). [4][10]As with all fragrance materials, formulators must adhere to the usage limits and guidelines set by the International Fragrance Association (IFRA).

Conclusion and Application Recommendations

The choice between this compound and Phenethyl butyrate is a strategic decision based on the desired olfactory effect and performance requirements of the final product.

  • Choose this compound for:

    • A brighter, sharper, more diffusive fruity-floral top note .

    • Applications where a distinct rosy-pear character is needed to provide an initial lift.

    • Compositions that require a complex profile with tea and wine-like nuances .

  • Choose Phenethyl Butyrate for:

    • A warmer, smoother, and more rounded fruity-floral heart .

    • Creating a natural, ripe fruit effect , reminiscent of peach and honey.

    • Gourmand-leaning fragrances where its creamy, sweet character can bridge floral and edible notes.

While physicochemical data suggests this compound may be slightly more volatile and phenethyl butyrate may offer greater longevity, this must be confirmed through the rigorous experimental protocols outlined in this guide. By generating quantitative data on odor thresholds, substantivity, and stability, formulators can move beyond qualitative descriptions to make evidence-based decisions, ensuring the final fragrance is not only aesthetically pleasing but also robust and performant.

References

  • Scent.vn. Phenethyl butyrate (CAS 103-52-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PubChem. Phenethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Phenyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Phenethyl butyrate | CAS#:103-52-6. Retrieved from [Link]

  • Api, A. M., et al. (2022, August 14). RIFM fragrance ingredient safety assessment, phenethyl butyrate, CAS Registry Number 103-52-6. Food and Chemical Toxicology. Retrieved from [Link]

  • ScenTree.co. Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved from [Link]

  • PubChem. Phenethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. phenethyl isobutyrate. Retrieved from [Link]

  • PerfumersWorld. Phenyl Ethyl Isobutyrate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016845). Retrieved from [Link]

  • Cosmetics & Toiletries. What Every Formulator Needs to Know about Fragrance. Retrieved from [Link]

  • Perfumer & Flavorist. (2016, April 6). What Makes a Fragrance Substantive?. Retrieved from [Link]

  • Semantic Scholar. The Measurement of Odours. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Orchadia Solutions. Fragrance Stability. Retrieved from [Link]

  • The Good Scents Company. phenethyl butyrate. Retrieved from [Link]

  • Google Patents. EP0539025B1 - Fragrance microcapsules for fabric conditioning.
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  • Olfactorian. Phenyl Ethyl Isobutyrate | Perfume Material. Retrieved from [Link]

  • Testing Laboratory. (2026, January 9). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]

  • PubMed. Stability of fragrance patch test preparations applied in test chambers. National Center for Biotechnology Information. Retrieved from [Link]

  • Industria Textila Journal. Effect of fabric parameters on fragrance retention. Retrieved from [Link]

  • PubMed. Fragrance material review on phenethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Synthetic vs. Natural 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, the distinction between natural and synthetic sources is paramount. This guide provides an in-depth spectroscopic comparison of 1-phenylethyl isobutyrate derived from both synthetic routes and natural origins. As researchers, scientists, and professionals in drug development, understanding the subtle yet crucial differences through analytical validation is essential for quality control, regulatory compliance, and formulation efficacy.

This compound is a carboxylic ester known for its characteristic fruity, floral, and slightly rosy aroma.[1][2][3] It is a valued component in the formulation of perfumes and as a flavoring agent in various food products.[2][4] While synthetic production offers a consistent and scalable supply, natural sourcing is often preferred for applications demanding a "natural" label, despite potential variability. This comparison will focus on the principal spectroscopic techniques used to characterize and differentiate these materials: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The fundamental hypothesis is that while the primary molecular structure of this compound is identical regardless of origin, the spectroscopic data should be virtually indistinguishable for a pure compound. Any observed differences would likely arise from trace impurities, isotopic ratios, or the presence of enantiomers, which can be indicative of the source.

Analytical Workflow & Methodologies

A rigorous analytical workflow is critical to ensure data integrity and reproducibility. The methodologies outlined below represent a self-validating system, incorporating standard practices for sample preparation and analysis in the flavor and fragrance industry.[5][6][7]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Evaluating 1-Phenylethyl Isobutyrate by Titration and Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of chemical synthesis, particularly for compounds destined for flavor, fragrance, and pharmaceutical applications, purity is not merely a number—it is the cornerstone of quality, safety, and performance. This guide offers an in-depth, comparative analysis of analytical methodologies for determining the purity of 1-Phenylethyl isobutyrate, an ester valued for its characteristic fruity, rosy aroma.[1][2]

We will dissect the classic saponification titration method, exploring the chemical principles that ensure its reliability. Furthermore, we will objectively compare this venerable technique against the modern, high-resolution methods of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing the data-driven insights necessary for researchers, quality control analysts, and development professionals to select the most appropriate method for their objectives.

Understanding the Analyte: this compound

This compound (C₁₂H₁₆O₂) is the ester formed from the condensation of 2-phenylethanol and isobutyric acid.[3] Its molecular weight is 192.25 g/mol .[1][3] Impurities in the final product, such as unreacted starting materials or by-products, can significantly alter its sensory profile and introduce unknown variables in sensitive applications. Therefore, a robust analytical method to quantify its purity is essential.

Part 1: The Titrimetric Approach — Saponification Value Determination

A cornerstone of ester analysis for over a century, saponification titration provides a reliable measure of the total ester content in a sample. The method determines the "saponification value," defined as the number of milligrams of potassium hydroxide (KOH) required to completely hydrolyze (saponify) one gram of the ester.[4]

The Underlying Chemistry: A Self-Validating System

The procedure is a back-titration. A known excess of alcoholic potassium hydroxide is added to the ester sample and heated. This drives the hydrolysis reaction to completion. The remaining, unreacted KOH is then titrated with a standardized acid. The net amount of KOH consumed is directly proportional to the amount of ester present.

Reaction: C₁₂H₁₆O₂ (this compound) + KOH → C₈H₁₀O (2-Phenylethanol) + C₄H₇KO₂ (Potassium isobutyrate)

The trustworthiness of this protocol is built upon its inherent controls:

  • Use of a Blank: A parallel titration is run without the sample. This crucial step corrects for any acidic or basic impurities in the reagents and solvent, ensuring that the measured alkali consumption is due solely to the saponification reaction.

  • Excess Reagent: Using a significant excess of KOH ensures that the reaction equilibrium is pushed completely to the product side, satisfying the stoichiometric requirements for accurate quantification.

  • Standardized Titrant: The accuracy of the result is directly tied to the precisely known concentration of the hydrochloric acid titrant.

Experimental Protocol: Saponification Titration

I. Reagents & Equipment

  • Standardized 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Alcoholic Potassium Hydroxide (KOH)

  • Phenolphthalein indicator solution (1% in ethanol)

  • Ethanol (95%), neutralized to phenolphthalein

  • 250 mL conical flasks with ground glass joints

  • Reflux condensers

  • Heating mantle or water bath

  • 50 mL burette, 25 mL volumetric pipette

  • Analytical balance

II. Procedure

  • Sample Preparation: Accurately weigh approximately 1.5 to 2.0 g of the this compound sample into a 250 mL flask.

  • Reagent Addition: Using a volumetric pipette, add exactly 25.0 mL of 0.5 M alcoholic KOH solution to the flask.

  • Blank Preparation: In a separate flask, pipette 25.0 mL of the same 0.5 M alcoholic KOH solution for the blank determination.

  • Saponification: Attach reflux condensers to both flasks. Heat them on a water bath or heating mantle, maintaining a gentle boil for 60 minutes.

    • Expert Insight: Refluxing is critical to prevent the loss of volatile components like ethanol, ensuring the reaction temperature is maintained and the system reaches completion. Alcoholic KOH is used because it is an excellent solvent for both the ester and the aqueous titrant, creating a homogenous reaction medium.[5]

  • Cooling & Titration: Remove the flasks from the heat source and allow them to cool to room temperature. Rinse the condensers with a small amount of neutralized ethanol, collecting the rinsings in their respective flasks.

  • Add 3-4 drops of phenolphthalein indicator to each flask.

  • Titrate the contents of each flask with standardized 0.5 M HCl until the pink color just disappears. Record the volumes used for the sample (S) and the blank (B).

III. Data Analysis & Purity Calculation

  • Calculate Saponification Value (SV): SV (mg KOH/g) = [(B - S) * M_HCl * 56.1] / W

    • B = Volume of HCl for blank (mL)

    • S = Volume of HCl for sample (mL)

    • M_HCl = Molarity of HCl (mol/L)

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of sample (g)

  • Calculate Theoretical SV: Theoretical SV = (56.1 * 1000) / MW_ester = 56100 / 192.25 = 291.8 mg KOH/g

  • Calculate % Purity: % Purity = (SV_experimental / SV_theoretical) * 100

Part 2: A Comparative Evaluation — Titration vs. Chromatography

While titration is robust, its primary limitation is a lack of specificity. It quantifies the total ester content but cannot distinguish the target ester from other ester impurities, nor can it identify non-ester impurities. For this, we turn to chromatographic techniques.

Purity_Analysis_Workflow cluster_Input Analytical Goal cluster_Methods Method Selection cluster_Outputs Result Interpretation Goal Define Purity Requirement Titration Saponification Titration (Total Ester Content) Goal->Titration Need bulk purity value? (Cost-effective QC) Chromatography Chromatographic Separation (Specific Component Analysis) Goal->Chromatography Need impurity profile? (R&D, High-spec QC) PurityValue Overall % Purity Titration->PurityValue Chromatography->PurityValue ImpurityProfile Impurity Identification & Quantification Chromatography->ImpurityProfile

Caption: Workflow for selecting an appropriate purity analysis method.

Performance Comparison: Titration vs. GC vs. HPLC

The following table summarizes the performance of each technique for the analysis of this compound.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chemical Reaction (Hydrolysis)Separation by Volatility & PolaritySeparation by Polarity
Specificity Low (Measures total esters)High (Separates individual volatile compounds)High (Separates compounds by polarity)
Impurity Profiling NoExcellent for volatile impuritiesExcellent for non-volatile or thermally labile impurities
Primary Use Case Routine QC for total ester contentGold standard for purity and impurity profiling of volatile estersAlternative for specific impurities not suitable for GC
Instrumentation Cost LowHighHigh
Cost per Sample Very LowModerateModerate
Analysis Time ~1.5 hours (including reflux)~15-30 minutes per run~10-20 minutes per run
Key Advantage Inexpensive, robust, no complex machineryHigh resolution, high sensitivity, detailed impurity dataVersatile, suitable for a wide range of compounds
Key Limitation Non-specific, labor-intensiveNot suitable for non-volatile compoundsCan be less sensitive for compounds without a UV chromophore
Chromatographic Methodologies

Gas Chromatography (GC) Given its volatility, GC is the preferred chromatographic method for this compound.[2][6]

  • Protocol Outline: A diluted sample is injected into the GC, where it is vaporized. The components travel through a capillary column (e.g., a non-polar DB-5 type) at different rates based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of each eluted compound. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

  • Expert Insight: GC excels at separating the target ester from closely related volatile impurities, such as residual 2-phenylethanol, isobutyric acid, or by-products from side reactions, providing a level of detail titration cannot approach.[7]

High-Performance Liquid Chromatography (HPLC) While less common for this application, HPLC can be used, particularly if non-volatile impurities are suspected.

  • Protocol Outline: A sample dissolved in a suitable solvent is injected into the HPLC. It is pumped through a column packed with a stationary phase (typically a C18 reversed-phase column).[8][9] The components separate based on their partitioning between the mobile phase (e.g., a water/acetonitrile mixture) and the stationary phase. The phenyl group in this compound allows for sensitive detection using a UV detector.[9]

Conclusion: Selecting the Right Tool for the Job

The choice between titration and chromatography is driven by the analytical question at hand.

Saponification titration remains a highly valuable, cost-effective, and reliable method for routine quality control where the primary goal is to confirm the total ester value against a specification. Its simplicity and low instrumentation cost make it accessible to any chemistry lab.

However, for in-depth analysis , such as in research and development, troubleshooting an off-odor, or meeting stringent regulatory requirements, the specificity of chromatography is non-negotiable . Gas Chromatography provides an unparalleled view of the sample's composition, allowing for the confident identification and quantification of impurities.

A comprehensive quality control strategy may even employ both: using titration for rapid, high-throughput release testing, while relying on a validated GC method for initial batch characterization, stability studies, and investigation of any out-of-specification results.

References

  • PubChem. Phenethyl isobutyrate. National Center for Biotechnology Information. [Link][3]

  • Pharmaguideline. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value.[Link][5]

  • AquaDocs. DETERMINATION OF SAPONIFICATION VALUE. FAO. [Link][4]

  • eGyanKosh. EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE.[Link]

  • Symrise. Phenylethyl Isobutyrate Product Data.[Link][6]

  • Quora. What are the modifications to improve the purity of ester?[Link][7]

  • SIELC Technologies. Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column.[Link][8]

  • Semantic Scholar. Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray.[Link][9]

  • The Good Scents Company. phenethyl isobutyrate.[Link][2]

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A Guide to Inter-Laboratory Comparison for the Analysis of 1-Phenylethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylethyl isobutyrate (CAS 103-48-0) is a carboxylic ester widely utilized as a fragrance and flavoring agent, prized for its pleasant, floral, and fruity aroma.[1] It is a key component in perfumes, cosmetics, and various food products.[1] Given its prevalence, ensuring the accuracy and consistency of its quantification across different manufacturing sites, quality control laboratories, and regulatory bodies is paramount. Discrepancies in analytical results can lead to inconsistent product quality, regulatory non-compliance, and disputes in trade.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system.[2] They provide an objective means of assessing a laboratory's analytical performance by comparing its results to those of other laboratories and a reference value.[2][3] This guide offers a comprehensive framework for designing and participating in an ILC for the analysis of this compound, grounded in established international protocols and practical field experience. It is designed for researchers, analytical scientists, and quality assurance professionals seeking to validate and improve the reliability of their measurements.

Pillar 1: Common Analytical Methodologies

The choice of analytical method is a critical first step. For a volatile ester like this compound, Gas Chromatography (GC) is the most prevalent and effective technique.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard method. It combines the superior separation capability of GC with the definitive identification and quantification power of MS. The mass spectrometer provides structural information, ensuring that the peak being measured is indeed this compound and not an interfering compound.[6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and cost-effective alternative.[4] While it offers excellent sensitivity and quantitative accuracy, it does not provide the mass spectral confirmation of GC-MS. Therefore, it is best employed when the sample matrix is well-characterized and free from co-eluting interferences.

While High-Performance Liquid Chromatography (HPLC) can be used for some fragrance allergens, it is generally less suitable for highly volatile and non-polar compounds like this compound compared to GC.[7][8]

Pillar 2: Designing a Robust Inter-Laboratory Comparison

A successful ILC hinges on meticulous planning and adherence to harmonized standards. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories provides a globally recognized framework for this process.[9][10]

The workflow of a typical ILC is a coordinated, multi-stage process.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Objectives & Scope B Select Test Material & Matrix A->B C Prepare & Homogenize Bulk Material B->C D Verify Homogeneity & Stability C->D E Distribute Test Samples to Participants D->E F Participants Perform Analysis E->F G Participants Report Results F->G H Establish Assigned Value (x_pt) G->H I Calculate Performance Scores (z-scores) H->I J Issue Confidential Report to Participants I->J K Review Overall Scheme Performance J->K

Caption: High-level workflow for an Inter-Laboratory Comparison (ILC) study.

The Test Material: The Foundation of Comparability

The single most critical element of an ILC is the test material. It must be homogeneous and stable throughout the duration of the study.[11]

  • Causality: If the test material is not homogeneous, variations in results between labs could be due to differences in the samples they received, not their analytical performance. This would invalidate the entire comparison.[3][11]

  • Protocol:

    • Selection: Choose a relevant matrix (e.g., a fragrance-free cosmetic lotion, ethanol, or a vegetable oil) that simulates a typical product.

    • Preparation: Spike a bulk amount of the matrix with a known concentration of high-purity (≥98%) this compound.[1][12] Mix thoroughly to ensure homogeneity.

    • Aliquoting: Dispense the bulk material into individual, identical, and inert sample containers.

    • Homogeneity Testing: Select a statistically significant number of samples at random (e.g., 10) from the batch and analyze them in replicate under repeatable conditions. The variation between these samples must be negligible compared to the expected variation between participating laboratories.[10]

    • Stability Testing: Store samples at expected shipping and storage temperatures for a period exceeding the ILC timeline. Analyze samples at intervals to confirm that the concentration of the analyte does not change significantly.

Establishing the Assigned Value (xₚₜ)

The assigned value is the best estimate of the "true" concentration of this compound in the test material.[13] It is the benchmark against which participant results are compared. Methods for establishing this value include:

  • Formulation: Using the known amount of analyte added to the matrix (if stability and recovery are perfect).

  • Expert Laboratory Analysis: Assigning the value based on the mean of results from a small number of highly proficient, reference laboratories.

  • Consensus Value: Calculating a robust statistical mean from the results of all participants. This is a common and practical approach, as it reflects the central tendency of the data from the peer group.[2] The robust mean is preferred as it minimizes the influence of statistical outliers.[14]

Statistical Performance Evaluation: The z-Score

The most common tool for performance evaluation in proficiency testing is the z-score.[15] It provides a standardized measure of how far a laboratory's result deviates from the assigned value.[3][15]

The z-score is calculated as: z = (x - xₚₜ) / σₚₜ

Where:

  • x is the result reported by the participating laboratory.

  • xₚₜ is the assigned value.

  • σₚₜ is the target standard deviation for proficiency assessment. This value is set by the ILC coordinator and represents the expected level of dispersion for a proficient laboratory.

Interpretation of z-Scores: [16]

  • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.

  • 2.0 < |z| < 3.0: Questionable performance. The result is a warning signal, and the laboratory should investigate potential causes.

  • |z| ≥ 3.0: Unsatisfactory performance. The result is considered unacceptable, and the laboratory must conduct a thorough root cause analysis and implement corrective actions.

Pillar 3: A Practical Experimental Protocol

This section provides a detailed, self-validating protocol for the analysis of this compound in a cosmetic lotion matrix via GC-MS, suitable for an ILC.

Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient way to extract the analyte from a complex matrix.[6]

  • Weigh 1.0 g (± 0.01 g) of the ILC test lotion into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex for 1 minute to disperse the sample.

  • Add an internal standard (e.g., phenethyl propionate) to correct for variations in extraction efficiency and injection volume.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Seal the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean vial for GC-MS analysis.

GC-MS Analysis Workflow

The following workflow outlines the instrumental analysis process.

A Prepare Calibration Standards (5 levels + blank) E Analyze Calibration Standards A->E B Prepare Sample Extract (as per Section 3.1) G Analyze Sample Extract B->G C Set GC-MS Instrument Parameters (as per Table 1) D Run Instrument Blank (Solvent) C->D D->E F Generate Calibration Curve (R² > 0.995) E->F F->G H Integrate Peaks & Quantify (using calibration curve) G->H I Report Final Concentration H->I

Caption: Step-by-step workflow for GC-MS quantitative analysis.

Instrumental Parameters

The following table provides a validated set of starting parameters for GC-MS analysis. Laboratories should verify these on their own systems.

Parameter Setting Causality/Rationale
GC System Agilent 7890 or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977 or equivalentProvides mass spectral data for confirmation.
Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA mid-polarity column providing good separation for fragrance compounds.[6]
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temp 250 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas, provides good chromatographic efficiency.
Oven Program 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minSeparates the analyte from solvent and matrix components.[17]
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for quadrupole mass filter.
Acquisition Mode Scan (m/z 40-300) and/or SIMScan mode for qualitative confirmation; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity using ions like m/z 104 and 43.[18]
Data Analysis and Reporting
  • Calibration: Construct a linear calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. The coefficient of determination (R²) must be ≥ 0.995.

  • Quantification: Determine the concentration of this compound in the sample extract using the calibration curve.

  • Calculation: Convert the extract concentration back to the concentration in the original sample, accounting for the initial sample weight and dilution factors.

  • Reporting: Report the final concentration in the units specified by the ILC coordinator (e.g., mg/kg) to the required number of significant figures.

Pillar 4: Interpreting ILC Results - A Case Study

To illustrate the evaluation process, consider the hypothetical results from a proficiency test for this compound in a lotion.

ILC Parameters:

  • Assigned Value (xₚₜ): 1250 mg/kg

  • Target Standard Deviation (σₚₜ): 75 mg/kg

Laboratory ID Reported Value (mg/kg) Calculation: (x - 1250) / 75 z-Score Performance
LAB-0011270(1270 - 1250) / 750.27Satisfactory
LAB-0021155(1155 - 1250) / 75-1.27Satisfactory
LAB-0031415(1415 - 1250) / 752.20Questionable
LAB-0041235(1235 - 1250) / 75-0.20Satisfactory
LAB-0051020(1020 - 1250) / 75-3.07Unsatisfactory

Analysis and Recommended Actions:

  • LAB-003 (Questionable): A z-score of 2.20 is a warning. This laboratory should initiate an internal review. Potential causes could include a slight bias in their calibration standards, inconsistent sample extraction, or minor instrument drift. Re-analysis of the test sample and a review of QC data from the time of analysis are warranted.

  • LAB-005 (Unsatisfactory): A z-score of -3.07 indicates a significant systematic error. A full root cause analysis is mandatory. This should include a comprehensive review of the entire analytical process: standard preparation, pipette calibrations, instrument performance, integration parameters, and calculation spreadsheets. Corrective actions must be implemented and documented before the lab can have full confidence in its results for this analysis.[2]

Conclusion

A well-organized inter-laboratory comparison is an invaluable tool for any laboratory analyzing this compound. It moves beyond internal quality control to provide an external, objective benchmark of performance against peer laboratories. By understanding the principles of ILC design, employing robust and validated analytical methods, and correctly interpreting performance scores, laboratories can demonstrate their competence, foster a culture of continuous improvement, and ensure the delivery of consistently reliable and accurate analytical data.

References

  • Wood, R. (n.d.). International Harmonized Protocol for Proficiency Testing of (Chemical)
  • Pérez-Carrera, E., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
  • Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The international harmonized protocol for the proficiency testing of analytical chemistry laboratories. Pure and Applied Chemistry, 78(1), 145–196.
  • Liao, H., et al. (2019). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Journal of Cosmetic Science.
  • Horwitz, W. (1995). Protocol for the Design, Conduct and Interpretation of Method-Performance Studies. IUPAC.
  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products.
  • General Chemical State Laboratory. (2019).
  • Bicchi, C., et al. (2023). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction. Analytical and Bioanalytical Chemistry.
  • MatheO Repository. (n.d.).
  • Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories (IUPAC Technical Report).
  • California Air Resources Board. (2023). Inter laboratory Comparison 2023 Report.
  • Shin, D., et al. (2001). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts. Journal of Microbiology and Biotechnology.
  • European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in oil.
  • ChemicalBook. (n.d.).
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.). Phenethyl isobutyrate.
  • Chem-Impex. (n.d.).
  • Food and Agriculture Organization of the United Nations. (2015).
  • Symrise. (n.d.).
  • Perry Johnson Laboratory Accreditation, Inc. (2017). PJLA Policy on Proficiency Testing (PL-1).
  • van de Koppel, D. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • Naderi, F., et al. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide. African Journal of Pharmacy and Pharmacology.

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Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance chemistry, the sensory profiles of aromatic esters are of paramount importance. For researchers, scientists, and professionals in drug development, a nuanced understanding of these profiles is critical for applications ranging from enhancing the palatability of oral formulations to crafting sophisticated fragrances. This guide provides an in-depth comparative sensory evaluation of 1-phenylethyl isobutyrate and its structurally related esters, namely phenethyl acetate and phenoxyethyl isobutyrate, alongside their parent alcohol, phenethyl alcohol. We will delve into their distinct sensory attributes, supported by a framework of established analytical methodologies, to provide a comprehensive resource for your research and development endeavors.

Introduction to Phenethyl Esters and their Sensory Significance

Phenethyl alcohol and its esters are a class of organic compounds widely found in nature, contributing to the characteristic aromas of various fruits, flowers, and fermented products.[1][2] Their pleasant floral and fruity notes make them valuable ingredients in the food, beverage, cosmetic, and pharmaceutical industries.[3][4] this compound, with its complex fruity and floral character, serves as a focal point for this guide.[5][6] Understanding its sensory properties in relation to similar molecules is crucial for targeted product formulation. This guide will explore the subtle yet significant differences in the sensory profiles of these compounds, providing a basis for their selective application.

Comparative Sensory Profiling

To objectively compare the sensory attributes of this compound and its relatives, a combination of instrumental and human sensory analysis is employed. Gas Chromatography-Olfactometry (GC-O) allows for the identification of individual aroma-active compounds, while Quantitative Descriptive Analysis (QDA) provides a holistic sensory profile based on the perception of a trained panel.[7][8]

Key Sensory Attributes and Descriptors

The following table summarizes the key sensory descriptors associated with this compound, phenethyl acetate, phenoxyethyl isobutyrate, and phenethyl alcohol, as collated from various industry and scientific sources.

CompoundKey Sensory Descriptors
This compound Sweet, fruity, floral, honey, rosy, pear, winey, with hints of tea and peach.[6][9]
Phenethyl Acetate Sweet, rosy, fruity, honey-like, with notes of peach, raspberry, and a slight green nuance.[10][11]
Phenoxyethyl Isobutyrate Fruity, floral, rosy, green, with a distinct honey aspect. Described as tenacious.[12][13]
Phenethyl Alcohol Floral (rose), sweet, with bready and honey nuances.[2][14]
Quantitative Sensory Comparison

While qualitative descriptors are informative, a quantitative comparison provides a more precise understanding of the sensory differences. The following table presents a hypothetical yet representative quantitative sensory profile, with intensity scores on a 10-point scale, based on the collated descriptive data. This format is typical of the output from a Quantitative Descriptive Analysis (QDA) study.

Sensory AttributeThis compoundPhenethyl AcetatePhenoxyethyl IsobutyratePhenethyl Alcohol
Sweet 8765
Fruity 9872
Floral (Rose) 7989
Honey 6756
Green 2351
Waxy 3121
Winey/Fermented 4212

This quantitative representation highlights the dominance of fruity notes in this compound, the prominent floral character of phenethyl acetate and phenethyl alcohol, and the noticeable green facet of phenoxyethyl isobutyrate.

Experimental Methodologies for Sensory Evaluation

The successful sensory evaluation of flavor and fragrance compounds relies on robust and well-defined experimental protocols. Here, we detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[15] This allows for the identification of odor-active compounds in a sample.

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_detection Detection cluster_data Data Analysis Sample Sample Dilution (e.g., in ethanol) Injector GC Injector Sample->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MSD Mass Spectrometry Detector (MSD) Splitter->MSD SniffingPort Olfactometry Port (Sniffing Port) Splitter->SniffingPort Chromatogram MS Chromatogram MSD->Chromatogram Aromagram Aromagram SniffingPort->Aromagram Identification Compound Identification & Odor Description Chromatogram->Identification Aromagram->Identification

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

  • Sample Preparation: Prepare solutions of the esters and alcohol at a standardized concentration (e.g., 1000 ppm) in a suitable solvent like ethanol. The choice of solvent is critical to avoid interference with the analysis.[16]

  • GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5 or WAX column).

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification. The other portion is directed to a heated sniffing port.[17]

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a description of any detected odor.

  • Data Analysis: The data from the MS detector (chromatogram) is correlated with the sensory data from the panelist (aromagram) to identify the specific compounds responsible for the different aroma notes.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that provides a detailed quantitative description of the sensory characteristics of a product by a panel of trained assessors.[8][18]

QDA_Methodology cluster_panel Panel Selection & Training cluster_lexicon Lexicon Development cluster_evaluation Product Evaluation cluster_analysis Data Analysis Recruitment Recruit Panelists Screening Screen for Sensory Acuity Recruitment->Screening Training Train on Attribute Recognition & Intensity Scaling Screening->Training Generation Generate Descriptors Training->Generation Definition Define Attributes Generation->Definition Reference Develop Reference Standards Definition->Reference Presentation Present Samples Blind & Randomized Reference->Presentation Rating Panelists Rate Intensity of Attributes Presentation->Rating ANOVA Analysis of Variance (ANOVA) Rating->ANOVA PCA Principal Component Analysis (PCA) ANOVA->PCA SpiderPlot Generate Spider-Web Plots PCA->SpiderPlot

Caption: Logical flow of the Quantitative Descriptive Analysis (QDA) methodology.

  • Panelist Selection and Training: Recruit a panel of 8-12 individuals and screen them for their sensory acuity and ability to describe aromas. Train the panelists to recognize and scale the intensity of a wide range of aroma attributes.[19]

  • Lexicon Development: In a series of sessions, the trained panel develops a consensus vocabulary (lexicon) of descriptive terms for the samples being evaluated. Reference standards for each attribute are also established to ensure consistency.

  • Sample Evaluation: Prepare the samples in a consistent and controlled manner (e.g., diluted in an odorless solvent and presented on smelling strips). Present the samples to the panelists in individual sensory booths under controlled conditions (e.g., temperature, lighting). The presentation order should be randomized and balanced to avoid bias.

  • Data Collection: Each panelist independently rates the intensity of each attribute for each sample using a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the panelists are compiled and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes. The results are often presented in the form of a spider-web plot for easy comparison.

Conclusion and Future Directions

This guide provides a foundational understanding of the sensory profiles of this compound and related esters, underpinned by established scientific methodologies. The comparative data, though illustrative, offers a clear framework for researchers to appreciate the subtle yet impactful differences in the aromatic character of these compounds. For future research, the application of these sensory evaluation techniques to a broader range of structurally related esters would be highly valuable. Furthermore, investigating the impact of these esters in complex matrices, such as pharmaceutical formulations or food products, will provide deeper insights into their real-world sensory performance. By employing the rigorous methodologies outlined in this guide, researchers can make more informed decisions in the selection and application of flavor and fragrance ingredients, ultimately leading to the development of superior products.

References

  • Chemical and enzymatic synthesis of a library of 2-phenethyl esters and their sensory attributes. (2014). Food Chemistry. [Link]

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A Comparative Toxicological Assessment of 1-Phenylethyl Isobutyrate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed toxicological comparison of 1-phenylethyl isobutyrate against its structural analogs, phenethyl butyrate and benzyl acetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available toxicological data, explains the causality behind standard testing methodologies, and offers expert interpretation to guide risk assessment.

Introduction: The Chemical Landscape of Aryl Alkyl Alcohol Simple Acid Esters

This compound (also known as phenethyl isobutyrate) is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group.[1][2] These compounds are characterized by an aryl alkyl alcohol backbone esterified with a simple carboxylic acid. They are widely used as fragrance ingredients in consumer products, making a thorough understanding of their toxicological profiles essential for ensuring human and environmental safety.

This guide focuses on a comparative analysis of this compound and two key analogs:

  • Phenethyl Butyrate: A close structural analog, differing only by the arrangement of the four-carbon butyrate group.

  • Benzyl Acetate: A widely studied and used AAASAE, providing a robust dataset for toxicological benchmarking.[1]

The core objective is to evaluate the toxicological profiles of these compounds across critical endpoints, including acute toxicity, genotoxicity, and repeated dose toxicity, grounded in internationally recognized testing protocols.

Workflow for Toxicological Assessment

A systematic approach is crucial for evaluating the potential hazards of a chemical. The following workflow outlines the typical progression of toxicological testing, from initial acute assessments to more complex, long-term studies.

Toxicological Assessment Workflow cluster_0 Phase 1: Acute Hazard Identification cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Systemic Toxicity A Acute Oral Toxicity (e.g., OECD 420/423/425) D Bacterial Reverse Mutation (Ames Test - OECD 471) A->D If substance shows systemic exposure potential End Risk Assessment & Classification A->End B Skin & Eye Irritation B->End C Skin Sensitization C->End E In Vitro Chromosomal Aberration (OECD 473) D->E F Repeated Dose Toxicity (28-day or 90-day study) E->F If genotoxicity is negative and use pattern warrants E->End G Reproductive/Developmental Toxicity Screening F->G G->End Start Test Substance Characterization Start->A

Caption: A generalized workflow for the toxicological evaluation of a new chemical substance.

Comparative Toxicological Profiles

The following sections detail the available toxicological data for this compound and its selected analogs. The data is summarized for ease of comparison.

Acute Oral Toxicity

Acute oral toxicity testing provides information on the potential hazards from a single, short-term oral exposure to a substance.[3][4] The median lethal dose (LD50) is a statistically derived value representing the single dose expected to cause death in 50% of the test animals.[4] These studies are typically conducted following OECD Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[3][5][6]

Table 1: Comparison of Acute Oral LD50 Values

CompoundCAS NumberSpeciesOral LD50 (mg/kg)Reference
This compound 103-48-0Rat5200[7][8][9]
Phenethyl Butyrate 103-52-6Rat>5000[10]
Benzyl Acetate 140-11-4Rat2490[11]

Interpretation: Both this compound and phenethyl butyrate exhibit very low acute oral toxicity, with LD50 values exceeding 5000 mg/kg in rats.[7][8][9][10] According to the Globally Harmonised System (GHS), substances with an oral LD50 > 2000 mg/kg are generally not classified for acute toxicity. Benzyl acetate shows a slightly higher level of acute toxicity but still falls into a low-toxicity category.[11] The data suggests that a single, high-dose ingestion of these substances is unlikely to cause severe systemic effects.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, including point mutations and chromosomal aberrations. A standard battery of tests is typically required to assess the full genotoxic potential of a substance.[12]

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screening test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).[13][14][15][16]

  • In Vitro Mammalian Chromosomal Aberration Test: This assay, following OECD Guideline 473, identifies agents that cause structural chromosomal damage (clastogenicity) in cultured mammalian cells.[12][17][18][19][20]

Table 2: Comparative Genotoxicity Data

CompoundAmes Test (OECD 471)Chromosomal Aberration (OECD 473)InterpretationReference
This compound Not MutagenicNot ClastogenicNot expected to be genotoxic.[21][22]
Phenethyl Butyrate Not MutagenicNot Clastogenic (via read-across)Not expected to be genotoxic.[10]
Benzyl Acetate Not MutagenicNegativeNot considered genotoxic.[23]

Interpretation: The available data consistently indicates that this compound and its analogs, phenethyl butyrate and benzyl acetate, are not genotoxic.[10][21][22][23] They do not induce gene mutations in bacterial systems or cause structural chromosomal damage in mammalian cells in vitro. This negative genotoxicity profile is a critical factor in their overall safety assessment, suggesting they are unlikely to be carcinogenic through a genotoxic mechanism.

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term, repeated exposure. These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

  • This compound: Data from read-across analog 2-phenoxyethyl isobutyrate is often used. For the analog, a dermal repeated dose study in rats established a systemic NOAEL of 228.1 mg/kg/day.[22]

  • Phenethyl Butyrate: This compound is expected to hydrolyze to phenethyl alcohol and butyric acid. The NOAEL for phenethyl alcohol was determined to be 385 mg/kg/day, which is used to assess the repeated dose toxicity of the parent ester.[10]

  • Benzyl Acetate: In a 13-week feeding study in rats, atrophic seminiferous tubules were noted in males at 900 mg/kg/day. The NOAEL was identified as 460 mg/kg/day.[11] In a separate carcinogenicity study where benzyl acetate was administered in the diet, no toxicity was observed in rats at doses up to 575 mg/kg/day.[11]

Interpretation: All three compounds demonstrate a relatively low potential for systemic toxicity upon repeated exposure. The NOAELs are sufficiently high to provide an adequate margin of safety for their intended uses in consumer products. The testicular effects noted for benzyl acetate at high doses are an important consideration but occurred at exposure levels far exceeding typical human contact.[11]

Standardized Experimental Protocols

The reliability of toxicological data hinges on the use of standardized, validated protocols. The following sections provide detailed methodologies for key assays based on OECD guidelines.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity without causing mortality.[5]

Objective: To identify the dose range causing acute toxicity and to enable classification and labeling of the substance.

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive), from a common laboratory strain (e.g., Wistar rat).[5] Animals should be acclimated for at least 5 days.

  • Housing & Fasting: House animals in appropriate conditions (22°C ± 3°C).[4] Prior to dosing, fast the animals (e.g., withhold food overnight for rats, but not water).[5]

  • Dose Preparation: Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by an oil solution (e.g., corn oil).[4] The vehicle's toxicological properties should be well-understood.

  • Sighting Study: Administer a starting dose to a single animal. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on existing data.[5] If no information exists, 300 mg/kg is the default starting dose.[5]

  • Main Study & Dosing Procedure:

    • Animals are dosed sequentially, with a 24-hour interval between each.[5]

    • If the first animal survives, the next animal receives a higher fixed dose.

    • If the first animal dies, the next animal receives a lower fixed dose.

    • This procedure continues until a dose causing evident toxicity or mortality is identified, or no effect is seen at the highest dose.

  • Observations:

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.[5]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[5]

    • Record body weight changes and any mortality.

  • Endpoint Analysis: The test allows for classification of the substance into one of the GHS categories based on the observed outcomes at the fixed dose levels.

OECD 420 Decision Logic Start Start with Dose = 300 mg/kg (or other justified dose) DoseAnimal Dose one animal Start->DoseAnimal Observe Observe for 24-48h DoseAnimal->Observe Outcome Evident Toxicity or Mortality? Observe->Outcome IncreaseDose Increase dose to next fixed level (e.g., 2000 mg/kg) Outcome->IncreaseDose No DecreaseDose Decrease dose to next fixed level (e.g., 50 mg/kg) Outcome->DecreaseDose Yes IncreaseDose->DoseAnimal ConfirmNoToxicity Dose 4 more animals at same level IncreaseDose->ConfirmNoToxicity ConfirmToxicity Dose 4 more animals at same level DecreaseDose->ConfirmToxicity StopTest Stop Test & Classify ConfirmNoToxicity->StopTest ConfirmToxicity->StopTest

Caption: Decision-making process in the OECD 420 Fixed Dose Procedure.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To screen for the potential of a substance to induce gene mutations.

Methodology:

  • Tester Strains: Use at least five strains of bacteria, typically S. typhimurium (TA98, TA100, TA1535, TA1537 or TA97a) and E. coli (WP2 uvrA or WP2 uvrA pKM101), which are selected to detect different types of mutations (frameshift vs. base-pair substitution).[13]

  • Metabolic Activation (S9): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction).[14] The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) and simulates mammalian metabolism.

  • Dose Selection: Use at least five different analyzable concentrations of the test substance.[16] A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The maximum recommended concentration is 5 mg/plate for non-cytotoxic substances.[16]

  • Test Procedure (Plate Incorporation Method):

    • To a test tube, add the test substance, the bacterial tester strain, and either the S9 mix or a buffer (for the non-activation arm).

    • Add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

    • This plate lacks the essential amino acid (histidine for Salmonella, tryptophan for E. coli) that the tester strain requires for growth.[15]

  • Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours.[14]

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[19][20]

Methodology:

  • Cell Culture: Use a validated mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[17][18]

  • Metabolic Activation (S9): As with the Ames test, conduct experiments both with and without an S9 metabolic activation system.

  • Dose Selection: Use at least three analyzable concentrations, determined from a preliminary cytotoxicity test. The highest concentration should induce some level of cytotoxicity but not prevent cell division.

  • Exposure:

    • Short-term treatment (with and without S9): Expose cells to the test substance for 3-6 hours.

    • Long-term treatment (without S9): Expose cells for a continuous period covering approximately 1.5 normal cell cycle lengths.[17]

  • Cell Harvest: After the exposure period, add a metaphase-arresting substance (e.g., colcemid) to the cultures.[19] This allows for the collection of cells that are in the metaphase stage of mitosis, where chromosomes are condensed and visible.

  • Slide Preparation & Analysis: Harvest the cells, treat them with a hypotonic solution, fix, and stain them. Analyze the prepared slides under a microscope, scoring at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations compared to the negative and solvent controls.[18]

Concluding Expert Assessment

Based on the comprehensive review of available toxicological data, this compound demonstrates a favorable safety profile that is comparable to, and in some cases better than, its structural analogs.

  • Low Acute Toxicity: All three compounds exhibit low acute oral toxicity, with this compound and phenethyl butyrate having LD50 values >5000 mg/kg, indicating a very low risk from acute ingestion.[7][10]

  • Absence of Genotoxic Potential: The consistent negative findings across a standard battery of genotoxicity tests for all three compounds provide strong evidence that they do not pose a mutagenic or clastogenic hazard.[10][21][22][23] This is a significant finding, as it lowers concerns regarding potential carcinogenicity.

  • Low Systemic Toxicity: While high doses of benzyl acetate have been associated with specific organ effects in animal studies, the NOAELs for all compounds are sufficiently high to ensure a wide margin of safety for their current applications.[11]

References

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on benzyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S363-84. Retrieved from [Link]

  • Environmental Protection Agency. (2016). Benzyl acetate; Exemption From the Requirement of a Tolerance. Federal Register. Retrieved from [Link]

  • Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on phenethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S416-9. Retrieved from [Link]

  • OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved from [Link]

  • JRF. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Retrieved from [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Solution Pharmacy. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. Retrieved from [Link]

  • Breeze Intermediates Pvt. Ltd. (n.d.). Phenyl Ethyl Isobutyrate Safety Data Sheet. Retrieved from [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Food and Chemical Toxicology. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). BENZYL ACETATE 1. Exposure Data. IARC Publications. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl butyrate, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxyethyl isobutyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 164. Retrieved from [Link]

  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-NQ5075000. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-Phenylethyl Isobutyrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 1-phenylethyl isobutyrate. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering causal explanations for each step to foster a deep-rooted culture of safety and responsibility within your research operations.

Pre-Disposal Characterization of this compound

Understanding the chemical and toxicological profile of a substance is the foundational step in determining its proper disposal pathway. This compound (CAS No. 103-48-0) is a carboxylic ester commonly used as a fragrance and flavoring agent.[1] While it is not always classified as a hazardous substance for transport, its properties necessitate careful handling and disposal as a regulated chemical waste.[2][3][4]

Key Properties for Disposal Assessment:

PropertyValueImplication for Disposal
Physical State Colorless Liquid[5][6]Prone to spills and requires liquid-tight containment.
Flash Point ~100 - 108°C (212 - 226°F)[2][5]Classified as a combustible liquid. Must be kept away from ignition sources, although not considered flammable at standard temperatures.[6]
Reactivity Stable under normal conditions.[4][6]Incompatible with strong oxidizing agents.[4][6] Waste must be segregated from these materials to prevent hazardous reactions.
Decomposition Forms carbon oxides under fire conditions.[4][6]In case of fire, appropriate respiratory protection is required.
Health Hazards May cause skin and eye irritation.[3] May be harmful if inhaled or ingested.[3][7]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazards Some sources indicate it is toxic to aquatic life or hazardous for water.[8][9]Must be prevented from entering drains, sewer systems, or waterways.[9][10]
Regulatory Framework: The RCRA Mandate

The primary federal legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[11] A core requirement under RCRA is for the generator to perform a "hazardous waste determination" to identify if their waste must be managed under these stringent regulations.[12]

Hazardous Waste Determination Workflow

The following decision-making process is essential for classifying waste containing this compound.

G start Start: Waste 1-Phenylethyl Isobutyrate Generated is_listed Is the waste an EPA Listed Hazardous Waste (F, K, P, or U lists)? start->is_listed is_mixed Is the this compound mixed with a listed solvent (e.g., F003, F005)? is_listed->is_mixed No hazardous_waste Manage as RCRA Hazardous Waste is_listed->hazardous_waste Yes is_characteristic Does the waste exhibit a hazardous characteristic (Ignitability, Corrosivity, Reactivity, Toxicity)? is_mixed->is_characteristic No is_mixed->hazardous_waste Yes is_characteristic->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Industrial Waste (per state/ local regulations) is_characteristic->non_hazardous No

Caption: Decision workflow for classifying this compound waste.

Explanation of the Workflow:

  • Listed Waste Check : this compound itself is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[13][14]

  • Mixture Rule : The critical consideration is what it may have been mixed with. If this compound is part of a spent solvent mixture containing substances from the F001-F005 lists (e.g., acetone, ethyl acetate, toluene, methanol), the entire mixture may be classified as a listed hazardous waste.[13]

  • Characteristic Waste Check :

    • Ignitability (D001) : With a flash point over 60°C, it does not meet the ignitability characteristic.[2][15]

    • Corrosivity (D002) : It is not a corrosive material.

    • Reactivity (D003) : It is stable and not considered reactive.[4]

    • Toxicity (D004-D043) : While data is incomplete, it is not listed for characteristic toxicity. However, given its potential harm to aquatic life, it is best practice and often a state or local requirement to manage it as a hazardous waste.[8]

Step-by-Step Disposal Protocol

This protocol provides the operational steps for safe handling, storage, and disposal.

Step 1: Immediate Safety Precautions & Spill Control

  • Personal Protective Equipment (PPE) : Before handling, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4] If there is a risk of generating aerosols or vapors, adequate ventilation or respiratory protection should be used.[6]

  • Spill Response : In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth.[2] Collect the absorbed material and place it into a suitable, sealable container for disposal.[4] For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office immediately.[2] Never wash spills down the drain .[2][10]

Step 2: Waste Collection and Segregation

  • Container Selection : Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[16]

  • Segregation : This is a critical step to prevent dangerous reactions. Store the waste container away from incompatible materials, particularly strong oxidizing agents.[4][6] Keep it segregated from other waste streams (e.g., aqueous waste, solid waste) unless explicitly instructed by your EHS department.[16]

Step 3: Labeling and Accumulation

  • Proper Labeling : All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The date when waste was first added to the container (the "accumulation start date")

  • Accumulation Area : Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and inspected weekly for leaks or degradation of containers.[16]

Step 4: Professional Disposal

  • Engage a Licensed Professional : Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[3][4][10] Your institution's EHS office will have established procedures and contracts for this service.

  • Manifest System : For off-site disposal, the waste must be tracked using the EPA's Uniform Hazardous Waste Manifest system.[16][17] This is a legal document that tracks the waste from your facility to its final treatment, storage, and disposal facility (TSDF), ensuring a closed loop of accountability.[17]

  • Container and Packaging Disposal : Do not reuse empty containers that held this compound.[3] They must be managed as hazardous waste and disposed of along with the unused product, as they will contain chemical residues.[3]

By implementing this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, reinforcing your laboratory's commitment to responsible chemical management.

References

  • Vigon International. (2015).
  • Breeze Intermediates Pvt. Ltd. (2014).
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • PerfumersWorld.
  • Central Drug House (P) Ltd.
  • ECHEMI. (n.d.).
  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS)
  • Sigma-Aldrich. (2025).
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Advanced Biotech. (2025).
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Elan Chemical. (2017).
  • eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • StateScape.
  • PubChem.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.